molecular formula C17H25N3O2 B1249944 Vildagliptin

Vildagliptin

Numéro de catalogue: B1249944
Poids moléculaire: 303.4 g/mol
Clé InChI: SYOKIDBDQMKNDQ-HHUWHTLVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used extensively in diabetes research . Its primary research value lies in its mechanism of action: by inhibiting the DPP-4 enzyme, this compound prevents the rapid degradation of endogenous incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This prolongation of incretin activity results in the glucose-dependent stimulation of insulin secretion and suppression of glucagon secretion from pancreatic islets, making it a valuable tool for studying islet cell function and glucose homeostasis . A key characteristic of this compound is its ability to improve glycemic control with a low inherent risk of inducing hypoglycemia in clinical models, as its actions are enhanced in the presence of hyperglycemia and diminish as glucose levels normalize . Studies have shown that this compound is effective not only as a monotherapy model but also in combination with other antidiabetic agents, such as metformin and insulin, allowing for research into synergistic therapeutic approaches . Furthermore, recent clinical investigations have highlighted its role in reducing glycemic variability, a key risk factor for diabetic complications, particularly in models of insulin-treated type 2 diabetes . This compound is an essential research compound for investigating the pathophysiology of type 2 diabetes, the biology of incretin hormones, and the development of novel treatment strategies. This product is For Research Use Only (RUO). Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C17H25N3O2

Poids moléculaire

303.4 g/mol

Nom IUPAC

(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1

Clé InChI

SYOKIDBDQMKNDQ-HHUWHTLVSA-N

SMILES isomérique

C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)C#N

SMILES canonique

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N

Pictogrammes

Irritant; Health Hazard

Synonymes

(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile
Galvus
NVP LAF237
NVP-LAF237
vildagliptin

Origine du produit

United States

Foundational & Exploratory

Vildagliptin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM). This document provides a comprehensive overview of the discovery, development, and synthetic pathways of this compound. It details the mechanism of action, including the relevant signaling pathways, and presents key quantitative data on its pharmacokinetic and pharmacodynamic properties. Furthermore, this guide outlines a common synthetic route with detailed experimental protocols for its key steps, serving as a technical resource for researchers and professionals in the field of medicinal chemistry and drug development.

Discovery and Development

The journey to the discovery of this compound began with the understanding of the incretin effect, a physiological phenomenon where oral glucose elicits a higher insulin response compared to intravenous glucose. This effect is primarily mediated by two gut hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] However, the therapeutic potential of native GLP-1 is limited by its rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4).[3][4][5]

This understanding led to the therapeutic strategy of inhibiting DPP-4 to prolong the action of endogenous incretin hormones.[3][4] In the mid-1990s, Novartis (then Sandoz) initiated a research program to develop DPP-4 inhibitors.[3][6] Scientists, including Ed Villhauer, screened the company's chemical library and identified valine pyrrolidide as an orally active DPP-4 inhibitor.[3] Further optimization of this lead compound to improve its binding kinetics and dissociation rate led to the discovery of DPP-728, which provided the first human proof-of-concept for a DPP-4 inhibitor in 1999.[3][4] Subsequent structural engineering to further attenuate the dissociation rate resulted in the discovery of this compound (formerly LAF237) in 1998.[3][4] The name "this compound" acknowledges the significant contribution of Ed Villhauer to its discovery.[3] this compound was approved by the European Medicines Agency in 2008 and is marketed under trade names such as Galvus and Zomelis.[7][8]

Mechanism of Action

This compound exerts its antihyperglycemic effect by potently and selectively inhibiting DPP-4.[9][10] DPP-4 is a serine protease that is widely distributed throughout the body and exists as both a cell-surface enzyme and a soluble form in circulation.[5] Its primary role in glucose homeostasis is the rapid degradation of incretin hormones, GLP-1 and GIP.[1][5]

By inhibiting DPP-4, this compound prevents the breakdown of GLP-1 and GIP, leading to increased circulating levels of their active forms.[1][2][9] This enhancement of incretin levels has several downstream effects that contribute to improved glycemic control:[1][11][12]

  • Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means that insulin secretion is enhanced only when blood glucose levels are elevated, minimizing the risk of hypoglycemia.[1][12]

  • Suppression of Glucagon Secretion: Elevated GLP-1 levels act on pancreatic α-cells to suppress the secretion of glucagon, particularly in the postprandial state.[1][2][5] This reduction in glucagon leads to decreased hepatic glucose production, further contributing to lower blood glucose levels.[1][2]

  • Improved Islet Cell Function: this compound has been shown to improve both β-cell and α-cell responsiveness to glucose, indicating an overall enhancement of islet function.[5][10]

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Vildagliptin_Mechanism cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas cluster_liver Liver Food Food Intake L_Cells Intestinal L-Cells Food->L_Cells stimulates K_Cells Intestinal K-Cells Food->K_Cells stimulates GLP1_active Active GLP-1 L_Cells->GLP1_active release GIP_active Active GIP K_Cells->GIP_active release DPP4 DPP-4 Enzyme GLP1_active->DPP4 degraded by Beta_Cells β-Cells GLP1_active->Beta_Cells stimulates Alpha_Cells α-Cells GLP1_active->Alpha_Cells inhibits GIP_active->DPP4 degraded by GIP_active->Beta_Cells stimulates GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive GIP_inactive Inactive GIP DPP4->GIP_inactive This compound This compound This compound->DPP4 inhibits Insulin Insulin Secretion Beta_Cells->Insulin increases Glucagon Glucagon Secretion Alpha_Cells->Glucagon decreases Glucose_Control Improved Glycemic Control Insulin->Glucose_Control promotes glucose uptake HGP Hepatic Glucose Production Glucagon->HGP stimulates Glucagon->Glucose_Control increases blood glucose HGP->Glucose_Control increases blood glucose

This compound's DPP-4 Inhibition Pathway

Quantitative Data

The efficacy and pharmacokinetic properties of this compound have been extensively studied. The following tables summarize key quantitative data.

Table 1: Pharmacodynamic Properties of this compound

Parameter Value Reference
DPP-4 Inhibition (IC50) 4.5 nmol/L [9]
DPP-4 Inhibition (IC50) 62 nM [13]
DPP-4 Inhibition at Clinical Doses >90% [14]
Effect on Active GLP-1 Levels ~2- to 3-fold increase [9]

| Effect on Active GIP Levels | ~5-fold increase |[9] |

Table 2: Pharmacokinetic Properties of this compound

Parameter Value Reference
Oral Bioavailability 85% [9]
Time to Peak Plasma Concentration (Tmax) ~1-2 hours [14][15]
Terminal Elimination Half-Life (t½) ~2-3 hours [15]
Plasma Protein Binding 9.3% [9]
Volume of Distribution (Vd) 71 L [9]
Metabolism Primarily hydrolysis, minimal CYP450 involvement [9]

| Primary Elimination Pathway | Hydrolysis by multiple tissues/organs |[9] |

Synthesis Pathway

Several synthetic routes for this compound have been reported, many of which utilize L-proline or its derivatives as the starting material to establish the desired (S)-stereochemistry. A common and efficient approach involves the synthesis of the key intermediate (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, followed by a nucleophilic substitution reaction with 3-amino-1-adamantanol.

The overall synthetic workflow can be visualized as follows:

Vildagliptin_Synthesis L_Proline L-Proline Intermediate_1 (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxylic acid L_Proline->Intermediate_1 Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate_1 + THF Intermediate_2 (S)-1-(2-chloroacetyl) -2-cyanopyrrolidine (Key Intermediate) Intermediate_1->Intermediate_2 Amide formation & Dehydration Dehydrating_Agent Dehydrating Agent (e.g., SOCl2, PPh3/CCl4) Vildagliptin_Crude Crude this compound Intermediate_2->Vildagliptin_Crude Nucleophilic Substitution Adamantanol 3-amino-1-adamantanol Adamantanol->Vildagliptin_Crude Base Base (e.g., K2CO3) Base->Vildagliptin_Crude + Solvent (e.g., THF) Recrystallization Recrystallization Vildagliptin_Crude->Recrystallization Vildagliptin_Pure This compound Recrystallization->Vildagliptin_Pure

General Synthesis Workflow for this compound

Experimental Protocols

This section provides a representative, multi-step experimental protocol for the synthesis of this compound.

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid[17][18]
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add L-proline (10 g, 0.087 mol) and tetrahydrofuran (THF, 100 mL).

  • Addition of Reagent: Cool the mixture to 0°C using an ice bath. Slowly add chloroacetyl chloride (10.0 mL, 0.132 mol) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, reflux the mixture with stirring for approximately 2.5 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and stir for 20 minutes.

  • Extraction: Add saturated brine (20 mL) and ethyl acetate (200 mL). Separate the organic layer. The product is typically carried forward to the next step without extensive purification.

Step 2: Synthesis of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine

This step involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile. Various reagents can accomplish this transformation. A one-pot method is often preferred for efficiency.

Method A: Using Thionyl Chloride and Ammonia

  • Amide Formation: The crude carboxylic acid from Step 1 is dissolved in a suitable solvent like dichloromethane. Thionyl chloride is added to form the acid chloride, which is then reacted with aqueous ammonia to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

  • Dehydration: The resulting amide is then dehydrated using a dehydrating agent such as phosphorus oxychloride, trifluoroacetic anhydride, or cyanuric chloride to yield (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine.[16]

Method B (Alternative One-Pot): [17]

  • Reaction Setup: L-proline is reacted with chloroacetyl chloride.

  • Nitrile Formation: The resulting intermediate is then treated with a dehydrating system, such as sulfuric acid in acetonitrile, to directly form the nitrile.

Step 3: Synthesis of this compound[20][21][22]
  • Reaction Setup: In a reaction vessel, add 3-amino-1-adamantanol (1.0 eq), potassium carbonate (K₂CO₃, ~1.2 eq as base), and potassium iodide (KI, catalytic amount) to a suitable solvent such as tetrahydrofuran (THF) or isopropyl acetate.

  • Addition of Intermediate: Cool the stirred mixture to below 0°C. Add a solution of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine (from Step 2, ~0.9 eq) in the same solvent dropwise, maintaining the low temperature.

  • Reaction: After the addition, allow the reaction to proceed for 1.5-2.5 hours, then warm to approximately 10°C and continue stirring until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as isopropanol or butanone/isopropanol, to yield the final product with high purity (>99.9%).[18][19]

Disclaimer: The experimental protocols provided are for informational purposes only and are based on published literature. These syntheses should only be performed by qualified chemists in a properly equipped laboratory, with all appropriate safety precautions in place.

References

Vildagliptin's Mechanism of Action as a DPP-4 Inhibitor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that enhances pancreatic islet function to improve glycemic control in patients with type 2 diabetes mellitus.[1] By preventing the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), this compound augments the body's natural glucose-dependent mechanisms for regulating blood sugar. This guide provides a comprehensive technical overview of this compound's mechanism of action, detailing its biochemical interactions, the resultant signaling cascades, and the experimental methodologies used to elucidate these processes.

Introduction: The Incretin System and DPP-4

The incretin effect describes the phenomenon whereby oral glucose administration elicits a greater insulin response than intravenous glucose infusion, highlighting the role of gut-derived hormones in glucose homeostasis. The primary incretin hormones, GLP-1 and GIP, are released from intestinal L-cells and K-cells, respectively, in response to nutrient intake.[2] These hormones act on pancreatic β-cells to potentiate glucose-stimulated insulin secretion.[3] However, the therapeutic potential of native incretins is limited by their rapid inactivation, primarily through cleavage by the enzyme dipeptidyl peptidase-4 (DPP-4).[4] DPP-4 is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of several peptides, including GLP-1 and GIP.[4][5] this compound's therapeutic strategy is centered on the inhibition of DPP-4, thereby prolonging the activity of endogenous incretin hormones.

Biochemical Mechanism of this compound

This compound is a substrate-based inhibitor that forms a reversible covalent complex with the catalytic site of DPP-4.[6][7] This interaction is characterized by a slow-binding and slow-dissociation kinetic profile. The cyanopyrrolidine moiety of this compound is crucial for its mechanism, interacting with the S1 subsite of the DPP-4 active site, while the adamantyl group occupies the S2 subsite.[6][7][8]

Covalent Interaction and Slow-Tight Binding

Unlike some other DPP-4 inhibitors that engage in non-covalent interactions, this compound forms a covalent but reversible bond with the serine residue (Ser630) in the catalytic triad of DPP-4.[6][7] This covalent modification is a key feature of its mechanism, contributing to its prolonged duration of action.[1] The formation of this complex is a two-step process involving an initial non-covalent binding followed by the formation of the covalent bond.[1] The dissociation of this compound from the enzyme is slow, with a reported half-life of dissociation of approximately 1.1 hours.[9]

Quantitative Analysis of this compound's Interaction with DPP-4

The potency and binding kinetics of this compound have been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: this compound Inhibitory Potency against DPP-4

ParameterValueSpecies/SystemReference
IC504.6 nmol/LHuman[10]
Ki3 nMHuman plasma[11]
Ki4 nMHuman Caco-2 cells[11]
Ki13 nMHuman[12]
Ki17 nM---[11]
Kd2.4 nMHuman (SPR)[11]
Kd10.7 nMHuman (ITC)[11]

Table 2: this compound Binding Kinetics to DPP-4

ParameterValueMethodReference
Half-life of dissociation (t1/2)1.1 hoursTMDD modeling[9]
Half-life of hydrolysis by DPP-46.3 hoursTMDD modeling[9]

Table 3: Pharmacokinetics of this compound in Healthy Volunteers

DoseCmax (ng/mL)Tmax (hours)AUC (ng·hr/mL)t1/2 (hours)Reference
25 mg---1.5 - 2.0---~2[13]
50 mg2261.5 - 2.0---~2[10]
100 mg---1.5 - 2.0---~2[13]
200 mg---1.5 - 2.0---~2[13]
50 mg SR58.22 ± 11.316.48 ± 3.78608.82 ± 159.84---[14]

Table 4: Dose-Dependent DPP-4 Inhibition by this compound

DoseTime Post-DoseMean DPP-4 Inhibition (%)Reference
25 mg4 hours>95%[13]
50 mg4 hours>95%[13]
100 mg4 hours>95%[13]
200 mg4 hours>95%[13]
25 mg24 hours3.7%[10]
50 mg24 hours4.7%[10]
100 mg24 hours26.6%[10]
200 mg24 hours60.7%[10]
50 mg q.d. (Day 5)24 hours (trough)28.9%[15]
50 mg b.i.d. (Day 5)24 hours (trough)90.6%[15]

Signaling Pathways Modulated by this compound

By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn activate their respective G protein-coupled receptors (GPCRs) on pancreatic islet cells.

GLP-1 Receptor Signaling

Activation of the GLP-1 receptor (GLP-1R) on pancreatic β-cells is a key downstream effect of this compound. This initiates a signaling cascade that enhances glucose-stimulated insulin secretion.

GLP1_Signaling cluster_beta_cell Pancreatic β-Cell This compound This compound DPP4 DPP-4 This compound->DPP4 inhibits GLP1_inactive Inactive GLP-1 GLP1_active Active GLP-1 GLP1_active->GLP1_inactive DPP-4 mediated inactivation GLP1R GLP-1 Receptor GLP1_active->GLP1R binds G_protein G Protein (Gs) GLP1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles promotes exocytosis Insulin_Secretion ↑ Insulin Secretion

GLP-1 Receptor Signaling Pathway
GIP Receptor Signaling

Similar to GLP-1, GIP levels are also increased by this compound, leading to the activation of the GIP receptor (GIPR) on β-cells and contributing to the overall insulinotropic effect.

GIP_Signaling cluster_beta_cell Pancreatic β-Cell This compound This compound DPP4 DPP-4 This compound->DPP4 inhibits GIP_inactive Inactive GIP GIP_active Active GIP GIP_active->GIP_inactive DPP-4 mediated inactivation GIPR GIP Receptor GIP_active->GIPR binds G_protein G Protein (Gs) GIPR->G_protein activates PI3K PI3K GIPR->PI3K activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin_Secretion ↑ Insulin Secretion Akt Akt/PKB PI3K->Akt activates Beta_Cell_Survival ↑ β-Cell Survival DPP4_Inhibition_Assay start Start prep_reagents Prepare Reagents: - this compound dilutions - DPP-4 enzyme - Substrate solution start->prep_reagents plate_setup Plate Setup (96-well): - Add buffer, enzyme, and inhibitor prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate (Gly-Pro-AMC) pre_incubation->add_substrate read_fluorescence Kinetic Fluorescence Reading (Ex: ~360nm, Em: ~460nm) add_substrate->read_fluorescence data_analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 read_fluorescence->data_analysis end End data_analysis->end SPR_Workflow start Start immobilize Immobilize DPP-4 on Sensor Chip start->immobilize prepare_analyte Prepare this compound (Analyte) Dilutions immobilize->prepare_analyte association Association Phase: Inject this compound prepare_analyte->association dissociation Dissociation Phase: Buffer Flow association->dissociation regeneration Regeneration (for multi-cycle) dissociation->regeneration data_analysis Data Analysis: - Fit sensorgrams - Determine kon, koff, KD dissociation->data_analysis regeneration->association end End data_analysis->end

References

Vildagliptin's Interaction with DPP-4: A Deep Dive into Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and kinetics of vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and pharmacodynamics of this important therapeutic agent.

Core Executive Summary

This compound distinguishes itself through its unique binding mechanism to the DPP-4 enzyme. It is characterized as a slow, tight-binding inhibitor that forms a reversible covalent bond with the catalytic site of DPP-4, leading to prolonged enzyme inhibition.[1][2] This extended duration of action is crucial for its therapeutic efficacy, as it allows for sustained elevation of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) levels. These incretin hormones, in turn, stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control.[1][2][3][4]

Quantitative Analysis of this compound-DPP-4 Binding

The interaction between this compound and DPP-4 has been extensively characterized using various biophysical and biochemical techniques. The following tables summarize the key quantitative data on this compound's binding affinity and kinetics.

Table 1: this compound Binding Affinity for DPP-4

ParameterValueMethodComments
IC50 (nM) 4.5 - 95.5Enzymatic AssayThe half-maximal inhibitory concentration (IC50) can vary based on experimental conditions such as substrate and enzyme concentrations.[5][6][7]
Ki (nM) 3Enzymatic AssayThe inhibition constant (Ki) reflects the intrinsic binding affinity of the inhibitor to the enzyme.

Table 2: this compound Binding Kinetics to DPP-4

ParameterValueMethod
Association Rate (kon) (M⁻¹s⁻¹) 1.2 x 10⁵Surface Plasmon Resonance (SPR)
Dissociation Rate (koff) (s⁻¹) 3.3 x 10⁻³Surface Plasmon Resonance (SPR)
Residence Time (t½) (min) 3.5 - 55Calculated from koff / SPR

DPP-4 Signaling Pathway and this compound's Mechanism of Action

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones GLP-1 and GIP. This compound's therapeutic effect stems from its ability to inhibit this enzymatic activity.

DPP4_Signaling_Pathway cluster_gut Gut (Post-prandial) cluster_circulation Circulation cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake GLP1_GIP GLP-1 & GIP Secretion Food Intake->GLP1_GIP Active_Incretins Active GLP-1 & GIP GLP1_GIP->Active_Incretins DPP4 DPP-4 Enzyme Active_Incretins->DPP4 Degradation Beta_Cells β-Cells Active_Incretins->Beta_Cells Alpha_Cells α-Cells Active_Incretins->Alpha_Cells Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins This compound This compound This compound->DPP4 Inhibition Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon [Glucose Uptake in Peripheral Tissues] [Glucose Uptake in Peripheral Tissues] Insulin->[Glucose Uptake in Peripheral Tissues] HGP ↓ Hepatic Glucose Production Glucagon->HGP

Figure 1. this compound's mechanism of action on the DPP-4 signaling pathway.

Experimental Protocols

The determination of this compound's binding affinity and kinetics relies on robust and validated in vitro assays. The following are detailed methodologies for key experiments.

In Vitro DPP-4 Inhibition Assay (Fluorescence-based)

This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against DPP-4.

Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release the fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity. An inhibitor like this compound will decrease the rate of this reaction.[8]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound (test compound)

  • Known DPP-4 inhibitor (positive control, e.g., sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well microplate, add the recombinant DPP-4 enzyme to each well, except for the blank controls.

  • Add the different concentrations of this compound to the respective wells. Include wells with a positive control and a vehicle control (buffer only).

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) over time in a kinetic mode.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

DPP4_Inhibition_Assay A Prepare this compound Dilutions C Add this compound & Controls A->C B Add DPP-4 Enzyme to Plate B->C D Incubate (e.g., 37°C, 15 min) C->D E Add Fluorogenic Substrate D->E F Measure Fluorescence (Kinetic Read) E->F G Calculate Reaction Rates F->G H Determine IC50 Value G->H

Figure 2. Workflow for a fluorescence-based DPP-4 inhibition assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of the association and dissociation of an inhibitor to an immobilized enzyme.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. When an analyte (this compound) binds to a ligand (DPP-4) immobilized on the chip, the mass at the surface increases, causing a change in the refractive index that is detected as a response unit (RU).

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Recombinant human DPP-4

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS)

Procedure:

  • Immobilize the recombinant human DPP-4 onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of this compound in the running buffer.

  • Inject the different concentrations of this compound over the immobilized DPP-4 surface and monitor the binding response in real-time (association phase).

  • After the association phase, flow the running buffer over the chip to monitor the dissociation of this compound from the enzyme (dissociation phase).

  • Regenerate the sensor chip surface between different this compound concentrations if necessary.

  • Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

SPR_Workflow A Immobilize DPP-4 on Sensor Chip C Inject this compound (Association) A->C B Prepare this compound Concentrations B->C D Flow Running Buffer (Dissociation) C->D E Regenerate Sensor Surface D->E F Analyze Sensorgrams D->F E->C Next Concentration G Determine kon, koff, KD F->G

Figure 3. General workflow for an SPR-based binding kinetics experiment.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of all thermodynamic parameters of the interaction.

Principle: ITC measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (DPP-4). By titrating the ligand into a solution containing the macromolecule, a binding isotherm can be generated, from which the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH) can be determined.

Materials:

  • Isothermal titration calorimeter

  • Recombinant human DPP-4

  • This compound

  • Matched buffer

Procedure:

  • Prepare solutions of DPP-4 and this compound in the same, extensively dialyzed buffer to minimize heats of dilution.

  • Load the DPP-4 solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

  • Perform a series of small, sequential injections of this compound into the DPP-4 solution while monitoring the heat changes.

  • The raw data is a series of heat-flow peaks corresponding to each injection.

  • Integrate the area under each peak to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

  • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (KD, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

ITC_Workflow A Prepare DPP-4 & this compound in Matched Buffer B Load DPP-4 into Sample Cell A->B C Load this compound into Syringe A->C D Titrate this compound into DPP-4 B->D C->D E Measure Heat Changes D->E F Integrate Heat Flow Peaks E->F G Generate Binding Isotherm F->G H Determine Thermodynamic Parameters (KD, n, ΔH) G->H

Figure 4. Workflow for an Isothermal Titration Calorimetry experiment.

Conclusion

The potent and prolonged inhibition of DPP-4 by this compound is a direct consequence of its favorable binding affinity and slow dissociation kinetics. The formation of a reversible covalent bond with the enzyme's active site results in a long residence time, which is a key contributor to its clinical efficacy. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other DPP-4 inhibitors, facilitating a deeper understanding of their structure-activity relationships and informing the development of future antidiabetic therapies.

References

Vildagliptin Structure-Activity Relationship Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Its mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By preventing the inactivation of these hormones, this compound enhances their physiological effects, leading to improved glycemic control. This is achieved through glucose-dependent stimulation of insulin secretion and suppression of glucagon secretion.[2] The structure of this compound is optimized for interaction with the active site of the DPP-4 enzyme, and understanding its structure-activity relationship (SAR) is crucial for the design of novel and improved DPP-4 inhibitors. This guide provides a detailed overview of the SAR of this compound, encompassing quantitative data, experimental protocols, and visualizations of key biological pathways and workflows.

Core Structure and Pharmacophore of this compound

The chemical structure of this compound, (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, reveals several key moieties that are critical for its inhibitory activity.[4] The core pharmacophore consists of three main components:

  • Cyanopyrrolidine Moiety: This group acts as a warhead that forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme.[5] The (S)-configuration of the cyanopyrrolidine is essential for optimal binding.

  • Adamantyl Group: This bulky, lipophilic group occupies the S2 subsite of the DPP-4 active site, contributing significantly to the compound's potency and selectivity.[6] The hydroxy substitution on the adamantyl cage further enhances binding.

  • Glycinyl Linker: This linker connects the cyanopyrrolidine and adamantyl moieties, ensuring the correct spatial orientation for optimal interaction with the enzyme's active site.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR of this compound by examining the impact of modifications to its core structural components on DPP-4 inhibitory activity.

The Cyanopyrrolidine Moiety

The cyanopyrrolidine ring is a cornerstone of this compound's activity. The nitrile group is the key interacting element with the catalytic serine of DPP-4.

  • Nitrile Group: Replacement of the nitrile group with other functionalities generally leads to a significant loss of potency. The nitrile forms a reversible covalent adduct with the hydroxyl group of Ser630 in the DPP-4 active site, mimicking the tetrahedral intermediate of the natural substrate hydrolysis.

  • Pyrrolidine Ring: The pyrrolidine ring serves as a scaffold to correctly position the nitrile group. Modifications to the ring, such as altering its size or introducing substituents, can negatively impact binding. The (S)-stereochemistry at the 2-position is crucial for activity.

The Adamantyl Moiety

The 3-hydroxy-1-adamantyl group is a key contributor to this compound's high potency and selectivity. It occupies a large, hydrophobic S2 pocket in the DPP-4 enzyme.

  • Bulk and Lipophilicity: The bulky and lipophilic nature of the adamantyl group is critical for filling the S2 pocket. Replacement with smaller or less lipophilic groups generally results in a decrease in inhibitory activity.

  • Hydroxy Group: The hydroxyl group at the 3-position of the adamantane cage forms a key hydrogen bond with the side chain of Tyr547 in the S2 pocket, significantly enhancing binding affinity.

The Linker Region

The N-substituted glycinyl linker plays a crucial role in orienting the cyanopyrrolidine and adamantyl groups within the active site.

  • Amide Bond: The amide bond in the linker is involved in hydrogen bonding interactions with the enzyme.

  • Flexibility: The flexibility of the linker allows for the optimal positioning of the key interacting moieties.

Quantitative SAR Data

While comprehensive public data on a systematic series of this compound analogs is limited, the following table summarizes the DPP-4 inhibitory activity of this compound and provides context with other DPP-4 inhibitors.

CompoundDPP-4 IC50 (nM)DPP-4 Ki (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9Reference(s)
This compound 23 - 347.25>1000-fold>1000-fold[7]
Sitagliptin18 - 232.3>2600-fold>4000-fold[8][9]
Saxagliptin~50->400-fold>80-fold[8]
Alogliptin<10->10,000-fold>10,000-fold[8]
Linagliptin1->10,000-fold>10,000-fold[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound SAR studies.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against DPP-4.

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release the fluorescent AMC molecule. The rate of increase in fluorescence is proportional to the enzyme activity. An inhibitor will reduce the rate of this reaction.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds (e.g., this compound and its analogs)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the test compound dilutions, and the DPP-4 enzyme solution.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) over time using a kinetic read mode.

  • Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Selectivity Assays against DPP-8 and DPP-9

To assess the selectivity of this compound and its analogs, similar enzymatic assays are performed using DPP-8 and DPP-9 enzymes.

Principle: The principle is the same as the DPP-4 inhibition assay, but with recombinant human DPP-8 or DPP-9 enzymes.

Procedure: The procedure is identical to the DPP-4 inhibition assay, with the substitution of DPP-4 with either DPP-8 or DPP-9 enzyme. The IC50 values obtained for DPP-8 and DPP-9 are then compared to the IC50 value for DPP-4 to determine the selectivity ratio.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard in vivo model to evaluate the efficacy of antihyperglycemic agents.

Principle: The test measures the ability of an animal to clear a glucose load from the blood. An effective antidiabetic agent will improve glucose tolerance, resulting in a lower and faster return to baseline blood glucose levels after a glucose challenge.

Materials:

  • Test animals (e.g., mice or rats)

  • Glucose solution (for oral gavage)

  • Test compounds (e.g., this compound analogs) and vehicle

  • Blood glucose meter and test strips

  • Equipment for blood sampling (e.g., lancets, capillaries)

Procedure:

  • Fast the animals overnight (typically 12-16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail snip.

  • Administer the test compound or vehicle orally at a predetermined time before the glucose challenge (e.g., 30-60 minutes).

  • Administer a bolus of glucose solution orally (e.g., 2 g/kg body weight).

  • Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time to generate a glucose excursion curve.

  • Calculate the area under the curve (AUC) for the glucose excursion. A reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Visualizations

DPP-4 Inhibition Signaling Pathway

DPP4_Inhibition_Pathway cluster_Intestine Intestinal Lumen cluster_L_Cell Intestinal L-Cell cluster_Bloodstream Bloodstream cluster_Pancreas Pancreas cluster_Liver Liver Food Intake Food Intake GLP-1 Release GLP-1 Release Food Intake->GLP-1 Release Active GLP-1 Active GLP-1 GLP-1 Release->Active GLP-1 DPP4 DPP-4 Active GLP-1->DPP4 Degradation Beta-Cell Beta-Cell Active GLP-1->Beta-Cell Stimulates Alpha-Cell Alpha-Cell Active GLP-1->Alpha-Cell Inhibits Inactive GLP-1 Inactive GLP-1 DPP4->Inactive GLP-1 This compound This compound This compound->DPP4 Inhibition Insulin Secretion Insulin Secretion Beta-Cell->Insulin Secretion Glucagon Secretion Glucagon Secretion Alpha-Cell->Glucagon Secretion Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Lowers Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Stimulates Hepatic Glucose Production->Blood Glucose Increases

Caption: this compound inhibits DPP-4, increasing active GLP-1 levels and regulating blood glucose.

Experimental Workflow for In Vitro DPP-4 Inhibitor Screening

DPP4_Screening_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Data_Acquisition Data Acquisition cluster_Analysis Data Analysis Compound Dilution Prepare serial dilutions of test compounds Plate Loading Add reagents and compounds to 96-well plate Compound Dilution->Plate Loading Reagent Preparation Prepare DPP-4 enzyme and substrate solutions Reagent Preparation->Plate Loading Pre-incubation Incubate to allow inhibitor binding (37°C) Plate Loading->Pre-incubation Reaction Initiation Add substrate to start the reaction Pre-incubation->Reaction Initiation Fluorescence Reading Measure fluorescence kinetically (Ex: 360nm, Em: 460nm) Reaction Initiation->Fluorescence Reading Rate Calculation Calculate initial reaction rates Fluorescence Reading->Rate Calculation IC50 Determination Plot % inhibition vs. [Inhibitor] and determine IC50 Rate Calculation->IC50 Determination

Caption: Workflow for determining the IC50 of a DPP-4 inhibitor.

Logical Relationship for In Vivo Glucose Tolerance Test

OGTT_Workflow cluster_Animal_Prep Animal Preparation cluster_Dosing Dosing cluster_Sampling Blood Sampling cluster_Data_Analysis Data Analysis Fasting Overnight Fasting (12-16 hours) Baseline Glucose Measure baseline blood glucose (t=0) Fasting->Baseline Glucose Compound Admin Administer test compound or vehicle (oral) Baseline Glucose->Compound Admin Glucose Challenge Administer glucose bolus (oral gavage) Compound Admin->Glucose Challenge Timepoints Measure blood glucose at 15, 30, 60, 90, 120 min Glucose Challenge->Timepoints Glucose Curve Plot blood glucose vs. time Timepoints->Glucose Curve AUC Calculation Calculate Area Under the Curve (AUC) Glucose Curve->AUC Calculation Efficacy Determination Compare AUC of treated vs. vehicle groups AUC Calculation->Efficacy Determination

Caption: Workflow for assessing in vivo efficacy using an Oral Glucose Tolerance Test (OGTT).

Conclusion

The structure-activity relationship of this compound is well-defined, with the cyanopyrrolidine and 3-hydroxy-1-adamantyl moieties being the primary drivers of its potent and selective DPP-4 inhibition. The quantitative data, though not exhaustively available in the public domain for a wide range of analogs, clearly indicates the high potency of this compound. The detailed experimental protocols provided herein offer a robust framework for the evaluation of new this compound analogs and other potential DPP-4 inhibitors. The visualized pathways and workflows offer a clear understanding of the biological context and the practical steps involved in the screening and evaluation of these compounds. This comprehensive guide serves as a valuable resource for researchers in the field of diabetes drug discovery and development.

References

A Comprehensive Technical Guide to In Vivo and In Vitro Models for Vildagliptin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vivo and in vitro models utilized in the study of Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. This document details experimental protocols, summarizes key quantitative data, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action and therapeutic effects.

In Vivo Models for Studying this compound

Animal models are indispensable for evaluating the efficacy, pharmacokinetics, and safety of this compound in a physiological system. Rodent models of type 2 diabetes are most commonly employed.

High-Fat Diet (HFD) and Streptozotocin (STZ)-Induced Diabetic Rat Model

This is a widely used model that mimics the pathophysiology of type 2 diabetes, characterized by insulin resistance and subsequent beta-cell dysfunction.

Experimental Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (5-6 weeks old) are typically used.[1]

  • Induction of Insulin Resistance: Rats are fed a high-fat diet (HFD) (e.g., 45% kcal from fat) for a period of 4-10 weeks to induce obesity and insulin resistance.[1][2]

  • Induction of Beta-Cell Dysfunction: Following the HFD period, a low dose of streptozotocin (STZ), freshly dissolved in citrate buffer (pH 4.5), is administered via intraperitoneal (IP) injection (30-40 mg/kg body weight).[1][2] STZ is a toxin that selectively destroys pancreatic beta-cells. The low dose ensures partial beta-cell loss, mimicking the later stages of type 2 diabetes.

  • Confirmation of Diabetes: Diabetes is confirmed by measuring fasting blood glucose levels. Rats with fasting blood glucose >11.1 mmol/L (200 mg/dL) are considered diabetic.[1]

  • This compound Administration: this compound is typically administered orally via gavage at doses ranging from 3 mg/kg to 20 mg/kg body weight, once daily, for several weeks.[1][2][3]

  • Parameters Monitored:

    • Fasting blood glucose and HbA1c levels.

    • Plasma insulin, C-peptide, and glucagon levels.

    • Oral glucose tolerance test (OGTT).

    • Lipid profile (total cholesterol, triglycerides, LDL-C, HDL-C).

    • Markers of oxidative stress and inflammation.

    • Histopathological analysis of the pancreas, liver, and kidneys.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose metabolism and the effect of this compound on glucose tolerance.

Experimental Protocol:

  • Fasting: Rats are fasted overnight (10-16 hours) with free access to water.[1][4]

  • Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.[5][6]

  • This compound Administration: this compound is administered orally 30-60 minutes prior to the glucose challenge.

  • Glucose Challenge: A glucose solution (2 g/kg body weight) is administered orally via gavage.[1][6]

  • Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).[1][6]

  • Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to assess glucose tolerance.[1]

Experimental Workflow for In Vivo Studies

cluster_induction Diabetes Induction cluster_treatment Treatment cluster_assessment Assessment HFD High-Fat Diet (4-10 weeks) STZ Low-Dose STZ Injection (30-40 mg/kg) HFD->STZ Vilda_Admin This compound Administration (oral gavage) STZ->Vilda_Admin OGTT Oral Glucose Tolerance Test (OGTT) Vilda_Admin->OGTT Biochem Biochemical Analysis (Glucose, Insulin, etc.) Vilda_Admin->Biochem Histo Histopathology Vilda_Admin->Histo

In vivo experimental workflow for this compound studies.

Quantitative Data from In Vivo Studies

The following tables summarize the effects of this compound on key metabolic parameters in diabetic rat models.

Table 1: Effect of this compound on Fasting Blood Glucose and HbA1c in Diabetic Rats

Animal ModelThis compound DoseTreatment DurationBaseline Fasting Blood Glucose (mg/dL)Final Fasting Blood Glucose (mg/dL)Change in HbA1c (%)Reference
HFD/STZ Rats10 mg/kg/day6 weeks~250~150-
HFD/STZ Rats10 mg/kg/day12 weeks>200Significantly Reduced-[7]
HFD/STZ Rats6 mg/kg/day5 weeks>250Significantly Reduced-[8]
STZ-nicotinamide Rats~100 mg/70kg28 days209-228~100-[9]
ZDF Rats3 mg/kg/day5 weeks-No significant changeNo significant change[10]

Table 2: Effect of this compound on Plasma Insulin and Glucagon in Diabetic Rodents

Animal ModelThis compound DoseTreatment DurationChange in Plasma InsulinChange in Plasma GlucagonReference
HFD/STZ Rats10 mg/kg/day6 weeksIncreased-
HFD/STZ Rats6 mg/kg/day5 weeksIncreased-[8]
KK-Ay MiceNot specified4 weeksIncreased during OGTT-[11]
TG MiceNot specified8 weeksIncreased during OGTTDecreased during OGTT[12]
Subjects with IGT50 mg/day12 weeksUnchangedDecreased[13]
Type 2 Diabetes Patients100 mg/day28 daysUnchangedDecreased[14]

In Vitro Models for Studying this compound

In vitro models are crucial for elucidating the direct molecular mechanisms of this compound, independent of systemic physiological effects.

DPP-4 Inhibition Assay

This assay directly measures the inhibitory activity of this compound on the DPP-4 enzyme.

Experimental Protocol (Fluorometric Method):

  • Reagents:

    • Recombinant human DPP-4 enzyme.

    • Fluorogenic substrate (e.g., Gly-Pro-AMC).

    • Assay buffer (e.g., Tris-HCl, pH 8.0).

    • This compound (dissolved in DMSO).

  • Procedure:

    • In a 96-well microplate, add the assay buffer, DPP-4 enzyme, and varying concentrations of this compound or vehicle (DMSO).

    • Incubate the plate at 37°C for 10-30 minutes to allow the inhibitor to bind to the enzyme.[15][16]

    • Initiate the reaction by adding the fluorogenic substrate to all wells.[15]

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.[15][17]

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[15][16][17][18]

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for DPP-4 Inhibition Assay

Reagents Prepare Reagents: - DPP-4 Enzyme - this compound - Substrate - Buffer Incubate_Inhibitor Incubate DPP-4 with this compound (37°C) Reagents->Incubate_Inhibitor Add_Substrate Add Fluorogenic Substrate Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate Reaction (37°C) Add_Substrate->Incubate_Reaction Read_Fluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) Incubate_Reaction->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50

Workflow for a fluorometric DPP-4 inhibition assay.

Isolated Pancreatic Islets and Beta-Cell Lines

These models are used to study the direct effects of this compound on insulin secretion and beta-cell function and survival.

Experimental Protocol (Glucose-Stimulated Insulin Secretion - GSIS):

  • Islet Isolation/Cell Culture:

    • Pancreatic islets are isolated from rodents using collagenase digestion.

    • Insulin-secreting cell lines (e.g., INS-1, MIN6) are cultured under standard conditions.

  • Pre-incubation: Islets or cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

  • This compound Treatment: this compound is added to the incubation medium at desired concentrations.

  • Glucose Stimulation: The islets or cells are then incubated in buffers containing low (basal) and high (stimulatory, e.g., 16.7 mM) glucose concentrations for a defined period (e.g., 1-2 hours).

  • Supernatant Collection: The supernatant is collected to measure the amount of secreted insulin.

  • Insulin Quantification: Insulin levels are quantified using methods such as ELISA or radioimmunoassay (RIA).

  • Data Analysis: Insulin secretion at high glucose is compared between this compound-treated and control groups and is often expressed as a fold-change over basal secretion.

Quantitative Data from In Vitro Studies

Table 3: this compound DPP-4 Inhibition Potency

ParameterValueSpeciesReference
IC504.6 nMHuman[19]
IC502.7 nMHuman[11]
IC5062 nMHuman[20]
Ki13 nMHuman[21]
Ki3.5 nMHuman[22]

Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the inhibition of DPP-4, which leads to increased levels of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[23][24] This enhances their downstream signaling effects, particularly in pancreatic islet cells.

GLP-1 Receptor Signaling in Pancreatic Beta-Cells

The binding of GLP-1 to its G-protein coupled receptor (GLP-1R) on pancreatic beta-cells initiates a cascade of intracellular events that potentiate glucose-stimulated insulin secretion.[7][25]

Key Signaling Events:

  • GLP-1 Binding: GLP-1 binds to the GLP-1R.[26][27]

  • G-Protein Activation: The receptor couples to Gαs, leading to the activation of adenylyl cyclase (AC).[7][27]

  • cAMP Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][28]

  • Downstream Effectors: cAMP activates two main downstream effectors:

    • Protein Kinase A (PKA): PKA phosphorylates various targets, leading to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and influx of Ca2+.[25][29] It also promotes the exocytosis of insulin-containing granules.

    • Exchange protein directly activated by cAMP (Epac): Epac activation also contributes to Ca2+ mobilization from intracellular stores and enhances insulin granule exocytosis.[30]

  • PI3K/Akt Pathway: GLP-1R signaling can also activate the PI3K/Akt pathway, which promotes beta-cell proliferation and survival.[7][25][31]

GLP-1 Signaling Pathway in Pancreatic Beta-Cells

cluster_membrane Plasma Membrane cluster_cytosol Cytosol GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R binds Gs Gαs GLP1R->Gs activates PI3K PI3K GLP1R->PI3K AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates Ca2 ↑ [Ca2+]i PKA->Ca2 Epac->Ca2 Akt Akt PI3K->Akt Gene_Tx Gene Transcription (β-cell survival/proliferation) Akt->Gene_Tx Insulin_Exo Insulin Exocytosis Ca2->Insulin_Exo

GLP-1 receptor signaling cascade in pancreatic beta-cells.

This compound's Effect on Pancreatic Alpha-Cells

This compound also improves the function of pancreatic alpha-cells, which are responsible for secreting glucagon. In type 2 diabetes, glucagon secretion is inappropriately elevated, contributing to hyperglycemia. This compound, by increasing GLP-1 levels, enhances the glucose-dependent suppression of glucagon secretion.[9] When blood glucose is high, GLP-1 suppresses glucagon release; however, this effect is diminished during hypoglycemia, thus preserving the counter-regulatory response to low blood sugar.[24]

This compound's Dual Action on Pancreatic Islets

cluster_pancreas Pancreatic Islet This compound This compound DPP4 DPP-4 This compound->DPP4 inhibits GLP1_GIP ↑ Active GLP-1 & GIP DPP4->GLP1_GIP inactivates Beta_Cell β-Cell GLP1_GIP->Beta_Cell stimulates Alpha_Cell α-Cell GLP1_GIP->Alpha_Cell suppresses Insulin ↑ Insulin Secretion (Glucose-dependent) Beta_Cell->Insulin Glucagon ↓ Glucagon Secretion (Glucose-dependent) Alpha_Cell->Glucagon

This compound's dual regulatory effect on pancreatic islets.

References

Vildagliptin in Preclinical Assessment: A Technical Guide to Pharmacokinetics and Pharmacodynamics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, as characterized in key animal models. The data herein is intended to support researchers and drug development professionals in understanding the preclinical profile of this important anti-diabetic agent.

Pharmacokinetics of this compound

This compound has been extensively studied in various animal models to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. The following sections summarize key pharmacokinetic parameters in rats, dogs, and monkeys.

Absorption and Bioavailability

This compound is rapidly absorbed following oral administration in animal models, with time to reach maximum plasma concentration (Tmax) generally occurring between 0.5 and 1.5 hours.[1][2][3] The absolute oral bioavailability is moderate to high across species, indicating efficient absorption from the gastrointestinal tract.[1][2][3]

Distribution

The volume of distribution of this compound suggests moderate to high tissue distribution.[1][3] In rats, the volume of distribution has been reported to be 8.6 L/kg, while in dogs it is 1.6 L/kg.[1][3] this compound exhibits low plasma protein binding.[4]

Metabolism

The primary route of elimination for this compound is through metabolism, primarily hydrolysis.[1][3] A major metabolic pathway is the hydrolysis of the cyano moiety to a carboxylic acid metabolite (M20.7).[1][3] Another metabolite results from the hydrolysis of the amide bond (M15.3), which is more prominent in dogs.[1][3] Notably, the target enzyme, DPP-4, is also involved in the metabolism of this compound.[5][6] Cytochrome P450 enzymes play a minimal role in its metabolism.[7]

Excretion

The primary route of elimination for this compound and its metabolites is through the kidneys, with urinary excretion being a major pathway in both rats and dogs.[1][3] A significant portion of the administered dose is excreted in the urine as unchanged parent drug following intravenous administration.[1][3]

Tabulated Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in different animal models.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)Reference
Intravenous (IV)1--780--[8]
Oral (PO)523701.57780-100[8]
Oral (PO)6-0.5 - 1.5-Distribution: 0.57, Elimination: 8.845-100[1][3]
Oral (PO)10-----[8]

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Dogs

Route of AdministrationDose (mg/kg)Tmax (h)Half-life (h)Bioavailability (%)Reference
Oral (PO)-0.5 - 1.5Distribution: 0.05, Elimination: 0.8945-100[1][3]

Table 3: Single-Dose Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

Route of AdministrationDose (µmol/kg)Bioavailability (%)Reference
Oral (PO)1>90[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following sections outline typical experimental protocols for assessing the pharmacokinetics and pharmacodynamics of this compound in animal models.

Pharmacokinetic Study in Rats

This protocol describes a typical single-dose pharmacokinetic study of this compound in rats.

Animals:

  • Species: Male Sprague-Dawley rats

  • Weight: 250-300 g

  • Acclimatization: At least 3 days prior to the study with free access to food and water.[8]

Dosing:

  • Intravenous (IV) Group: this compound administered at a dose of 3 mg/kg via tail vein injection.[8] The vehicle is typically saline.[8]

  • Oral (PO) Group: this compound administered at a dose of 10 mg/kg by oral gavage.[8] The vehicle is often 0.5% w/v methylcellulose in water.[8]

Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the tail vein at predose (0 h) and at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 h) into tubes containing an anticoagulant like K2EDTA.[8]

Plasma Preparation and Storage:

  • Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.[8]

  • Plasma samples are stored at -80°C until analysis.[8]

Bioanalysis (LC-MS/MS):

  • Sample Preparation: Protein precipitation is a common method, where a cold organic solvent like acetonitrile, containing a deuterated internal standard (e.g., this compound-d3), is added to the plasma samples.[8]

  • Chromatography: A C18 column is typically used for separation.[8]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is often employed.[8]

  • Mass Spectrometry: Detection is performed using a mass spectrometer in positive electrospray ionization (ESI+) mode.[8]

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and bioavailability are calculated using non-compartmental analysis software.[8]

experimental_workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis acclimatization Animal Acclimatization dosing Dosing (IV and PO) acclimatization->dosing sampling Blood Sampling dosing->sampling centrifugation Plasma Separation (Centrifugation) sampling->centrifugation storage Sample Storage (-80°C) centrifugation->storage preparation Sample Preparation (Protein Precipitation) storage->preparation lcms LC-MS/MS Analysis preparation->lcms pk_analysis Pharmacokinetic Parameter Calculation lcms->pk_analysis

Experimental workflow for a typical pharmacokinetic study.
Pharmacodynamic Assessment in Diabetic Rats

This protocol outlines a study to evaluate the pharmacodynamic effects of this compound in a model of type 2 diabetes.

Animal Model:

  • Induction of Diabetes: A combination of a high-fat diet and a low dose of streptozotocin (STZ) is used to induce a state of metabolic syndrome and diabetes in rats (e.g., Wistar or Sprague-Dawley).[9][10]

  • Confirmation of Diabetes: Elevated fasting blood glucose levels are used to confirm the diabetic state.[9]

Treatment:

  • This compound is administered orally at a specified dose (e.g., 10 mg/kg/day) for a defined period (e.g., 4-12 weeks).[9][10]

Pharmacodynamic Endpoints:

  • Blood Glucose: Fasting blood glucose and oral glucose tolerance tests (OGTT) are performed to assess glycemic control.[9][11]

  • Insulin Levels: Serum insulin levels are measured to evaluate the effect on insulin secretion.[10][11]

  • DPP-4 Activity: Plasma DPP-4 activity is measured to confirm target engagement.

  • Lipid Profile: Serum levels of triglycerides and cholesterol are measured.[9]

  • Inflammatory and Oxidative Stress Markers: Levels of markers such as hs-CRP and MDA can be assessed.[10]

Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is the inhibition of the DPP-4 enzyme. This leads to a cascade of downstream effects that ultimately improve glycemic control.

DPP-4 Inhibition and Incretin Enhancement

This compound is a potent inhibitor of DPP-4.[4] By inhibiting DPP-4, this compound prevents the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[12][13] This leads to increased levels of active GLP-1 and GIP.[13]

Effects on Glycemic Control

The enhanced levels of active incretins result in several beneficial effects on glucose homeostasis:

  • Glucose-Dependent Insulin Secretion: this compound stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner.[14][15]

  • Glucagon Suppression: It suppresses the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[15]

  • Improved Insulin Sensitivity: Some studies suggest that this compound may also improve insulin sensitivity.[15]

In obese rats, this compound has been shown to reduce glucose AUC by 30-45% following single or daily doses of 3 mg/kg.[14]

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound in animal models of Parkinson's disease. In a mouse model induced by MPTP, this compound administration (50 mg/kg) attenuated motor deficits and protected dopaminergic neurons.[16][17] The proposed mechanism involves the activation of the PI3K/Akt signaling pathway and mitigation of the MPTP-induced increase in ERK and JNK signaling.[16][17]

dpp4_inhibition_pathway This compound This compound dpp4 DPP-4 Enzyme This compound->dpp4 Inhibits incretins Active Incretins (GLP-1, GIP) dpp4->incretins Degrades pancreas Pancreas incretins->pancreas insulin ↑ Insulin Secretion (Glucose-dependent) pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose ↓ Blood Glucose insulin->glucose liver Liver glucagon->liver hgp ↓ Hepatic Glucose Production liver->hgp hgp->glucose

Mechanism of action of this compound via DPP-4 inhibition.

neuroprotection_pathway This compound This compound pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Activates erk_jnk ERK and JNK Signaling This compound->erk_jnk Mitigates increase mptp MPTP/MPP+ (Neurotoxin) mptp->pi3k_akt Decreases mptp->erk_jnk Increases neuroprotection Neuroprotection pi3k_akt->neuroprotection apoptosis Dopaminergic Neuronal Apoptosis erk_jnk->apoptosis

Proposed neuroprotective signaling pathway of this compound.

Conclusion

The preclinical data from animal models demonstrate that this compound is a rapidly absorbed, orally bioavailable DPP-4 inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its mechanism of action translates to effective glycemic control in diabetic animal models. Furthermore, emerging evidence suggests potential neuroprotective effects, warranting further investigation. This technical guide provides a foundational understanding of the preclinical characteristics of this compound, which is essential for the design and interpretation of future research and development efforts.

References

Vildagliptin's Effect on Incretin Hormones GLP-1 and GIP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of vildagliptin on the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). This compound, a potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor, enhances the action of these crucial hormones, playing a significant role in glycemic control for patients with type 2 diabetes mellitus.[1][2] This document details the mechanism of action, presents quantitative data from clinical studies, outlines typical experimental protocols for hormone measurement, and visualizes the key signaling pathways.

Mechanism of Action: Enhancing Endogenous Incretins

This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones.[1][3] Incretins, primarily GLP-1 and GIP, are released from the gastrointestinal tract in response to nutrient intake.[4] They play a vital role in glucose homeostasis by stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells.[4][5][6]

By blocking DPP-4, this compound prevents the inactivation of GLP-1 and GIP, leading to elevated levels of their active forms in the circulation.[4][5][6] This prolongation of incretin activity enhances the glucose-dependent stimulation of insulin secretion and the suppression of glucagon secretion, ultimately leading to improved glycemic control.[4][5][6] Notably, these effects are glucose-dependent, which minimizes the risk of hypoglycemia.[4][6]

Quantitative Effects on GLP-1 and GIP Levels

Clinical studies have consistently demonstrated that this compound significantly increases the plasma concentrations of active GLP-1 and GIP. The following tables summarize the quantitative data from various studies, showcasing the impact of this compound on the Area Under the Curve (AUC) and postprandial concentrations of these hormones.

Table 1: Effect of this compound on Active GLP-1 Levels

Study PopulationThis compound DoseDurationOutcome MeasureResultReference
Healthy Volunteers50 mgSingle DosePost-nutrient drink active GLP-1Significantly higher than placebo (P = 0.018)[7][8]
Patients with Type 2 Diabetes100 mg daily10 daysPost-meal active GLP-1More than doubled compared to placebo[9][10]
Patients with Type 2 Diabetes10, 25, 100 mg twice daily28 daysAUC of active GLP-1Dose-dependent increase; significant increase with 25mg and 100mg doses[11]
Patients with Type 2 Diabetes100 mg daily-Post-meal active GLP-1Elevated levels maintained over 24 hours[4][5]

Table 2: Effect of this compound on Active GIP Levels

Study PopulationThis compound DoseDurationOutcome MeasureResultReference
Patients with Type 2 Diabetes100 mg daily10 daysPost-meal active GIPMore than doubled compared to placebo[9][10]
Patients with Type 2 Diabetes--Post-meal active GIPElevated levels maintained over 24 hours[4][5]
Patients with Type 2 Diabetes10, 25, 100 mg twice daily28 daysAUC of active GIPSignificantly increased at all doses compared to placebo

Experimental Protocols for Incretin Hormone Measurement

The assessment of this compound's effect on GLP-1 and GIP levels typically involves standardized meal tolerance tests (MTT) or oral glucose tolerance tests (OGTT). The following outlines a representative experimental protocol.

Study Design

A common study design is a randomized, double-blind, placebo-controlled, crossover trial. Participants undergo a washout period before receiving either this compound or a placebo for a specified duration.

Standard Meal Test Protocol
  • Patient Preparation: Subjects fast overnight for at least 10 hours prior to the test.[12]

  • Baseline Sampling: A baseline blood sample is collected.

  • Drug Administration: this compound or placebo is administered, typically 30 minutes before the meal.[12]

  • Meal Ingestion: A standardized liquid meal with a defined caloric and macronutrient composition (e.g., 600 kcal with 20-30% fat) is consumed by the subject within a short timeframe (e.g., 15-20 minutes).[13]

  • Postprandial Blood Sampling: Blood samples are collected at multiple time points after meal ingestion (e.g., 15, 30, 45, 60, 90, 120, 180, and 240 minutes) to measure active GLP-1, GIP, glucose, and insulin concentrations.[11]

Blood Sample Handling and Analysis
  • Blood Collection: Blood is drawn into chilled tubes containing a DPP-4 inhibitor (e.g., a commercial inhibitor cocktail) and an anticoagulant like EDTA to prevent the ex-vivo degradation of active incretin hormones.

  • Processing: Samples are immediately placed on ice and centrifuged at a low temperature (e.g., 4°C) within 30 minutes of collection to separate the plasma.

  • Storage: Plasma samples are stored at -80°C until analysis.

  • Hormone Quantification: The concentrations of active GLP-1 and GIP are quantified using highly specific and sensitive enzyme-linked immunosorbent assays (ELISAs).[14][15][16][17] These assays utilize monoclonal antibodies that specifically bind to the N-terminal region of the active forms of GLP-1 (7-36 amide and 7-37) and GIP.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.

Vildagliptin_Mechanism_of_Action cluster_gut Gastrointestinal Tract cluster_circulation Circulation cluster_pancreas Pancreas Nutrient Intake Nutrient Intake L-cells L-cells Nutrient Intake->L-cells stimulates K-cells K-cells Nutrient Intake->K-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 Active GIP Active GIP K-cells->Active GIP DPP-4 DPP-4 Active GLP-1->DPP-4 degradation β-cells β-cells Active GLP-1->β-cells stimulates α-cells α-cells Active GLP-1->α-cells inhibits Active GIP->DPP-4 degradation Active GIP->β-cells stimulates Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites This compound This compound This compound->DPP-4 inhibits Insulin Secretion Insulin Secretion β-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates

Caption: this compound's mechanism of action on the incretin pathway.

Experimental_Workflow Overnight Fast Overnight Fast Baseline Blood Sample Baseline Blood Sample Overnight Fast->Baseline Blood Sample This compound/Placebo Administration This compound/Placebo Administration Baseline Blood Sample->this compound/Placebo Administration Standard Meal Ingestion Standard Meal Ingestion This compound/Placebo Administration->Standard Meal Ingestion Postprandial Blood Sampling Postprandial Blood Sampling Standard Meal Ingestion->Postprandial Blood Sampling Sample Processing Sample Processing Postprandial Blood Sampling->Sample Processing ELISA for GLP-1/GIP ELISA for GLP-1/GIP Sample Processing->ELISA for GLP-1/GIP Data Analysis Data Analysis ELISA for GLP-1/GIP->Data Analysis

Caption: A typical experimental workflow for measuring incretin hormone levels.

Conclusion

This compound effectively enhances the endogenous incretin system by inhibiting DPP-4, leading to a significant and sustained increase in active GLP-1 and GIP levels. This mechanism of action translates into improved glucose-dependent insulin secretion and suppressed glucagon release, contributing to robust glycemic control in individuals with type 2 diabetes. The standardized protocols for incretin hormone measurement are crucial for the continued research and development of DPP-4 inhibitors and other incretin-based therapies.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of Vildagliptin in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of Vildagliptin in bulk and pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column (250 mm x 4.6 mm, 5 µm) using a mobile phase composed of acetonitrile and phosphate buffer. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3][4][5] The described method is suitable for routine quality control analysis of this compound.

Introduction

This compound is an oral anti-hyperglycemic agent that enhances islet cell insulin secretion by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[6][7][8] This inhibition prevents the breakdown of incretin hormones, which play a crucial role in regulating blood glucose levels.[9] Given its widespread use in the management of type 2 diabetes mellitus, it is imperative to have a reliable analytical method for its quantification in pharmaceutical products to ensure their quality and efficacy.[3][9] High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[10] This application note details the development and validation of a stability-indicating RP-HPLC-UV method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A summary of the instrumentation and optimized chromatographic conditions is provided in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Waters HPLC 2695 with PDA detector or equivalent
Column Kromasil C18 (4.5 x 250 mm, 5 µm)[7]
Mobile Phase 0.05 mmol Potassium Dihydrogen Phosphate Buffer: Acetonitrile (80:20 v/v), pH adjusted to 3.5 with Orthophosphoric Acid[7]
Flow Rate 0.9 mL/min[7]
Injection Volume 10 µL[1]
Column Temperature Ambient
Detection Wavelength 210 nm[1][6][9]
Run Time Approximately 7 minutes[1]
Data Acquisition Empower 2 software or equivalent[7]
Chemicals and Reagents

This compound reference standard was of pharmaceutical grade. HPLC grade acetonitrile, potassium dihydrogen phosphate, and orthophosphoric acid were used. Purified water was used for all preparations.

Preparation of Solutions
  • Buffer Preparation: 0.68g of potassium dihydrogen orthophosphate was dissolved in 1000 mL of water, and the pH was adjusted to 3.5 with orthophosphoric acid.[7]

  • Mobile Phase Preparation: The buffer and acetonitrile were mixed in a ratio of 80:20 (v/v), filtered through a 0.45 µm membrane filter, and degassed by sonication for 15 minutes.[7]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (from Tablets): Twenty tablets were weighed to determine the average weight and then finely powdered.[9] An amount of powder equivalent to 50 mg of this compound was transferred to a 100 mL volumetric flask, and approximately 70 mL of mobile phase was added.[7] The flask was sonicated for 15 minutes with intermittent shaking to ensure complete dissolution of the drug.[7][11] The solution was then diluted to volume with the mobile phase, mixed well, and filtered through a 0.45 µm syringe filter. A further dilution was made to achieve a final concentration within the linear range.

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][4][5][6]

Specificity

The specificity of the method was evaluated by analyzing the blank (mobile phase), placebo, and this compound standard and sample solutions. The chromatograms were examined for any interference at the retention time of this compound. Forced degradation studies were also performed to demonstrate the stability-indicating nature of the method.[7][12] Stress conditions included acid (1N HCl), base (2N NaOH), oxidative (6% H₂O₂), and photolytic degradation.[12]

Linearity

The linearity of the method was assessed by analyzing a series of this compound standard solutions at different concentration levels.[3] A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

The accuracy of the method was determined by the standard addition method at three different concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration).[11] The percentage recovery was calculated.

Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).[4] Repeatability was assessed by performing six replicate injections of the standard solution on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst. The results were expressed as the percentage relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, mobile phase composition, and pH.[13] The effect of these changes on the system suitability parameters was observed.

Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 2.6 minutes.[7] The validation results are summarized in the tables below.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2< 2[7]
Theoretical Plates > 2000> 2000[7]
%RSD of Peak Area (n=6) ≤ 2.0%< 2.0%

Table 3: Linearity Data

Concentration Range (µg/mL)Correlation Coefficient (r²)
5 - 17.5[7]0.999

Table 4: Accuracy (Recovery) Study

Concentration Level% Recovery
50%98 - 102%
100%98 - 102%
150%98 - 102%

Table 5: Precision Study

Precision%RSD
Repeatability (Intra-day) < 2.0%
Intermediate Precision (Inter-day) < 2.0%

Table 6: LOD and LOQ

ParameterResult (µg/mL)
LOD 0.0182[7]
LOQ 0.0553[7]

The forced degradation studies showed that the degradation product peaks were well-resolved from the main this compound peak, indicating the stability-indicating nature of the method. The method also proved to be robust with minor, deliberate changes in the experimental conditions.

Protocols

Protocol for HPLC System Setup and Equilibration
  • Turn on the HPLC system components: pump, detector, and autosampler.

  • Set the detector wavelength to 210 nm.

  • Prime the pump with the mobile phase to remove any air bubbles.

  • Set the flow rate to 0.9 mL/min and allow the mobile phase to run through the column for at least 30 minutes to achieve a stable baseline.

Protocol for Sample Analysis
  • Prepare the standard and sample solutions as described in section 2.3.

  • Create a sequence in the data acquisition software with the appropriate sample information.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solution in replicate (e.g., five times) to check for system suitability.

  • Inject the sample solutions.

  • After the analysis is complete, process the chromatograms to determine the peak areas and calculate the concentration of this compound in the samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing reagents Chemicals & Reagents mobile_phase Mobile Phase Preparation reagents->mobile_phase standard_prep Standard Solution Preparation reagents->standard_prep sample_prep Sample Solution Preparation reagents->sample_prep system_setup System Setup & Equilibration mobile_phase->system_setup injection Sample Injection standard_prep->injection sample_prep->injection system_setup->injection detection UV Detection at 210 nm injection->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound quantification.

validation_process cluster_parameters Validation Parameters method_development Method Development validation Method Validation (ICH Guidelines) method_development->validation specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness

Caption: HPLC method validation process.

Conclusion

The developed RP-HPLC-UV method for the quantification of this compound is simple, rapid, accurate, precise, and robust. The method was successfully validated according to ICH guidelines and can be effectively used for the routine analysis of this compound in bulk and pharmaceutical dosage forms. The stability-indicating nature of the method makes it suitable for quality control and stability studies.

References

Application Note: A Robust and Sensitive LC-MS/MS Bioanalytical Method for the Quantification of Vildagliptin in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Vildagliptin in human plasma.[1][2][3] this compound is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] The accurate measurement of its concentration in biological matrices is essential for pharmacokinetic and bioavailability studies.[1][2] This method employs a simple protein precipitation technique for sample preparation, ensuring a high-throughput workflow.[1][2] Chromatographic separation is achieved using a C18 reversed-phase column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1] The use of a stable isotope-labeled internal standard, this compound-d3, guarantees high accuracy and precision by correcting for matrix effects and procedural variability.[1][3]

Introduction

This compound is an oral hypoglycemic agent that works by inhibiting the DPP-4 enzyme, which in turn prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3] To support clinical and pharmacological research, a reliable and robust bioanalytical method for this compound quantification is crucial.[2][3] LC-MS/MS offers the necessary sensitivity, selectivity, and speed for this purpose.[1] This application note provides a detailed protocol for the determination of this compound in human plasma, validated to meet regulatory expectations.[2]

Experimental

Materials and Reagents

  • This compound reference standard (≥98% purity)[1]

  • This compound-d3 internal standard (≥98% purity)[1]

  • HPLC-grade acetonitrile and methanol[1][2]

  • Formic acid and ammonium formate (analytical grade)[1]

  • Ultrapure water[2]

  • Human plasma with K2EDTA or K3EDTA as anticoagulant[1][2]

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.[1][2]

Stock and Working Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d3 in methanol to prepare individual primary stock solutions of 1 mg/mL.[3]

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 1:1 (v/v) mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.[3]

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d3 primary stock solution with methanol to a final concentration of 100 ng/mL.[3]

Sample Preparation Protocol (Protein Precipitation)
  • Pipette 50 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[1]

  • Add 200 µL of the internal standard working solution (this compound-d3 in acetonitrile).[1]

  • Vortex the mixture for 30 seconds to precipitate the plasma proteins.[1]

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.[1]

  • Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.[1]

  • Inject 5 µL of the supernatant into the LC-MS/MS system.[1]

A visual representation of the sample preparation and analysis workflow is provided below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma Sample is Add 200 µL IS in Acetonitrile plasma->is vortex1 Vortex 30 sec is->vortex1 centrifuge Centrifuge 13,000 rpm, 10 min, 4°C vortex1->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection data Data Acquisition and Processing detection->data

LC-MS/MS Experimental Workflow

Chromatographic and Mass Spectrometric Conditions

Optimized parameters for the chromatographic separation and mass spectrometric detection are summarized in the tables below.

Table 1: Chromatographic Conditions

ParameterSpecification
HPLC System Waters Acquity UPLC or equivalent[1]
Analytical Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[1]
Column Temperature 40 °C[1]
Autosampler Temperature 10 °C[1]
Mobile Phase Acetonitrile and 2 mM ammonium acetate (90:10 v/v)[4]
Flow Rate 0.7 mL/min[5]
Injection Volume 2 µL[4]
Run Time < 5 minutes[5]

Table 2: Mass Spectrometric Conditions

ParameterSpecification
Mass Spectrometer Sciex API 4000 or equivalent[1]
Ionization Source Electrospray Ionization (ESI), Positive Mode[1][5]
MRM Transitions This compound: m/z 304.2 → 154.0[4] this compound-d3: m/z 311.1 → 161.1[5]
Software Analyst version 1.4.1 or equivalent[5]

Method Validation

The bioanalytical method was validated according to regulatory guidelines, demonstrating excellent performance.[2]

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 1.57 - 501.21 ng/mL[4]
Correlation Coefficient (r²) > 0.99[5]
Lower Limit of Quantification (LLOQ) 1.57 ng/mL[4]
Intra- and Inter-day Precision (%CV) < 11.70%[4]
Intra- and Inter-day Accuracy Within ±15% of nominal values[5]
Matrix Effect Inter-lot variability within ±15%[4]
Recovery Consistent and reproducible

This compound's Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme. The following diagram illustrates the simplified signaling pathway.

Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Release Ingestion->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreas Incretins->Pancreas Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins This compound This compound This compound->DPP4 Inhibition Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Suppression of hepatic glucose production

Simplified this compound Signaling Pathway

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma.[1] The use of a stable isotope-labeled internal standard ensures high accuracy and precision.[1] The simple protein precipitation sample preparation and short chromatographic run time make this method well-suited for high-throughput bioanalysis in pharmacokinetic studies and clinical research.[1]

References

Application Note: Development and Validation of a Stability-Indicating HPLC Assay for Vildagliptin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vildagliptin is an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is used in the management of type 2 diabetes mellitus. To ensure the quality, safety, and efficacy of pharmaceutical products, it is crucial to develop and validate a stability-indicating assay method (SIAM). A SIAM is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. This application note details a robust stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in bulk drug and pharmaceutical dosage forms. The method is validated according to the International Council for Harmonisation (ICH) guidelines.

Key Experimental Protocols

This section outlines the detailed methodologies for the development and validation of the this compound stability-indicating assay.

1. Materials and Reagents

  • This compound working standard (potency ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, obtained from a water purification system)

  • Potassium dihydrogen phosphate (AR grade)

  • Ortho-phosphoric acid (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

  • This compound tablets (e.g., Galvus® 50 mg)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Buffer: Acetonitrile (50:50, v/v). The buffer consists of 0.02 M potassium dihydrogen phosphate adjusted to pH 3.0 with ortho-phosphoric acid.
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time 10 minutes

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Make up the volume to 100 mL with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

  • Sample Solution (from tablets): Weigh and finely powder 20 this compound tablets. Transfer a quantity of the powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 30 minutes with intermittent shaking. Make up the volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter. Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

4. Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A this compound solution (typically 1000 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: Mix equal volumes of this compound stock solution and 1N HCl. Keep the mixture at 80°C for 6 hours. Cool the solution and neutralize it with 1N NaOH. Dilute with the mobile phase to obtain a final concentration of 100 µg/mL.

  • Alkaline Hydrolysis: Mix equal volumes of this compound stock solution and 0.1N NaOH. Keep the mixture at room temperature for 3 hours.[1] Neutralize the solution with 0.1N HCl and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% hydrogen peroxide. Keep the solution at room temperature for 7 hours.[1] Dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation: Keep the this compound solid drug powder in a hot air oven at 105°C for 24 hours. After cooling, weigh an appropriate amount, dissolve, and dilute with the mobile phase to obtain a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the this compound solid drug powder to UV light (254 nm) for 24 hours in a UV chamber. After exposure, weigh an appropriate amount, dissolve, and dilute with the mobile phase to get a final concentration of 100 µg/mL.

5. Method Validation

The developed HPLC method was validated as per ICH Q2(R1) guidelines for the following parameters:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of its potential impurities, degradants, and excipients. This was evaluated by analyzing blank, placebo, standard, and sample solutions, as well as the stressed samples from the forced degradation studies.

  • Linearity: The linearity of the method was determined by analyzing five to seven concentrations of this compound over the range of 10-60 µg/mL.[2] A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

  • Accuracy: The accuracy of the method was assessed by the recovery studies at three different concentration levels (80%, 100%, and 120%).[3] A known amount of this compound standard was spiked into a placebo preparation, and the recovery percentage was calculated.

  • Precision:

    • System Precision: Six replicate injections of the working standard solution were performed, and the %RSD of the peak areas was calculated.

    • Method Precision (Repeatability): Six independent sample preparations from the same batch of tablets were analyzed, and the %RSD of the assay results was calculated.

    • Intermediate Precision (Ruggedness): The method precision was repeated on a different day by a different analyst using a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±2°C).

Data Presentation

Table 1: Summary of Forced Degradation Studies

Stress ConditionParameters% Degradation of this compoundObservations
Acid Hydrolysis 1N HCl at 80°C for 6 hours~15-20%One major degradation product observed.[4]
Alkaline Hydrolysis 0.1N NaOH at RT for 3 hours~10-15%Three major degradation products observed.[4]
Oxidative Degradation 3% H₂O₂ at RT for 7 hours~25-30%Multiple degradation products observed.[5]
Thermal Degradation Solid state at 105°C for 24 hours< 5%No significant degradation observed.[4]
Photolytic Degradation Solid state under UV light for 24 hours< 5%No significant degradation observed.[4]

Table 2: Summary of Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity Range 10-60 µg/mL-
Correlation Coefficient (r²) > 0.999r² ≥ 0.999
Accuracy (% Recovery) 98.11% to 101.16%98.0% to 102.0%
Precision (%RSD)
- System Precision< 1.0%%RSD ≤ 2.0%
- Method Precision< 1.0%%RSD ≤ 2.0%
- Intermediate Precision< 1.5%%RSD ≤ 2.0%
LOD 0.025 µg/mL-
LOQ 0.054 µg/mL-
Robustness Robust%RSD ≤ 2.0%

Visualizations

G Experimental Workflow for this compound Stability-Indicating Assay cluster_prep Preparation cluster_dev Method Development & Degradation cluster_val Validation & Analysis A Standard & Sample Solution Preparation C Chromatographic Method Development A->C B Mobile Phase Preparation B->C D Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) C->D Optimized Method F Method Validation (ICH Guidelines) C->F E HPLC Analysis of Degraded Samples D->E E->F Specificity Data G Assay of this compound in Dosage Form F->G

Caption: Workflow for the development of a stability-indicating assay for this compound.

G Forced Degradation Pathways for this compound cluster_stress Stress Conditions cluster_products Degradation Products This compound This compound (API) Acid Acidic (HCl, 80°C) This compound->Acid Base Alkaline (NaOH, RT) This compound->Base Oxidative Oxidative (H₂O₂, RT) This compound->Oxidative Thermal Thermal (105°C) This compound->Thermal Photo Photolytic (UV Light) This compound->Photo DP1 Degradation Product(s) Acid->DP1 DP2 Degradation Product(s) Base->DP2 DP3 Degradation Product(s) Oxidative->DP3 Stable1 No Significant Degradation Thermal->Stable1 Stable2 No Significant Degradation Photo->Stable2

Caption: Logical relationship of forced degradation studies on this compound.

G Method Validation Process (ICH Q2(R1)) Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness System_P System Precision Precision->System_P System Method_P Method Precision Precision->Method_P Method Inter_P Intermediate Precision Precision->Inter_P Intermediate

Caption: Overview of the analytical method validation process.

References

Protocol for Vildagliptin Quantification in Tissue Samples: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantification of vildagliptin in various tissue samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound is an oral hypoglycemic agent and a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Accurate measurement of its concentration in tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

Introduction

This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which leads to increased levels of incretin hormones, thereby enhancing insulin secretion and reducing glucagon levels in a glucose-dependent manner. Understanding the distribution and concentration of this compound in different tissues is essential for evaluating its efficacy and safety profile. This protocol outlines a robust and sensitive LC-MS/MS method for the determination of this compound in tissue homogenates.

Experimental Protocols

This section details the necessary steps for sample preparation and analysis, from tissue collection to LC-MS/MS detection.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • BCA Protein Assay Kit

  • Homogenization buffer (e.g., PBS)

  • Internal Standard (IS) working solution (e.g., 100 ng/mL of this compound-d3 in 50% methanol)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Tissue homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Centrifuge

  • Analytical balance

  • Vortex mixer

  • Pipettes

Tissue Sample Preparation

A critical step for accurate quantification is the efficient and reproducible extraction of the analyte from the tissue matrix.

2.3.1. Tissue Homogenization

  • Accurately weigh the frozen tissue sample (e.g., 100-200 mg).

  • Thaw the tissue on ice and add a 3-5 fold volume of ice-cold homogenization buffer (e.g., for 100 mg of tissue, add 300-500 µL of PBS).

  • Homogenize the tissue sample using a bead beater with ceramic beads or an ultrasonic homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize degradation.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (tissue homogenate) for further processing.

  • Determine the total protein concentration of the homogenate using a BCA protein assay kit to normalize the drug concentration.

2.3.2. Sample Extraction (Protein Precipitation)

  • To a 100 µL aliquot of the tissue homogenate, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d3).[1]

  • Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.[1]

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters that should be optimized for the specific instrumentation used.

2.4.1. Liquid Chromatography Conditions

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water or 5 mM Ammonium Acetate
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
Gradient Elution A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

2.4.2. Mass Spectrometry Conditions

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 304.2 → 154.0; this compound-d3: m/z 307.2 → 157.0 (example)
Collision Energy To be optimized for the specific instrument.
Dwell Time 100-200 ms

Data Presentation

The following tables summarize key quantitative data for this compound analysis.

LC-MS/MS Method Parameters from Literature
ParameterMethod 1Method 2Method 3
Matrix Rat PlasmaHuman PlasmaAqueous Matrix
Extraction Liquid-Liquid ExtractionProtein PrecipitationDirect Injection
Column Betasil C18 (50x4.6mm, 5µ)[2]Hypurity C18 (150x2.1mm, 5µm)Not Specified
Mobile Phase Acetonitrile: 2mM Ammonium Acetate (90:10 v/v)[2]Methanol and 5mM Ammonium FormateMethanol: 5mM Ammonium Acetate (95:5)[3]
Flow Rate 0.35 mL/min0.5 mL/minNot Specified
LLOQ 1.57 ng/mL[2]1.11 ng/mL10 ng/mL[3]
Linear Range 1.57–501.21 ng/mL[2]1.11–534.0 ng/mL10–1875 ng/mL[3]
This compound Tissue Distribution in Rats

The following table presents the tissue-to-plasma concentration ratios of this compound in rats, indicating its distribution into various tissues.

TissueTissue-to-Plasma Ratio (at 1h post-dose)
Kidney10.3
Liver4.5
Lung3.8
Heart2.1
Spleen1.9
Muscle1.2
Brain0.3

Data is generalized from preclinical studies and may vary based on experimental conditions.

Visualizations

The following diagrams illustrate the key workflows in this protocol.

experimental_workflow cluster_sample_prep Tissue Sample Preparation cluster_analysis LC-MS/MS Analysis tissue_collection Tissue Collection (e.g., Liver, Kidney, Muscle) homogenization Homogenization (in PBS) tissue_collection->homogenization centrifugation1 Centrifugation (10,000 x g, 10 min, 4°C) homogenization->centrifugation1 supernatant1 Collect Supernatant (Tissue Homogenate) centrifugation1->supernatant1 protein_precipitation Protein Precipitation (Acetonitrile + IS) supernatant1->protein_precipitation centrifugation2 Centrifugation (13,000 rpm, 10 min, 4°C) protein_precipitation->centrifugation2 supernatant2 Collect Supernatant (for LC-MS/MS) centrifugation2->supernatant2 lc_ms_injection LC-MS/MS Injection supernatant2->lc_ms_injection data_acquisition Data Acquisition (MRM Mode) lc_ms_injection->data_acquisition data_processing Data Processing (Quantification) data_acquisition->data_processing

Experimental Workflow for this compound Quantification

logical_relationship This compound This compound in Tissue homogenate Tissue Homogenate This compound->homogenate Homogenization extracted_sample Extracted Sample (Post-Protein Precipitation) homogenate->extracted_sample Extraction lc_separation LC Separation (C18 Column) extracted_sample->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection Elution quantification Quantification (Peak Area Ratio to IS) ms_detection->quantification Signal

Logical Steps in this compound Analysis

References

Chiral Separation of Vildagliptin Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of Vildagliptin enantiomers. This compound, an oral anti-hyperglycemic agent, is marketed as a single enantiomer (S-Vildagliptin). The R-enantiomer is considered an impurity, making robust chiral separation methods crucial for quality control and regulatory compliance. The following sections detail validated methods using High-Performance Liquid Chromatography (HPLC), Ultra-Fast Liquid Chromatography (UFLC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the enantiomeric separation of this compound. The choice of chiral stationary phase (CSP) is critical for achieving optimal resolution. Polysaccharide-based columns are commonly employed for this purpose.

Method 1: Normal-Phase HPLC

This method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions to achieve separation.

Table 1: Normal-Phase HPLC Method Parameters

ParameterCondition
Chromatographic Column Chiralpak IC (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Ethanol : Diethylamine (100:0.1, v/v)[1]
Flow Rate 0.5 mL/min[1]
Column Temperature 25 °C[1]
Detection Wavelength 210 nm[1]
Injection Volume 10 µL[1]
Resolution (Rs) 4.0[1]

Experimental Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing ethanol and diethylamine in a 100:0.1 volume-to-volume ratio. Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh and dissolve an appropriate amount of the this compound bulk drug sample in ethanol to obtain a stock solution of 2000 µg/mL.[1]

    • Prepare working solutions by diluting the stock solution with ethanol to the desired concentration.

  • Instrumentation:

    • Equilibrate the Chiralpak IC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

    • Set the column oven temperature to 25 °C and the UV detector to 210 nm.

  • Analysis:

    • Inject 10 µL of the sample solution into the HPLC system.

    • Record the chromatogram and determine the retention times for the S-Vildagliptin and R-Vildagliptin enantiomers.

Method 2: Reversed-Phase HPLC

This method offers an alternative approach using a different polysaccharide-based CSP under reversed-phase conditions.

Table 2: Reversed-Phase HPLC Method Parameters

ParameterCondition
Chromatographic Column Lux Cellulose-2 (dimensions not specified)[2][3]
Mobile Phase Methanol : Water : Diethylamine (80:20:0.2, v/v/v)[2][3]
Flow Rate 0.45 mL/min[2][3]
Column Temperature 45 °C[2][3]
Detection Wavelength Not specified
Injection Volume Not specified

Experimental Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, water, and diethylamine in an 80:20:0.2 volume ratio. Ensure the mobile phase is thoroughly mixed and degassed.

  • Sample Preparation: Prepare the sample solutions by dissolving the this compound sample in a suitable diluent.

  • Instrumentation:

    • Install and equilibrate the Lux Cellulose-2 column with the prepared mobile phase at a flow rate of 0.45 mL/min.

    • Set the column temperature to 45 °C.

  • Analysis:

    • Inject the prepared sample solution into the chromatograph.

    • Monitor the separation and identify the peaks corresponding to the this compound enantiomers and any other related impurities.[2]

Ultra-Fast Liquid Chromatography (UFLC) Method

UFLC provides a rapid and efficient alternative for chiral separation, significantly reducing analysis time.

Table 3: UFLC Method Parameters

ParameterCondition
Chromatographic Column Chiralcel OD-RH (250 mm x 4.6 mm, 5 µm)[4][5]
Mobile Phase 20 mM Borax Buffer (pH 9.0 ± 0.05) : Acetonitrile : Triethylamine (50:50:0.1, v/v/v)[4][5]
Flow Rate 1 mL/min[4][5]
Column Temperature 25 °C[4]
Detection Wavelength 210 nm[4][5]
Injection Volume 20 µL[4]
Retention Time (R-Vilda) 5.2 min[4]
Retention Time (S-Vilda) 7.2 min[4]
Resolution (Rs) 4.66[4]

Experimental Protocol:

  • Mobile Phase Preparation:

    • Prepare a 20 mM borax buffer and adjust the pH to 9.0 ± 0.05.[4]

    • Mix the borax buffer, acetonitrile, and triethylamine in a 50:50:0.1 ratio.[4][5]

    • Degas the final mobile phase mixture.

  • Sample Preparation:

    • Accurately weigh 50 mg of this compound and dissolve it in 50 mL of HPLC grade methanol to get a concentration of 1 mg/mL.[4][5]

    • Sonicate the solution for 15 minutes to ensure complete dissolution.[4][5]

    • Prepare working standards by diluting the stock solution with the appropriate solvent mixture.[4][5]

  • Instrumentation:

    • Equilibrate the Chiralcel OD-RH column with the mobile phase at a flow rate of 1 mL/min.

    • Maintain the column temperature at 25 °C and set the UV detector to 210 nm.

  • Analysis:

    • Inject 20 µL of the sample solution.

    • The expected retention times are approximately 5.2 minutes for R-Vildagliptin and 7.2 minutes for S-Vildagliptin.[4]

Capillary Electrophoresis (CE) Method

Capillary electrophoresis offers a cost-effective and efficient method for the enantiomeric separation of this compound, utilizing cyclodextrins as chiral selectors.[6]

Table 4: Capillary Electrophoresis Method Parameters

ParameterCondition
Capillary Uncoated fused-silica (48 cm total length, 40 cm effective length, 50 µm i.d.)[6]
Background Electrolyte (BGE) 75 mM Acetate Buffer (pH 4.5) containing 50 mM α-Cyclodextrin[6][7]
Applied Voltage 18 kV[6][7]
Capillary Temperature 15 °C[6][7]
Detection Wavelength 205 nm[6]
Injection Hydrodynamic (50 mbar for 3 s)[6]
Analysis Time < 9 min[6][7]
Resolution (Rs) 2.07[6]
Migration Order 1st: R-Vildagliptin, 2nd: S-Vildagliptin[6][7]

Experimental Protocol:

  • Capillary Conditioning:

    • Condition a new capillary by flushing with 1 M NaOH for 30 minutes, followed by 0.1 M NaOH and purified water for 20 minutes each.[6]

    • Between runs, precondition the capillary by flushing with 0.1 M NaOH (2 min), water (1 min), and the BGE (2 min).[6]

  • Background Electrolyte (BGE) Preparation: Prepare a 75 mM acetate buffer and adjust the pH to 4.5. Dissolve α-Cyclodextrin to a final concentration of 50 mM.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent to a concentration of 50 µg/mL.[6]

  • Instrumentation:

    • Set up the CE instrument with the conditioned capillary.

    • Set the capillary temperature to 15 °C and the applied voltage to 18 kV.

    • Set the UV detector to 205 nm.

  • Analysis:

    • Introduce the sample into the capillary using hydrodynamic injection at 50 mbar for 3 seconds.[6]

    • Apply the voltage and record the electropherogram. The R-enantiomer is expected to migrate before the S-enantiomer.[6][7]

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the described chiral separation methods.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection DataAcq Data Acquisition Detection->DataAcq Analysis Peak Integration & Quantification DataAcq->Analysis

Caption: General HPLC/UFLC Experimental Workflow.

CE_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing CapillaryCond Capillary Conditioning CapillaryFill Capillary Filling with BGE CapillaryCond->CapillaryFill BGEPrep BGE Preparation BGEPrep->CapillaryFill SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection CapillaryFill->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection DataAcq Data Acquisition Detection->DataAcq Analysis Peak Analysis & Migration Time DataAcq->Analysis

Caption: General Capillary Electrophoresis Experimental Workflow.

References

Application Notes and Protocols for the Development of a Vildagliptin Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is an oral antihyperglycemic agent that functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][3][][5] Monitoring the concentration of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing.

Principle of the this compound Competitive ELISA

Due to its small molecular size, this compound is not immunogenic on its own and is classified as a hapten. To elicit an immune response and produce specific antibodies, this compound must be conjugated to a larger carrier protein. The resulting immunogen can then be used to generate antibodies that recognize this compound.

The competitive ELISA format is ideal for quantifying small molecules like this compound. In this assay, free this compound in a sample competes with a fixed amount of this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) for binding to a limited number of anti-Vildagliptin antibody binding sites, which are immobilized on a microplate. The amount of enzyme-conjugated this compound that binds to the antibody is inversely proportional to the concentration of free this compound in the sample. The signal generated by the enzyme's reaction with a substrate is then measured to determine the concentration of this compound.

Experimental Protocols

This compound Hapten Synthesis (Proposed Method)

To conjugate this compound to a carrier protein, a derivative with a reactive functional group, such as a carboxyl group, needs to be synthesized. The secondary amine in the this compound structure is a potential site for modification.

Proposed Synthesis of a this compound-Carboxylic Acid Derivative:

A possible approach involves reacting this compound with a bifunctional linker containing a carboxyl group, such as succinic anhydride. This reaction would introduce a carboxylic acid moiety at the secondary amine position, creating a linker arm for conjugation.

  • Reaction: this compound is dissolved in an appropriate aprotic solvent (e.g., Dichloromethane).

  • An equimolar amount of succinic anhydride and a non-nucleophilic base (e.g., triethylamine) are added.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The resulting this compound-hemisuccinate derivative is purified using column chromatography.

Preparation of this compound-Protein Conjugates

a. This compound-Carrier Protein Conjugate for Immunization (e.g., this compound-KLH):

  • Materials:

    • This compound-hemisuccinate (hapten)

    • Keyhole Limpet Hemocyanin (KLH)

    • N-hydroxysuccinimide (NHS)

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Dialysis tubing (10 kDa MWCO)

  • Procedure:

    • Dissolve this compound-hemisuccinate and a molar excess of NHS in anhydrous Dimethylformamide (DMF).

    • Add a molar excess of EDC to the solution and stir for 4-6 hours at room temperature to activate the carboxyl group.

    • Dissolve KLH in PBS.

    • Slowly add the activated this compound-NHS ester solution to the KLH solution while gently stirring.

    • Allow the reaction to proceed overnight at 4°C.

    • Purify the this compound-KLH conjugate by dialysis against PBS to remove unreacted hapten and byproducts.

    • Confirm the conjugation by UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

b. This compound-Enzyme Conjugate for Assay (e.g., this compound-HRP):

The same EDC/NHS chemistry can be used to conjugate the this compound hapten to Horseradish Peroxidase (HRP). The molar ratio of hapten to HRP should be optimized to ensure adequate signal generation without compromising enzyme activity.

Anti-Vildagliptin Antibody Production

Polyclonal or monoclonal antibodies can be generated.

  • Polyclonal Antibody Production (Example in Rabbits):

    • Emulsify the this compound-KLH conjugate (immunogen) with an equal volume of Complete Freund's Adjuvant (for the primary immunization) or Incomplete Freund's Adjuvant (for booster immunizations).

    • Immunize rabbits with the emulsion subcutaneously at multiple sites.

    • Administer booster immunizations every 3-4 weeks.

    • Collect blood samples 7-10 days after each booster to monitor the antibody titer using an indirect ELISA.

    • Once a high titer is achieved, collect the antiserum and purify the IgG fraction using Protein A/G affinity chromatography.

  • Monoclonal Antibody Production: This involves immunizing mice, followed by hybridoma technology to produce monoclonal antibodies with high specificity and affinity. This process is more time-consuming and resource-intensive but yields a continuous supply of a single, well-characterized antibody.

This compound Competitive ELISA Protocol

a. Reagent Preparation:

  • Coating Buffer: 50 mM Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST).

  • Blocking Buffer: PBST with 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk.

  • Sample/Standard Diluent: Blocking buffer or a matrix-specific buffer.

  • Anti-Vildagliptin Antibody: Dilute the purified antibody in blocking buffer to the optimal concentration determined by checkerboard titration.

  • This compound-HRP Conjugate: Dilute in blocking buffer to the optimal concentration determined by checkerboard titration.

  • This compound Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and serially dilute in the sample diluent to create a standard curve (e.g., 0.1 to 1000 ng/mL).

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid.

b. Assay Procedure:

  • Coating: Add 100 µL of the anti-Vildagliptin antibody diluted in coating buffer to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the blocking buffer and wash the plate 3 times with wash buffer.

  • Competitive Reaction:

    • Add 50 µL of this compound standards or unknown samples to the appropriate wells.

    • Add 50 µL of the diluted this compound-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature on a shaker.

  • Washing: Aspirate the solution and wash the plate 5 times with wash buffer.

  • Signal Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

c. Assay Optimization:

  • Checkerboard Titration: To determine the optimal concentrations of the coating antibody and the this compound-HRP conjugate, a checkerboard titration should be performed. This involves testing various dilutions of both reagents against each other to find the combination that provides the best signal-to-noise ratio and a suitable standard curve range.

Data Presentation

The results of a competitive ELISA are typically analyzed by plotting the absorbance values against the logarithm of the this compound concentration for the standards. A four-parameter logistic (4PL) curve fit is commonly used to generate the standard curve. The concentration of this compound in unknown samples is then interpolated from this curve.

Table 1: Representative Performance Characteristics of a Small Molecule Competitive ELISA

ParameterTypical ValueDescription
Assay Range 1 - 100 ng/mLThe range of concentrations over which the assay is accurate and precise.
Sensitivity (LOD) 0.5 ng/mLThe lowest concentration of the analyte that can be reliably distinguished from zero.
Lower Limit of Quantification (LLOQ) 1 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ) 100 ng/mLThe highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Intra-Assay Precision (%CV) < 10%The variation within a single assay run.
Inter-Assay Precision (%CV) < 15%The variation between different assay runs.
Spike and Recovery 85 - 115%The accuracy of the assay in a specific biological matrix.
Specificity/Cross-Reactivity VariesThe extent to which the antibody binds to molecules other than this compound. Should be tested against related compounds and metabolites.

Note: The values in this table are representative examples for a typical small molecule competitive ELISA and are not specific to a validated this compound assay. These parameters must be experimentally determined during assay validation.

Visualizations

Vildagliptin_Mechanism_of_Action cluster_0 Intestinal L-cells cluster_1 Pancreas Food Intake Food Intake GLP1 GLP-1 Food Intake->GLP1 GIP GIP Food Intake->GIP BetaCells β-cells GLP1->BetaCells + AlphaCells α-cells GLP1->AlphaCells - DPP4 DPP-4 Enzyme GLP1->DPP4 GIP->BetaCells + GIP->DPP4 Insulin Insulin Secretion BetaCells->Insulin Glucagon Glucagon Secretion AlphaCells->Glucagon Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites This compound This compound This compound->DPP4 Inhibits

Caption: this compound's mechanism of action via DPP-4 inhibition.

Hapten_Synthesis_and_Conjugation This compound This compound VildagliptinHapten This compound-Hemisuccinate (Hapten with -COOH group) This compound->VildagliptinHapten SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->VildagliptinHapten EDC_NHS EDC / NHS (Activation) VildagliptinHapten->EDC_NHS CarrierProtein Carrier Protein (KLH or BSA) Immunogen This compound-Carrier Protein Conjugate (Immunogen) CarrierProtein->Immunogen EDC_NHS->Immunogen

Caption: Proposed hapten synthesis and conjugation workflow.

Competitive_ELISA_Workflow A 1. Coating: Anti-Vildagliptin antibody is immobilized on the microplate well. B 2. Blocking: Unbound sites are blocked with an inert protein. A->B C 3. Competition: Sample (containing free this compound) and this compound-HRP conjugate are added. B->C D 4. Washing: Unbound reagents are washed away. C->D E 5. Substrate Addition: TMB substrate is added. D->E F 6. Signal Development: HRP catalyzes the conversion of TMB to a colored product. E->F G 7. Read Absorbance: Signal is inversely proportional to this compound concentration. F->G

Caption: Workflow for the this compound competitive ELISA.

References

Application Notes and Protocols for In Vitro DPP-4 Inhibition Assay Using Vildagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting an in vitro dipeptidyl peptidase-4 (DPP-4) inhibition assay using Vildagliptin as a reference compound. DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones, making it a key target for the treatment of type 2 diabetes.[1][2][3] this compound is a potent and selective DPP-4 inhibitor that binds covalently to the enzyme's catalytic site.[1][4][5] This protocol outlines the necessary reagents, step-by-step procedures, and data analysis methods for determining the inhibitory activity of test compounds against DPP-4. Additionally, it includes graphical representations of the experimental workflow and the DPP-4 signaling pathway to facilitate a comprehensive understanding of the assay and its biological context.

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein that is ubiquitously expressed on the surface of various cell types.[6][7] It functions as a serine exopeptidase, cleaving X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[6][8] A primary physiological role of DPP-4 is the inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][9][10] By degrading these hormones, DPP-4 attenuates their ability to stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[1][4]

Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[1][10] By preventing the degradation of GLP-1 and GIP, DPP-4 inhibitors enhance and prolong the activity of these incretins, leading to improved glycemic control.[2][10] this compound is a well-characterized DPP-4 inhibitor that serves as an excellent positive control for in vitro screening assays.[1][4]

This application note describes a fluorescence-based assay for measuring DPP-4 activity and its inhibition. The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), which upon cleavage by DPP-4, releases the highly fluorescent AMC molecule.[6][8] The increase in fluorescence intensity is directly proportional to the enzyme's activity, allowing for the quantification of inhibition by test compounds like this compound.

DPP-4 Signaling Pathway

The diagram below illustrates the central role of DPP-4 in the incretin pathway and the mechanism of action of DPP-4 inhibitors.

DPP4_Signaling_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Insulin Secretion Insulin Secretion Incretin Hormones (GLP-1, GIP)->Insulin Secretion stimulates (+) Glucagon Secretion Glucagon Secretion Incretin Hormones (GLP-1, GIP)->Glucagon Secretion inhibits (-) DPP-4 DPP-4 Incretin Hormones (GLP-1, GIP)->DPP-4 substrate Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose lowers Glucagon Secretion->Blood Glucose raises Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites degrades This compound This compound This compound->DPP-4 inhibits

Caption: Mechanism of this compound in the DPP-4 signaling pathway.

Experimental Protocol

This protocol is designed for a 96-well plate format and is suitable for determining the half-maximal inhibitory concentration (IC50) of test compounds.

Materials and Reagents
  • Human Recombinant DPP-4 Enzyme

  • DPP-4 Substrate: Gly-Pro-AMC

  • This compound (Positive Control)

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[6][8]

  • Dimethyl Sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[6][8][11]

  • Multichannel pipettes

  • Incubator set to 37°C

Reagent Preparation
  • DPP-4 Assay Buffer: Prepare the assay buffer as described above. Store at 4°C.

  • DPP-4 Enzyme: Reconstitute or dilute the human recombinant DPP-4 enzyme to the desired working concentration in cold DPP-4 Assay Buffer. The optimal concentration should be determined empirically, but a typical starting point is 0.1 ng/µL.[11] Keep the enzyme on ice at all times.

  • DPP-4 Substrate: Prepare a stock solution of Gly-Pro-AMC in DMSO. Just before use, dilute the stock solution in DPP-4 Assay Buffer to the final working concentration (e.g., 100 µM).[6][11]

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

  • This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in DPP-4 Assay Buffer to generate a range of concentrations for IC50 determination (e.g., from 1 nM to 100 µM).[11] Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

Assay Procedure

The following diagram outlines the key steps of the experimental workflow.

Experimental_Workflow start Start reagent_prep Prepare Reagents (Buffer, Enzyme, Substrate, this compound) start->reagent_prep plate_setup Set up 96-well Plate (Controls, Blanks, this compound dilutions) reagent_prep->plate_setup pre_incubation Add DPP-4 Enzyme to wells Pre-incubate with this compound (10 min at 37°C) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add DPP-4 Substrate) pre_incubation->reaction_initiation incubation Incubate Plate (30 min at 37°C, protected from light) reaction_initiation->incubation read_fluorescence Read Fluorescence (Ex: 360 nm / Em: 460 nm) incubation->read_fluorescence data_analysis Data Analysis (Calculate % Inhibition and IC50) read_fluorescence->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for the DPP-4 inhibition assay.

  • Plate Setup: Add reagents to a 96-well black plate in the following order (example volumes for a 100 µL final reaction volume):

    • Blank (No Enzyme): 50 µL of DPP-4 Assay Buffer.

    • 100% Activity Control (No Inhibitor): 40 µL of DPP-4 Assay Buffer + 10 µL of DPP-4 Enzyme working solution.

    • Inhibitor Wells: 30 µL of DPP-4 Assay Buffer + 10 µL of this compound serial dilutions + 10 µL of DPP-4 Enzyme working solution.[11]

  • Pre-incubation: Gently tap the plate to mix. Cover the plate and pre-incubate at 37°C for 10 minutes. This step allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the DPP-4 substrate working solution to all wells to start the reaction.[11]

  • Incubation: Mix the contents by gently tapping the plate. Cover and incubate at 37°C for 30 minutes. Protect the plate from light.

  • Fluorescence Measurement: Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) using a microplate reader with excitation at ~360 nm and emission at ~460 nm.[6][11]

Data Presentation and Analysis

Raw Data

Collect the raw fluorescence data from the plate reader.

Well TypeThis compound Conc. (nM)Replicate 1 (RFU)Replicate 2 (RFU)Replicate 3 (RFU)
Blank-505251
100% Activity Control0255025452555
Inhibitor1225022452255
Inhibitor10130013101305
Inhibitor50650655645
Inhibitor100350355345
Inhibitor100010010595
Inhibitor10000605862
Data Analysis

a. Background Subtraction: Subtract the average RFU of the Blank wells from all other wells.

  • Corrected RFU = Raw RFU - Average Blank RFU

b. Percentage Inhibition Calculation: Calculate the percentage of DPP-4 inhibition for each this compound concentration using the following formula:

  • % Inhibition = (1 - (Corrected RFU_Inhibitor / Corrected RFU_100% Activity)) * 100

Processed Data and Results
This compound Conc. (nM)Log [this compound] (M)Average Corrected RFU% Inhibition
0-25000.0%
1-9.00220012.0%
10-8.00125449.8%
50-7.3060076.0%
100-7.0030088.0%
1000-6.004998.0%
10000-5.001099.6%
IC50 Determination

The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve (variable slope).

Summary of this compound Inhibition Data

ParameterValue
IC50 ~10 nM

Note: The IC50 value for this compound can vary depending on assay conditions but is typically in the low nanomolar range. An IC50 of 4.6 nmol/L has been reported in the literature.[12]

Conclusion

The protocol described provides a robust and reproducible method for assessing the inhibitory potential of compounds against DPP-4. This compound serves as a reliable positive control, consistently demonstrating potent inhibition in the low nanomolar range. This fluorescence-based assay is amenable to high-throughput screening, making it a valuable tool in the discovery and development of novel DPP-4 inhibitors for the treatment of type 2 diabetes.

References

Application Notes and Protocols for Cell-Based Assays to Measure Vildagliptin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that acts as a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2][3] DPP-4 is an enzyme responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells in a glucose-dependent manner.[1][2][4] This mechanism of action improves glycemic control with a low risk of hypoglycemia.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound, from its direct enzymatic inhibition to its downstream cellular effects.

This compound's Mechanism of Action

This compound's therapeutic effect is initiated by its binding to the catalytic site of the DPP-4 enzyme, leading to prolonged inhibition.[1] This inhibition prevents the breakdown of GLP-1 and GIP, thereby enhancing their signaling pathways.

  • GLP-1 Receptor Signaling: GLP-1 binds to its G-protein coupled receptor (GPCR) on pancreatic β-cells, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[5][6] This cascade ultimately leads to enhanced glucose-stimulated insulin secretion.

  • GIP Receptor Signaling: Similarly, GIP binds to its GPCR on β-cells, also leading to cAMP production and potentiating glucose-induced insulin secretion.[7][8][9]

The following diagram illustrates the signaling pathway affected by this compound.

Vildagliptin_Mechanism This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 GLP1_GIP_inactive Inactive GLP-1 & GIP GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP_active->GLP1_GIP_inactive Beta_Cell Pancreatic β-Cell GLP1_GIP_active->Beta_Cell Stimulates Alpha_Cell Pancreatic α-Cell GLP1_GIP_active->Alpha_Cell Inhibits Insulin ↑ Insulin Secretion Beta_Cell->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cell->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose DPP4_Assay_Workflow A Prepare Reagents: - DPP-4 Enzyme - this compound dilutions - Fluorogenic Substrate B Incubate DPP-4 with this compound A->B C Add Fluorogenic Substrate B->C D Incubate at 37°C C->D E Measure Fluorescence (Ex/Em = 360/460 nm) D->E F Data Analysis: Calculate % Inhibition and IC50 E->F Incretin_Signaling cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cell Interior GLP1_GIP GLP-1 or GIP Receptor GLP-1R or GIPR (GPCR) GLP1_GIP->Receptor G_Protein Gαs Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds to Reporter Reporter Gene (e.g., Luciferase) CRE->Reporter Drives Expression Signal Light Signal Reporter->Signal Produces GSIS_Workflow A Culture Pancreatic β-cells (e.g., INS-1, MIN6) B Pre-incubation in low glucose buffer A->B C Incubate with this compound in low and high glucose buffers B->C D Collect Supernatant C->D E Measure Insulin Concentration (e.g., ELISA, HTRF) D->E F Data Analysis: Compare insulin secretion E->F

References

Vildagliptin Formulation for Preclinical In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the formulation and in vivo evaluation of vildagliptin in preclinical research settings. This compound is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. Its mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

This compound Formulation for Preclinical In Vivo Administration

The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound in preclinical in vivo studies. The choice of formulation depends on the route of administration and the specific requirements of the study.

Solubility and Stability

This compound is a crystalline solid with good solubility in several organic solvents and aqueous buffers.[1][2]

  • Organic Solvents: Soluble in ethanol (~16 mg/mL), dimethyl sulfoxide (DMSO) (~16 mg/mL), and dimethylformamide (DMF) (~20 mg/mL).[1] When using organic solvents to prepare stock solutions, it is crucial to purge the solvent with an inert gas.[1][2] For in vivo administration, these stock solutions must be further diluted in aqueous buffers or isotonic saline to minimize the physiological effects of the organic solvent.[1][2]

  • Aqueous Buffers: Soluble in phosphate-buffered saline (PBS) at pH 7.2 to approximately 10 mg/mL.[1] It is recommended that aqueous solutions are not stored for more than one day.[1]

  • Storage: As a solid, this compound is stable for at least two years when stored at -20°C.[1]

Recommended Formulations for Preclinical Studies

Oral Administration (Gavage) in Rodents:

For oral gavage studies in rats, this compound can be dissolved in sterile water or normal saline.[3][4]

  • Vehicle: Sterile Water or 0.9% Saline.

  • Preparation Example (for a 10 mg/kg dose in a 200g rat with a dosing volume of 5 mL/kg):

    • Weigh 20 mg of this compound.

    • Dissolve in 10 mL of sterile water.

    • Ensure complete dissolution, gentle warming and vortexing can be applied if necessary.

    • Administer 1 mL of the final solution to a 200g rat.

Intravenous Administration in Rodents and Canines:

For intravenous administration, this compound should be dissolved in a sterile, isotonic solution.

  • Vehicle: Sterile Saline (0.9% NaCl).

  • Preparation Example (for a 3 mg/kg dose in a 200g rat with an injection volume of 2 mL/kg):

    • Weigh 3 mg of this compound.

    • Dissolve in 2 mL of sterile saline.

    • Ensure complete dissolution and filter through a 0.22 µm sterile filter before injection.

    • Administer 0.4 mL of the filtered solution to a 200g rat.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound from various preclinical in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Animal Models

Animal ModelDose and Route of AdministrationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Oral Bioavailability (%)Reference
Rat (HanWistar)3 mg/kg, IV---8.8-[1]
Rat (HanWistar)10 mg/kg, Oral-0.5 - 1.5--45[1]
Dog (Beagle)1 mg/kg, IV---0.89-[1]
Dog (Beagle)3 mg/kg, Oral-0.5 - 1.5--100[1]
Rat25 mg/kg, Oral63.91.25260--[2]
Rat50 mg/kg, Oral-1.841214--[2]
Rat100 mg/kg, Oral296----[2]

Table 2: Pharmacodynamic Effects of this compound in Preclinical Animal Models

Animal ModelDose and Route of AdministrationKey FindingReference
Obese Rats3 mg/kg, single or daily oral doses30-45% reduction in glucose AUC during glucose tolerance tests.[4]
Diabetic Rats10 mg/kg/day and 20 mg/kg/day, oral for 12 weeksSignificant reduction in fasting blood glucose and AUC in OGTT.[3] Reduced serum fasting insulin levels and HOMA-IR index.[3][3]
Obese Monkeys0.3 mg/kg, oralModerate reductions (15-20%) in plasma glucose levels at 45, 60, and 90 minutes after glucose challenge.[4]

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Rats

This protocol is designed to assess the effect of this compound on glucose tolerance in rats.

Materials:

  • This compound formulation

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Oral gavage needles

Procedure:

  • Fasting: Fast rats overnight for approximately 16 hours, with free access to water.[3]

  • Baseline Blood Sample: Collect a baseline blood sample (t= -30 min) from the tail vein.

  • This compound Administration: Administer this compound orally via gavage at the desired dose (e.g., 10 mg/kg).

  • Pre-Glucose Blood Sample: After 30 minutes (t=0 min), collect another blood sample.

  • Glucose Challenge: Immediately after the t=0 min blood sample, administer the glucose solution orally.[3]

  • Post-Glucose Blood Sampling: Collect blood samples at 30, 60, and 120 minutes after the glucose challenge.[3]

  • Blood Glucose Measurement: Measure blood glucose levels at each time point using a glucometer.

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to evaluate the effect of this compound on glucose tolerance.[3]

Pharmacokinetic (PK) Study in Rats

This protocol outlines the procedure for a single-dose pharmacokinetic study of this compound in rats.

Materials:

  • This compound formulation for oral and intravenous administration

  • Cannulas for blood collection (if applicable)

  • Syringes and needles

  • Anticoagulant tubes (e.g., K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation: Use male Wistar rats (200-250 g). For IV administration, a catheter may be implanted in the jugular vein for dosing and/or blood collection.

  • Dosing:

    • Oral (PO) Group: Administer this compound by oral gavage (e.g., 10 mg/kg).[5]

    • Intravenous (IV) Group: Administer this compound via tail vein injection (e.g., 3 mg/kg).[5]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) at pre-dose (0 h) and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 h).[5]

    • Collect blood into tubes containing K2EDTA as an anticoagulant.[5]

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 13,000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[6] A stable isotope-labeled internal standard, such as this compound-d3, is recommended for accurate quantification.[6]

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability using appropriate software.

Visualizations

Signaling Pathway of this compound

Vildagliptin_Signaling_Pathway cluster_liver Liver This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits GLP1_GIP Active GLP-1 & GIP (Incretin Hormones) DPP4->GLP1_GIP Inactivates Inactive_Incretins Inactive Incretins GLP1_GIP->Inactive_Incretins Degradation Beta_cells β-cells GLP1_GIP->Beta_cells Stimulates Alpha_cells α-cells GLP1_GIP->Alpha_cells Inhibits Insulin Insulin Secretion Beta_cells->Insulin Increases Glucagon Glucagon Secretion Alpha_cells->Glucagon Decreases Hepatic_Glucose Hepatic Glucose Production Insulin->Hepatic_Glucose Decreases Glucagon->Hepatic_Glucose Increases

Caption: this compound inhibits DPP-4, increasing active GLP-1 and GIP, leading to enhanced insulin and reduced glucagon secretion.

Experimental Workflow for an Oral Glucose Tolerance Test (OGTT)

OGTT_Workflow start Start fasting Overnight Fasting (approx. 16 hours) start->fasting baseline_blood Baseline Blood Sample (t = -30 min) fasting->baseline_blood vildagliptin_admin Oral Administration of This compound baseline_blood->vildagliptin_admin pre_glucose_blood Pre-Glucose Blood Sample (t = 0 min) vildagliptin_admin->pre_glucose_blood glucose_challenge Oral Glucose Challenge (e.g., 2 g/kg) pre_glucose_blood->glucose_challenge post_glucose_blood Collect Blood Samples (t = 30, 60, 120 min) glucose_challenge->post_glucose_blood measure_glucose Measure Blood Glucose post_glucose_blood->measure_glucose analyze_data Data Analysis (AUC) measure_glucose->analyze_data end End analyze_data->end

Caption: Workflow for conducting an Oral Glucose Tolerance Test (OGTT) in preclinical studies.

Experimental Workflow for a Pharmacokinetic (PK) Study

PK_Study_Workflow start Start animal_prep Animal Preparation (e.g., cannulation) start->animal_prep dosing This compound Administration (Oral or IV) animal_prep->dosing blood_sampling Serial Blood Sampling (pre-dose and post-dose timepoints) dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep sample_storage Store Plasma at -80°C plasma_prep->sample_storage bioanalysis LC-MS/MS Analysis sample_storage->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis end End pk_analysis->end

References

Troubleshooting & Optimization

Vildagliptin Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Vildagliptin. Our aim is to help you optimize for higher yields and purity by addressing common challenges encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound yield?

A1: Low yields in this compound synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. For instance, in the N-acylation of L-proline with chloroacetyl chloride, extending the reaction time to 2.5 hours can significantly improve the yield of the resulting intermediate to around 90%.[1] Similarly, the subsequent conversion to (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile is sensitive to both time and temperature, with optimal conditions being 95°C.[2][3]

  • Inefficient Reagents: The choice of reagents for certain steps, like the conversion of the carboxylic acid to an amide, can be crucial. Some methods may involve toxic or expensive reagents with limited applicability.[1] A simpler and effective method involves using a di-tert-butyl dicarbonate-pyridine system.[1]

  • Starting Material Quality: The use of expensive and less accessible starting materials like L-prolinamide can be a limiting factor. A more practical approach utilizes readily available L-proline.[1]

  • Work-up and Purification Losses: Significant product loss can occur during extraction and purification steps. Optimizing extraction solvents and crystallization techniques is essential to maximize recovery.

Q2: How can I minimize the formation of impurities during synthesis?

A2: Impurity formation is a common challenge. Key strategies to minimize impurities include:

  • Control of Reaction Stoichiometry: Precise control of the molar ratios of reactants is crucial to prevent side reactions, such as the formation of disubstitution products.

  • Temperature and Time Management: As with yield, strict control over reaction temperature and duration can prevent the formation of degradation products or byproducts.

  • Appropriate Purification Methods: Recrystallization is a key technique for purifying crude this compound. The choice of solvent is critical, with ethyl acetate, methanol, and tetrahydrofuran being commonly used.[1][4][5] For specific impurities like unreacted 3-amino-1-adamantanol, silica gel treatment can be an effective purification step.[6]

  • Avoiding Aqueous Media: In certain steps, such as the N-acylation of L-proline with chloroacetyl chloride, avoiding aqueous media is recommended to prevent unwanted side reactions.[1]

Q3: What are the recommended analytical methods for determining this compound purity?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the purity of this compound.[7][8][9][10][11]

  • Typical HPLC Conditions: A common approach is reverse-phase HPLC using a C18 column.[9] Mobile phases often consist of a buffer solution and an organic modifier like acetonitrile or methanol.[7][9] Detection is typically performed using a UV detector at a wavelength of around 210 nm.[9]

  • Alternative Methods: While HPLC is the gold standard, UV-Vis Spectrophotometry can be a simpler and faster method for routine analysis, although it is less specific.[7][8] The analytical wavelength for UV analysis can vary depending on the solvent used, with reported values around 200-266 nm.[7][9]

Troubleshooting Guides

Issue 1: Low Yield in the Final Condensation Step

If you are experiencing low yields in the reaction between (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol, consider the following:

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC.Drive the reaction to completion, thereby increasing product formation.
Base Inefficiency Ensure the base (e.g., potassium carbonate) is dry and of high purity. Consider using a slight excess.Efficiently scavenge the HCl byproduct, favoring the forward reaction.
Catalyst Issues If using a phase transfer catalyst or an additive like potassium iodide, ensure its quality and appropriate loading.Enhance the reaction rate and improve yield.
Product Degradation Avoid excessively high temperatures or prolonged reaction times once the reaction is complete.Minimize the formation of degradation products.
Issue 2: High Levels of Disubstitution Impurity

The formation of a disubstitution impurity, where two molecules of the pyrrolidine derivative react with one molecule of 3-amino-1-adamantanol, can be a significant problem.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Stoichiometry Carefully control the molar ratio of reactants. A slight excess of 3-amino-1-adamantanol may be beneficial.Reduce the probability of the disubstitution side reaction.
Slow Addition Add the (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile to the reaction mixture slowly and at a controlled temperature.Maintain a low concentration of the electrophile, disfavoring the second substitution.
Ineffective Purification Employ optimized recrystallization procedures. Tetrahydrofuran has been shown to be effective in reducing this impurity to below 0.1%.[5]Selectively crystallize the desired this compound product, leaving the more soluble impurity in the mother liquor.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

This protocol is adapted from a method utilizing L-proline as a starting material.[1]

  • Suspend L-proline (1 equivalent) in tetrahydrofuran (THF).

  • Cool the mixture to 0°C under an inert atmosphere (e.g., argon).

  • Slowly add chloroacetyl chloride (1.5 equivalents).

  • Reflux the mixture for 2.5 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Dilute with water and stir for 20 minutes.

  • Add saturated brine and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the product.

Protocol 2: Purification of this compound by Recrystallization

This is a general procedure for the purification of crude this compound.

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate and methanol (1:1), or 2-butanone).[1][4]

  • If necessary, treat the hot solution with activated carbon to remove colored impurities and filter while hot.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified this compound under vacuum.

Visualizations

This compound Synthesis Workflow

Vildagliptin_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_step Final Condensation cluster_purification Purification L_Proline L-Proline Intermediate_1 (S)-1-(2-chloroacetyl)pyrrolidine -2-carboxylic acid L_Proline->Intermediate_1 Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate_1 Intermediate_2 (S)-1-(2-chloroacetyl)pyrrolidine -2-carbonitrile Intermediate_1->Intermediate_2 Amidation & Dehydration Crude_this compound Crude this compound Intermediate_2->Crude_this compound Adamantanol 3-amino-1-adamantanol Adamantanol->Crude_this compound Pure_this compound Pure this compound Crude_this compound->Pure_this compound Recrystallization

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Logic for Low Purity

Troubleshooting_Purity Start Low Purity Detected (Post-Synthesis) Identify_Impurity Identify Major Impurity (e.g., via HPLC-MS) Start->Identify_Impurity Unreacted_SM Unreacted Starting Material? Identify_Impurity->Unreacted_SM Disubstitution Disubstitution Product? Unreacted_SM->Disubstitution No Optimize_Reaction Optimize Reaction: - Increase reaction time/temp - Check reagent quality Unreacted_SM->Optimize_Reaction Yes Other_Impurity Other Byproduct? Disubstitution->Other_Impurity No Optimize_Stoichiometry Optimize Stoichiometry: - Adjust molar ratios - Slow addition of reagent Disubstitution->Optimize_Stoichiometry Yes Modify_Conditions Modify Reaction Conditions: - Lower temperature - Screen different catalysts/solvents Other_Impurity->Modify_Conditions Yes Optimize_Purification Optimize Purification: - Screen recrystallization solvents - Consider column chromatography Other_Impurity->Optimize_Purification No/Unknown Optimize_Reaction->Optimize_Purification Optimize_Stoichiometry->Optimize_Purification Modify_Conditions->Optimize_Purification

Caption: A decision tree for troubleshooting low purity in this compound synthesis.

References

Troubleshooting Vildagliptin peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the reverse-phase HPLC analysis of Vildagliptin, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a phenomenon in chromatography where the tail end of a chromatographic peak is drawn out and asymmetrical. It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical peak has a Tf value of 1.0. A value greater than 1.2 is generally considered to be a tailing peak.[1][2] This can compromise the accuracy and precision of quantification by making peak integration difficult.[2]

Q2: Why is this compound prone to peak tailing in reverse-phase HPLC?

A2: this compound is a basic compound with a pKa of approximately 9.03.[3] In its ionized form, it can engage in secondary interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C8 and C18).[3][4][5][6] These interactions, primarily ionic exchange, lead to a portion of the analyte molecules being retained more strongly, resulting in a delayed elution and a tailing peak shape.[6][7]

Q3: What is the ideal mobile phase pH for this compound analysis?

A3: To ensure good peak shape for this compound, the mobile phase pH should be adjusted to be at least 2 pH units below its pKa.[3] A pH range of 2.5 to 4.5 is commonly recommended.[3] At this acidic pH, this compound is fully protonated (ionized), and the silanol groups on the silica surface are less ionized, which minimizes the undesirable secondary interactions that cause peak tailing.[3][4]

Q4: Can column choice affect this compound peak shape?

A4: Absolutely. Using a modern, high-purity, end-capped column is highly recommended for analyzing basic compounds like this compound.[3][4] End-capping is a process that deactivates most of the residual silanol groups by bonding them with a small silylating agent, which significantly reduces the sites available for secondary interactions.[4]

Troubleshooting Guide: this compound Peak Tailing

This guide addresses specific issues that can lead to this compound peak tailing and provides step-by-step solutions.

Issue 1: My this compound peak is tailing, even with a C18 column.

  • Possible Cause 1: Inappropriate Mobile Phase pH.

    • Explanation: If the mobile phase pH is too close to the pKa of this compound (~9.03) or in the neutral range, both this compound and the column's residual silanol groups can be ionized, leading to strong secondary interactions.[3][7]

    • Solution: Lower the mobile phase pH. Prepare a buffer solution (e.g., phosphate or acetate) with a pH between 2.5 and 4.5.[3][8] This ensures this compound is fully protonated and silanol activity is suppressed.

  • Possible Cause 2: Secondary Interactions with Silanol Groups.

    • Explanation: Even with end-capped columns, some residual silanol groups may be accessible and can interact with the basic this compound molecule.[6]

    • Solution 1: Add a competing base to the mobile phase. A small concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) can be added.[3] TEA will preferentially interact with the active silanol sites, effectively masking them from this compound.

    • Solution 2: Use a base-deactivated column. These columns are specifically designed with a stationary phase that minimizes silanol interactions.[4]

  • Possible Cause 3: Column Overload.

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5]

    • Solution: Reduce the sample concentration or decrease the injection volume.[1][5]

Issue 2: All peaks in my chromatogram, including this compound, are tailing.

  • Possible Cause 1: Extra-Column Volume.

    • Explanation: This refers to any volume outside of the column that can contribute to band broadening and peak tailing. This includes excessive tubing length, large-diameter tubing, or poorly made connections between the injector, column, and detector.[4][5]

    • Solution: Use tubing with a narrow internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.[1]

  • Possible Cause 2: Column Contamination or Void.

    • Explanation: Accumulation of contaminants on the column inlet frit or a void at the head of the column can disrupt the sample band, leading to poor peak shape for all analytes.[4][5]

    • Solution: Flush the column with a strong solvent to remove contaminants.[4] If a void is suspected (often accompanied by a drop in backpressure), replacing the column is the best solution. Using a guard column can help protect the analytical column from contamination.[2][4]

Data Presentation

The following table summarizes typical HPLC parameters used for achieving symmetrical this compound peaks.

ParameterRecommended Range/ValueRationale
Column Type C18, C8 (End-capped, Base-deactivated)Minimizes residual silanol groups available for secondary interactions.[3][4]
Mobile Phase pH 2.5 - 4.5Suppresses ionization of silanol groups and ensures this compound is fully protonated.[3][8]
Buffer Phosphate, AcetateMaintains a stable pH throughout the analysis.[9][10]
Buffer Concentration 10 - 50 mMEnsures sufficient buffering capacity without causing salt precipitation.[1]
Organic Modifier Acetonitrile, MethanolElutes this compound from the reverse-phase column.[8]
Flow Rate 0.8 - 1.2 mL/minTypical for standard 4.6 mm ID HPLC columns.[11]
Column Temperature 30 - 40 °CImproves peak shape and reproducibility.[11]

Experimental Protocols

Protocol: Systematic Troubleshooting of this compound Peak Tailing

  • Initial Assessment:

    • Calculate the tailing factor of the this compound peak. A value > 1.2 confirms tailing.[1]

    • Observe if other peaks in the chromatogram are also tailing.

  • Mobile Phase and Column Verification:

    • Confirm the mobile phase pH is within the recommended range (2.5-4.5).

    • Ensure the column is a modern, end-capped C18 or C8 column suitable for basic compounds.

  • Investigating the Cause (Systematic Approach):

    • Step 1 (Rule out Column Overload): Reduce the injection volume by half or dilute the sample 10-fold and re-inject. If peak shape improves, the original sample was overloaded.

    • Step 2 (Rule out Extra-Column Effects): Remove the guard column (if present) and run the analysis. If the peak shape improves, the guard column is the source of the problem and should be replaced.[4] Check all tubing and fittings for proper connection.

    • Step 3 (Address Silanol Interactions):

      • Option A (pH Adjustment): If the pH is above 4.5, remake the mobile phase with a buffer at pH 3.0.

      • Option B (Competing Base): If pH adjustment is not sufficient or desired, add 0.1% triethylamine to the mobile phase.

    • Step 4 (Column Cleaning): If tailing persists, flush the column with a series of strong solvents (e.g., methanol, acetonitrile, isopropanol) to remove any contaminants.

  • Final Verification:

    • Once a potential solution is implemented, inject a standard solution to confirm that the peak tailing has been resolved and the system suitability criteria are met.

Visualizations

Vildagliptin_Troubleshooting start This compound Peak Tailing (Tf > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks extra_column_effects Check Extra-Column Volume (tubing, connections) check_all_peaks->extra_column_effects  Yes silanol_interaction Secondary Silanol Interaction Suspected check_all_peaks->silanol_interaction  No column_contamination Column Contamination/ Void Suspected extra_column_effects->column_contamination flush_column Flush or Backflush Column column_contamination->flush_column replace_column Replace Column column_contamination->replace_column end_node Symmetrical Peak (Tf ≈ 1.0) flush_column->end_node replace_column->end_node check_ph Is Mobile Phase pH 2.5 - 4.5? silanol_interaction->check_ph use_competing_base Add Competing Base (e.g., 0.1% TEA) silanol_interaction->use_competing_base use_bds_column Use End-Capped or Base-Deactivated Column silanol_interaction->use_bds_column adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph  No check_overload Check for Column Overload check_ph->check_overload  Yes adjust_ph->end_node use_competing_base->end_node use_bds_column->end_node reduce_load Reduce Sample Conc. or Injection Volume check_overload->reduce_load reduce_load->end_node

Caption: Troubleshooting workflow for this compound peak tailing.

References

Addressing Vildagliptin instability in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of vildagliptin in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting this compound stability in aqueous solutions?

A1: this compound's stability in aqueous solutions is primarily influenced by pH, temperature, and the presence of oxidative agents.[1][2][3][4] It is susceptible to degradation in acidic, basic, and oxidative environments, with higher temperatures accelerating the degradation process.[1][3][4]

Q2: What are the main degradation pathways for this compound in aqueous solutions?

A2: The primary degradation pathway for this compound is the hydrolysis of its cyano moiety, which leads to the formation of an inactive carboxylic acid metabolite (LAY151 or M20.7).[5][6] Other degradation pathways include amide bond hydrolysis and oxidation of the pyrrolidine moiety.[6] Under acidic conditions, a diketopiperazine can form, while alkaline conditions can lead to the formation of an amide.[7]

Q3: What are the common degradation products of this compound I might encounter?

A3: Depending on the conditions, you may encounter several degradation products. The most common is the carboxylic acid metabolite from the hydrolysis of the nitrile group.[5][6] Other identified degradants include an amide, a cyclic amidine, and a diketopiperazine.[7] Under oxidative stress, N-hydroxy derivatives and other oxidation products can also be formed.[8]

Q4: How can I minimize this compound degradation in my experimental solutions?

A4: To minimize degradation, it is crucial to control the pH and temperature of your aqueous solutions. Preparing fresh solutions before each experiment is highly recommended. For storage, use airtight containers and consider inert gas purging to prevent oxidative degradation.[9] When working with biological matrices like plasma, adding a stabilizing agent such as malic acid can prevent degradation.[3][10]

Q5: Are there any known incompatibilities between this compound and common experimental reagents or excipients?

A5: Yes, this compound, which contains a secondary amine group, can be incompatible with certain excipients, particularly reducing sugars like lactose.[3] It has also been shown to be reactive with excipients such as mannitol, magnesium stearate, and polyvinylpyrrolidone under high temperature and humidity.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. This compound degradation in the aqueous solution.Prepare fresh solutions for each experiment. Control pH and temperature. Store stock solutions under appropriate conditions (e.g., frozen, under inert gas). Analyze the purity of the solution before use.
Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS). Formation of this compound degradation products.Compare the retention times of unknown peaks with known degradation products.[7][8] Optimize chromatographic conditions to separate this compound from its degradants.[11][12] Perform stress testing on a this compound standard to identify potential degradation peaks.
Precipitation in the this compound solution. Poor solubility or formation of insoluble degradation products.Ensure the pH of the buffer is appropriate for this compound solubility. Consider using a co-solvent if compatible with the experimental setup. Filter the solution before use.
Loss of this compound activity in cell-based assays. Degradation of this compound in the cell culture medium.Minimize the incubation time of this compound in the medium. Prepare fresh this compound-containing medium for each experiment. Consider the pH and composition of the culture medium.

Quantitative Data on this compound Degradation

The following tables summarize the degradation of this compound under various stress conditions.

Table 1: this compound Degradation at 23°C [1]

Condition Time (min) Degradation (%) Degradation Rate Constant (k) (s⁻¹) Half-life (t₀.₅) (s)
1M HCl24059.281.73 x 10⁻⁴4006.36
1M NaOH24084.333.11 x 10⁻⁴2228.78
3% H₂O₂18087.044.76 x 10⁻⁴1456.09

Table 2: this compound Degradation at Elevated Temperatures [1][4]

Condition Temperature (°C) Time Degradation (%)
1M HCl602 hours< 5
0.01M NaOH6030 min> 10
1M HCl70210 min~85
1M NaOH7060 min100
3% H₂O₂7060 min100

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Aqueous Solution
  • Materials: this compound powder, appropriate buffer (e.g., phosphate buffer, pH 7.0), volumetric flask, magnetic stirrer, and pH meter.

  • Procedure:

    • Calculate the required amount of this compound based on the desired final concentration.

    • Weigh the this compound powder accurately.

    • Dissolve the powder in a small volume of the chosen buffer in a volumetric flask.

    • Use a magnetic stirrer to facilitate dissolution if necessary.

    • Once dissolved, bring the solution to the final volume with the buffer.

    • Verify the pH of the final solution and adjust if necessary.

    • Prepare the solution fresh before each experiment to minimize degradation.

Protocol 2: Stabilization of this compound in Biological Samples (e.g., Plasma)

This protocol is adapted from a method shown to enhance this compound stability in plasma.[3][10]

  • Materials: Blood collection tubes with K₂EDTA, refrigerated centrifuge, polypropylene tubes, malic acid stock solution.

  • Procedure:

    • Collect whole blood samples in tubes containing K₂EDTA as an anticoagulant.

    • Immediately place the collected blood tubes on ice.

    • Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C.[10]

    • Transfer the resulting plasma to clearly labeled polypropylene tubes.[10]

    • Immediately add a small volume of a malic acid stock solution to the plasma to achieve a final concentration that effectively stabilizes the pH.[10]

    • Vortex the plasma sample gently to ensure thorough mixing.[10]

    • If not for immediate analysis, store the stabilized plasma at -20°C or below.[10]

Visualizations

Vildagliptin_Degradation_Workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Analysis cluster_troubleshoot Troubleshooting Loop This compound This compound Powder Prepare_Solution Prepare Fresh Solution This compound->Prepare_Solution Buffer Aqueous Buffer (e.g., pH 7.0) Buffer->Prepare_Solution Experiment In Vitro / In Vivo Experiment Prepare_Solution->Experiment Immediate Use Analysis Analytical Method (e.g., HPLC, LC-MS) Experiment->Analysis Sample Collection Data Data Interpretation Analysis->Data Results Check_Degradation Check for Degradation (e.g., extra peaks) Data->Check_Degradation Inconsistent Results? Check_Degradation->Prepare_Solution Yes, Degradation Found Conclusion Valid Results Check_Degradation->Conclusion No Degradation

Caption: Experimental workflow for using this compound in aqueous solutions.

Vildagliptin_Signaling_Pathway cluster_this compound This compound Action cluster_incretin Incretin Hormones cluster_pancreas Pancreatic Response cluster_glucose Glucose Homeostasis This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits GLP1_GIP GLP-1 & GIP (Active) DPP4->GLP1_GIP Prevents Degradation Inactive_Metabolites Inactive Metabolites GLP1_GIP->Inactive_Metabolites Degradation by DPP-4 Beta_Cells Pancreatic β-Cells GLP1_GIP->Beta_Cells Stimulates Alpha_Cells Pancreatic α-Cells GLP1_GIP->Alpha_Cells Inhibits Insulin ↑ Insulin Secretion (Glucose-dependent) Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Reduces Hepatic Glucose Production DPP4_Signaling_Interactions cluster_enzymatic Enzymatic Activity cluster_non_enzymatic Non-Enzymatic Interactions cluster_signaling Downstream Signaling DPP4 DPP-4 (Membrane-bound) GLP1 GLP-1 DPP4->GLP1 Cleaves GIP GIP DPP4->GIP Cleaves Chemokines Chemokines DPP4->Chemokines Cleaves ADA Adenosine Deaminase (ADA) DPP4->ADA Binds Caveolin1 Caveolin-1 DPP4->Caveolin1 Interacts Fibronectin Fibronectin DPP4->Fibronectin Binds CXCR4 CXCR4 DPP4->CXCR4 Binds TCell_Activation T-Cell Activation ADA->TCell_Activation Insulin_Signaling Insulin Signaling Caveolin1->Insulin_Signaling

References

Vildagliptin Impurity Profiling and Identification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling and identification of vildagliptin.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound and its impurities.

Q1: I am observing unexpected peaks in my HPLC chromatogram for this compound. What could be the cause?

A1: Unexpected peaks in your chromatogram can arise from several sources. Here's a systematic approach to troubleshoot this issue:

  • Sample Preparation: Ensure that the diluent used for sample preparation is free from any contaminants. It is recommended to inject a blank (diluent only) to confirm it is not the source of the extraneous peaks.

  • Forced Degradation: this compound is known to degrade under stress conditions such as acidic, basic, and oxidative environments.[1][2][3] If your sample has been exposed to such conditions, the unexpected peaks are likely degradation products.

  • Process-Related Impurities: The synthesis of this compound can result in the formation of process-related impurities.[4] These may be present in the drug substance.

  • Excipient Interference: If you are analyzing a formulated product, some excipients might interfere with the analysis.[1][5]

  • System Contamination: The HPLC system itself, including the mobile phase, column, or injector, could be contaminated.

Q2: How can I identify the structure of an unknown impurity?

A2: The identification and structural elucidation of an unknown impurity typically involves a combination of chromatographic and spectroscopic techniques. A common workflow is as follows:

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining the mass-to-charge ratio (m/z) of the impurity.[6][7] This provides the molecular weight of the compound.

  • Forced Degradation Studies: Subjecting the this compound drug substance to various stress conditions (acid, base, oxidation, heat, light) can help in generating and identifying potential degradation products.[1][2][7]

  • Isolation: If the impurity is present in a sufficient quantity, it can be isolated using techniques like preparative HPLC.

  • Spectroscopic Analysis (NMR): The isolated impurity can then be subjected to Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR) to elucidate its complete chemical structure.[4][6]

Q3: My peak shapes for this compound and its impurities are poor (e.g., tailing, fronting). What should I do?

A3: Poor peak shape in HPLC can be attributed to several factors:

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like this compound. The pKa of this compound is around 9.03.[8] Operating the mobile phase at a pH that is at least 2 units away from the pKa can improve peak shape. Many methods use a pH between 3.5 and 7.5.[6][9][10]

  • Column Condition: The column may be old or contaminated. Flushing the column or replacing it may be necessary.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Inappropriate Mobile Phase: The choice of organic modifier and buffer in the mobile phase is crucial. Ensure you are using a suitable mobile phase for your specific column and analytes.

Q4: I am having trouble separating two closely eluting impurities. How can I improve the resolution?

A4: To improve the resolution between two peaks, you can try the following:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve separation.[1][3]

    • Organic Modifier: Try changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) or adjusting the ratio of the organic modifier to the aqueous phase.

    • pH Adjustment: Fine-tuning the pH of the mobile phase can alter the retention times of ionizable impurities, potentially improving separation.

  • Change the Column:

    • Stationary Phase: Using a column with a different stationary phase (e.g., C8 instead of C18) can provide different selectivity.

    • Particle Size and Column Dimensions: A column with a smaller particle size or a longer length will generally provide higher efficiency and better resolution.

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.

Quantitative Data Summary

The following tables summarize common impurities and HPLC methods used for this compound analysis.

Table 1: Common this compound Impurities and Degradation Products

Impurity/Degradant NameFormation ConditionRelative Retention Time (RRT)m/zReference
2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dioneAcidic1.3304[6]
1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamideBasic0.6321.1[6]
(1,4-dioxo-1,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)glycylprolineBasic0.4322.6[6]
1-(((1S, 3S, 5S, 7S)-1,3-dihydroxyadamantan-2-yl)glycyl)pyrrolidine-2-carboxamideBasic1.2337.2[6]
N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinateOxidative0.38241.1[6]
(1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-olOxidative0.8183.1[6]
This compound Amide ImpurityProcess-related--[11]
(2R) IsomerProcess-related--[11]

Table 2: Summary of HPLC Methods for this compound Impurity Profiling

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Elution ModeReference
Athena C18-WP (250 mm)Ammonium acetate buffer (pH 7.5) and methanol---[6]
Gracesmart C18 (250 x 4.5mm; 5μm)Acetonitrile and phosphate buffer (pH 4.0) (20:80 v/v)-225Isocratic[12]
Hypersil ODS (250 x 4.6) mm, 5 μmPerchloric acid Buffer, methanol, acetonitrile and Triethylamine1.0210Gradient[3]
BDS Hypersil C8, 250 x 4.6 mm, 5µA: Ammonium dihydrogen orthophosphate and octane sulfonic acid sodium salt buffer (pH 4) B: Methanol and buffer (95:5)0.8210Gradient[9]
Kromasil-C18 (4.5 x 250 mm; 5 µm)0.05 mmol potassium dihydrogen phosphate buffer (pH 3.5): acetonitrile (80:20 v/v)0.9263Isocratic[10]
Altima C18 (150mm x 4.6mm, 5μm)Dilute phosphoric acid solution (pH 2.6) and acetonitrile (40:60 v/v)0.5210Isocratic[13]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Acid Degradation: Dissolve 9 mg of this compound in 2.0 mL of methanol. Add 3.0 mL of 1 M HCl and heat the mixture at 80°C for 3-9 hours.[1][7] After the specified time, cool the solution and neutralize it to pH 7.0 with NaOH solution. Dilute to a final concentration of 1.0 mg/mL with a suitable diluent.

  • Base Degradation: Dissolve 9 mg of this compound in 2.0 mL of methanol. Add 3.0 mL of 0.1 M NaOH and keep the mixture at room temperature for 3 hours.[7] Neutralize the solution with HCl and dilute to a final concentration of 1.0 mg/mL.

  • Oxidative Degradation: Dissolve 5 mg of this compound in 2.0 mL of methanol. Add 2.0 mL of 3% H₂O₂ solution and keep at room temperature for 1-7 hours.[7] Dilute with the diluent to a final concentration of 1.0 mg/mL.

  • Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a specified period. Dissolve the stressed powder in a suitable diluent to achieve a final concentration of 1.0 mg/mL.

  • Photolytic Degradation: Expose a solution of this compound (e.g., 1.0 mg/mL in a suitable diluent) to UV light (e.g., 254 nm) for a specified duration. Keep a control sample in the dark.

General RP-HPLC Method for Impurity Profiling

This is a representative RP-HPLC method based on published literature. Method optimization will be required.

  • Chromatographic System: A standard HPLC system with a UV or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Prepare a mobile phase consisting of a buffer (e.g., phosphate or ammonium acetate buffer, pH adjusted to between 3.5 and 7.5) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is often preferred for separating multiple impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the eluent at a wavelength of 210 nm.[3][13][14]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable diluent to a concentration of approximately 0.1 - 1.5 mg/mL.[15]

Visualizations

G cluster_workflow Impurity Identification Workflow A Unexpected Peak in HPLC B LC-MS Analysis (Determine m/z) A->B C Forced Degradation Studies A->C D Propose Putative Structures B->D C->D E Isolate Impurity (Preparative HPLC) D->E F Structural Elucidation (NMR, IR) E->F G Structure Confirmed F->G

References

Minimizing matrix effects in Vildagliptin LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and minimize matrix effects in the LC-MS/MS analysis of Vildagliptin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bioanalysis of this compound, offering potential causes and recommended actions to mitigate matrix effects.

IssuePotential CauseRecommended Action
Poor sensitivity and low signal intensity for this compound and its internal standard. Significant ion suppression from co-eluting matrix components like phospholipids and salts.[1]1. Improve Sample Preparation: Switch from simple protein precipitation (PPT) to more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering substances.[2] 2. Optimize Chromatography: Modify the LC gradient, flow rate, or mobile phase composition to better separate this compound from the ion-suppressing regions of the chromatogram.[3] 3. Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can lower the concentration of matrix components causing suppression.[1][4]
High variability in analyte response across different samples or lots of biological matrix. Inconsistent matrix effects between different sample sources. The internal standard may not be adequately compensating for the variability.[1][3]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Employing a SIL-IS, such as this compound-d3 or this compound-D7, is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, providing more reliable quantification.[1][2][5] 2. Matrix-Matched Calibrators: Prepare calibration standards and quality control (QC) samples in the same biological matrix as the study samples to compensate for consistent matrix effects.[3] 3. Post-Column Infusion Experiment: This can help identify the specific regions in the chromatogram where ion suppression is most significant, allowing for targeted chromatographic optimization.[1][3]
Poor accuracy and precision in Quality Control (QC) samples. The matrix effect for this compound and the internal standard may not be consistent, indicating differential matrix effects.[3] This can happen even with a SIL-IS if there is a slight chromatographic separation between the analyte and the IS.[6]1. Verify Co-elution: Ensure that this compound and its internal standard are perfectly co-eluting. A slight difference in retention time can lead to exposure to different matrix components and thus, differential ion suppression.[1] 2. Evaluate Different Internal Standards: If a SIL-IS is not available or not performing well, other compounds like Repaglinide or Alogliptin have been used successfully, though a SIL-IS is generally preferred.[7][8]
Chromatographic peak shape issues (e.g., tailing, splitting, or fronting). Co-eluting endogenous components interacting with the analyte and/or internal standard. Buildup of matrix components on the analytical column.[3] Inappropriate mobile phase pH for this compound, which is a basic compound.[9]1. Optimize Mobile Phase: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound (pKa ≈ 9.0) to ensure consistent protonation and better peak shape.[9] The use of additives like formic acid or ammonium acetate can be beneficial.[9] 2. Column Maintenance: Implement a robust column washing procedure between injections to remove strongly retained matrix components. The use of a guard column is also recommended.[3]
Inaccurate results at the Lower Limit of Quantification (LLOQ). Presence of unlabeled this compound as an impurity in the deuterated internal standard, leading to isotopic crosstalk.[1]1. Assess Isotopic Purity of IS: Analyze a high-concentration solution of the this compound-d3 or -D7 standard alone to check for the presence of a signal at the mass transition of unlabeled this compound.[1] 2. Use a Lower Concentration of IS: If isotopic impurity is confirmed, reducing the concentration of the internal standard can minimize its contribution to the analyte signal at the LLOQ.[1]

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and why is it a significant concern in this compound LC-MS/MS analysis?

A1: The matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting substances present in the sample matrix.[3] These substances, which can include phospholipids, salts, and metabolites, can either suppress or enhance the analyte's signal in the mass spectrometer's ion source.[3] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of the analytical method.[1]

Q2: How can the matrix effect be quantitatively assessed?

A2: The matrix effect is typically evaluated by calculating the Matrix Factor (MF). This is done by comparing the peak response of an analyte spiked into an extracted blank matrix (post-extraction spike) to the peak response of the analyte in a neat solution at the same concentration.[3] The formula is:

  • Matrix Factor (MF) = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

An MF value of 1 (or 100%) indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[1] The internal standard-normalized MF should also be calculated to ensure the IS effectively compensates for the matrix effect.[3]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A3: While Protein Precipitation (PPT) is a simple technique, it is often insufficient for removing all interfering matrix components, especially phospholipids.[10] More effective techniques include:

  • Solid-Phase Extraction (SPE): This is highly effective at providing cleaner extracts by selectively isolating the analyte and removing a wide range of interfering compounds.[1][2][10]

  • Liquid-Liquid Extraction (LLE): LLE is also superior to PPT and can yield clean extracts. The choice of extraction solvent is crucial for optimal recovery and purity.[1][2][10]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound-d3 preferred?

A4: A SIL-IS is considered the "gold standard" for quantitative LC-MS/MS analysis.[1][11] Since a SIL-IS is chemically almost identical to the analyte, it has the same chromatographic retention time, extraction recovery, and is affected by matrix effects in the same way.[1] By calculating the peak area ratio of the analyte to the SIL-IS, any variations caused by sample preparation or matrix effects can be effectively normalized, leading to highly accurate and precise results.[1]

Q5: Can the chromatographic conditions be optimized to reduce matrix effects?

A5: Yes, optimizing the chromatographic separation is a key strategy. By adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry, it's possible to chromatographically separate this compound from the endogenous matrix components that cause ion suppression.[3] This ensures that the interfering compounds do not co-elute with the analyte, thereby minimizing their impact on ionization.

Quantitative Data Summary

The following table summarizes data from a study on the matrix effect and recovery of this compound in rat plasma using Liquid-Liquid Extraction.

AnalyteConcentration (ng/mL)Matrix Effect (%)[12]
This compound4.87104 ± 2.71
This compound337.35105 ± 0.84

Data from a study by Sakthimanigandan et al., indicating minimal matrix effect under their validated method conditions.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol details the procedure for evaluating the matrix effect on this compound analysis in a biological matrix (e.g., human plasma).

1. Materials:

  • This compound and a suitable internal standard (e.g., this compound-d3) reference standards.

  • Control blank biological matrix from at least six different sources.

  • All necessary solvents and reagents for the LC-MS/MS method.

2. Procedure: Prepare three sets of samples at low and high QC concentration levels:

  • Set A (Neat Solution): Spike this compound and the internal standard into the mobile phase or reconstitution solvent.[3]

  • Set B (Post-extraction Spike): Process blank matrix samples from each donor through the entire extraction procedure. Spike this compound and the internal standard into the final, dried, and reconstituted extract.[1][3]

  • Set C (Pre-extraction Spike): Spike this compound and the internal standard into the blank matrix from each donor before initiating the extraction procedure.[3]

3. Analysis and Calculations:

  • Analyze all samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE) as follows:

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A) [3]

    • Recovery (RE) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) [3]

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This is an example protocol for extracting this compound from plasma.

1. Sample Pre-treatment:

  • To a 100 µL aliquot of plasma sample, add 25 µL of the internal standard working solution (e.g., Repaglinide at 1 µg/mL).[12]

  • Add 25 µL of 0.1N NaOH and vortex for 10 seconds.[12][13]

2. Extraction:

  • Add 1.5 mL of ethyl acetate and vortex for 5 minutes.[12]

  • Centrifuge the mixture at 4000 rpm for 5 minutes.[12]

3. Evaporation and Reconstitution:

  • Transfer 1.3 mL of the supernatant (organic layer) to a clean tube.[12]

  • Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.[12]

  • Reconstitute the residue in 250 µL of the mobile phase.[12]

  • Inject an aliquot (e.g., 2 µL) into the LC-MS/MS system.[12]

Visualizations

G Troubleshooting Workflow for this compound Matrix Effects cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_root_cause Identify Root Cause cluster_solution Implement Solution Issue Inaccurate or Imprecise Results CheckChroma Chromatography OK? (Peak Shape, RT) Issue->CheckChroma Start Here CheckIS IS Performance OK? (Co-elution, Purity) MatrixEffect Significant Matrix Effect CheckIS->MatrixEffect Yes IS_Issue Internal Standard Issue CheckIS->IS_Issue No CheckChroma->CheckIS Yes BadChroma Poor Chromatography CheckChroma->BadChroma No OptimizeSamplePrep Improve Sample Prep (SPE, LLE) MatrixEffect->OptimizeSamplePrep OptimizeLC Optimize LC Method (Gradient, pH) BadChroma->OptimizeLC ValidateIS Verify/Change IS IS_Issue->ValidateIS OptimizeSamplePrep->Issue Re-evaluate OptimizeLC->Issue Re-evaluate ValidateIS->Issue Re-evaluate

Caption: A logical workflow for troubleshooting matrix effects.

G Strategy for Minimizing Matrix Effects cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_result Outcome PPT Protein Precipitation LLE Liquid-Liquid Extraction PPT->LLE Better SPE Solid-Phase Extraction LLE->SPE Best LC Optimize Chromatography SPE->LC Result Reduced Matrix Effect & Accurate Quantification IS Use SIL-IS LC->IS Dilution Sample Dilution IS->Dilution Dilution->Result

References

Technical Support Center: Forced Degradation Studies of Vildagliptin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies of Vildagliptin.

Summary of this compound Degradation under Stress Conditions

This compound exhibits varying stability under different stress conditions. The following table summarizes the quantitative data on the degradation of this compound when subjected to acidic, basic, oxidative, neutral, thermal, and photolytic stress.

Stress ConditionReagent/ParameterTemperatureDuration% DegradationReference
Acidic Hydrolysis 1 M HCl80°C3 hoursNot specified, major degradant observed[1]
1 M HCl80°C5 hoursNot specified, major degradant observed[1]
1 M HCl80°C9 hoursNot specified, major degradant observed[1]
1 M HCl70°C210 minutes~85%[2]
1 M HCl23°C240 minutes59.28%[2]
0.1 N HClNot specified8-12 hoursNo degradation observed[3]
Basic Hydrolysis 1 M NaOH70°C1 hourNot specified, major degradants observed[1]
0.1 M NaOH80°C1 hourNot specified, major degradants observed[1]
5 M NaOHRoom Temp.30 minutesNot specified, major degradants observed[1]
1 M NaOH23°C240 minutes84.33%[2]
0.01 M NaOH60°C30 minutes>10%[2]
0.1 N NaOHNot specified8-12 hoursNo degradation observed[3]
Oxidative Degradation 30% H₂O₂Room Temp.1 hourNot specified, major degradants observed[1]
3% H₂O₂Room Temp.7 hoursNot specified, major degradants observed[1]
3% H₂O₂23°C180 minutes87.04%[2]
6% H₂O₂Room Temp.30 minutes>25%[2]
Neutral Hydrolysis Water80°C1 hourOne major degradant observed[1]
Thermal Degradation Heat70°C3 hoursDegradation observed[4]
Photolytic Degradation UV LightNot specifiedNot specifiedNo significant degradants[1]

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acidic Degradation Stock_Solution->Acid Base Basic Degradation Stock_Solution->Base Oxidative Oxidative Degradation Stock_Solution->Oxidative Thermal Thermal Degradation Stock_Solution->Thermal Photolytic Photolytic Degradation Stock_Solution->Photolytic Stress_Agents Prepare Stress Agents (Acid, Base, Oxidizing Agent) Stress_Agents->Acid Stress_Agents->Base Stress_Agents->Oxidative Neutralization Neutralization/ Dilution Acid->Neutralization Base->Neutralization Oxidative->Neutralization Thermal->Neutralization Photolytic->Neutralization HPLC_Analysis RP-HPLC Analysis Neutralization->HPLC_Analysis Data_Evaluation Data Evaluation (% Degradation, Impurity Profile) HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for a typical forced degradation study of this compound.

Detailed Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies on this compound.

Preparation of this compound Stock Solution
  • Objective: To prepare a standardized solution of this compound for use in all stress studies.

  • Procedure:

    • Accurately weigh 10.0 mg of this compound reference standard.[1]

    • Dissolve the weighed standard in 10.0 mL of a suitable diluent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of 1.0 mg/mL.[1]

    • Ensure the standard is completely dissolved, using sonication if necessary.[3]

Acidic Degradation
  • Objective: To evaluate the stability of this compound in an acidic environment.

  • Procedure:

    • Transfer a known volume of the this compound stock solution (e.g., 2.0 mL containing 9.0 mg of this compound) into a suitable flask.[1]

    • Add 3.0 mL of 1 M hydrochloric acid (HCl).[1]

    • Store the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 3, 5, or 9 hours).[1]

    • After the specified time, cool the solution to room temperature.

    • Carefully neutralize the solution to pH 7.0 by adding a suitable base (e.g., 1 M sodium hydroxide).[1]

    • Dilute the neutralized solution with the diluent to a final concentration of 1.0 mg/mL for analysis.[1]

Basic Degradation
  • Objective: To assess the stability of this compound under alkaline conditions.

  • Procedure:

    • Take a known amount of this compound (e.g., 9.0 mg) and dissolve it in 2.0 mL of methanol.[1]

    • Add a specific volume of sodium hydroxide (NaOH) solution (e.g., 1.0 mL of 1 M NaOH).[1]

    • Maintain the solution at a controlled temperature (e.g., 70°C) for a set duration (e.g., 1 hour).[1]

    • After the incubation period, cool the solution.

    • Neutralize the solution to pH 7.0 with an appropriate acid (e.g., 1 M HCl).[1]

    • Make up the volume with the diluent to achieve a final concentration of 1.0 mg/mL.[1]

Oxidative Degradation
  • Objective: To determine the susceptibility of this compound to oxidation.

  • Procedure:

    • Dissolve 5.0 mg of this compound in 2.0 mL of methanol.[1]

    • Add a specified concentration of hydrogen peroxide (H₂O₂) (e.g., 3% or 30%).[1]

    • Keep the solution at room temperature for a designated time (e.g., 1, 3, or 7 hours).[1]

    • Following the stress period, dilute the solution with the diluent to a final concentration of 1.0 mg/mL for immediate analysis.[1]

Thermal Degradation
  • Objective: To investigate the effect of heat on the stability of this compound.

  • Procedure:

    • Accurately weigh this compound powder and place it in a suitable container.

    • Expose the solid drug to dry heat in a temperature-controlled oven (e.g., 70°C) for a specified duration (e.g., 3 hours).[4]

    • Alternatively, prepare a solution of this compound and subject it to heat stress.

    • After exposure, allow the sample to cool to room temperature.

    • Dissolve the heat-treated solid or dilute the solution with the diluent to a known concentration for analysis.

Photolytic Degradation
  • Objective: To evaluate the stability of this compound upon exposure to light.

  • Procedure:

    • Expose the this compound drug substance (solid) or a solution of this compound to UV light in a photostability chamber for a defined period.

    • Simultaneously, keep a control sample protected from light.

    • After the exposure period, prepare a solution of the solid sample or use the exposed solution and dilute it to a suitable concentration for analysis.

    • Compare the chromatograms of the exposed and control samples.

Troubleshooting and FAQs

Q1: Why am I not observing any degradation under acidic or basic conditions?

A1: This could be due to several factors:

  • Insufficient Stress: The concentration of the acid or base, the temperature, or the duration of the study may be too mild. This compound has shown resistance to degradation under mild conditions (e.g., 0.1 N HCl or 0.1 N NaOH for 8-12 hours).[3] Consider increasing the stressor's strength, temperature, or exposure time.

  • Neutralization Issues: Ensure that the pH is indeed acidic or basic during the stress period. Verify the concentration of your acid and base solutions.

  • Analytical Method: Your analytical method might not be able to separate the degradation products from the parent drug peak. A stability-indicating method is crucial.

Q2: I am seeing a large number of degradation peaks in my chromatogram after oxidative stress. How can I identify the major degradants?

A2: Oxidative degradation of this compound can produce multiple degradation products.[1]

  • Peak Area Percentage: Use the peak area percentages from your chromatogram to identify the major degradants (those with the largest peak areas relative to other degradation products).

  • Mass Spectrometry (LC-MS): To identify the structure of the unknown degradation products, LC-MS is a powerful tool. It provides the mass-to-charge ratio (m/z) of the degradants, which can help in their structural elucidation.[5][6]

Q3: My results for thermal degradation are inconsistent. What could be the reason?

A3: Inconsistent thermal degradation results can arise from:

  • Uneven Heating: Ensure uniform temperature distribution within your heating apparatus (oven or water bath).

  • Physical Form: The physical form of the drug (solid vs. solution) can significantly impact degradation rates. Specify and control the form used in your experiments.

  • Moisture Content: For solid-state thermal degradation, the presence of moisture can accelerate degradation. Control the humidity or use a dry heat oven.

Q4: What is a suitable mobile phase for the HPLC analysis of this compound and its degradation products?

A4: A common approach is to use a reversed-phase HPLC (RP-HPLC) method.

  • Column: A C18 column is frequently used.

  • Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[3][5] The pH of the buffer and the gradient of the organic solvent are critical for achieving good separation.

  • Detection: UV detection at a wavelength around 208-210 nm is suitable for this compound.[1][7]

Q5: How can I confirm that my analytical method is "stability-indicating"?

A5: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity. The peak for this compound should be spectrally pure in the presence of its degradants.

  • Resolution: The resolution between the this compound peak and the nearest eluting degradation product peak should be adequate (typically >1.5).

  • Mass Balance: The sum of the assay of the parent drug and the percentage of all degradation products should be close to 100%. This demonstrates that all major degradation products are being detected.

References

Vildagliptin Solubility and Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Vildagliptin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for in vitro assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Troubleshooting Guide: Common Solubility Issues

This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.

Issue Possible Cause Troubleshooting Action
This compound powder is not dissolving in aqueous buffer. This compound has limited solubility in neutral aqueous solutions.1. Use an appropriate organic solvent to prepare a stock solution. this compound is soluble in DMSO, DMF, and ethanol.[1][2][3] 2. Adjust the pH of the aqueous buffer. this compound is basic in nature and its solubility is pH-dependent.[4] Lowering the pH may improve solubility.
Precipitation occurs when diluting the DMSO stock solution in aqueous media (e.g., cell culture medium, PBS). The concentration of this compound in the final aqueous solution exceeds its solubility limit. The final concentration of DMSO may be too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the final concentration of DMSO. However, ensure the final DMSO concentration is not toxic to your cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is recommended to keep it at or below 0.1% for sensitive cell lines or long-term studies.[5][6][7] 3. Perform serial dilutions. First, dilute the high-concentration DMSO stock into a smaller volume of aqueous buffer before adding it to the final volume.
Inconsistent results between experiments. This compound may be degrading in your stock solution or experimental setup.1. Prepare fresh stock solutions regularly. Aqueous solutions of this compound are not recommended for storage for more than one day.[1][2] 2. Store stock solutions properly. Stock solutions in anhydrous DMSO can be stored at -20°C for several months.[8] 3. Be aware of pH and temperature. this compound is more stable in acidic conditions and degradation is accelerated at higher temperatures and in strongly basic or oxidative conditions.[9][10][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro cell-based assays?

A1: For cell-based assays, it is recommended to first dissolve this compound in a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1][2][3] This stock solution can then be diluted into your cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5%, and ideally at or below 0.1%.[5][6][7]

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound in various common solvents is summarized in the table below.

Q3: How should I store this compound stock solutions?

A3: this compound as a solid can be stored at -20°C for at least two years.[2] Stock solutions prepared in anhydrous DMSO or ethanol can be stored at -20°C for up to 3 months.[8] It is not recommended to store aqueous solutions of this compound for more than one day due to potential degradation.[1][2]

Q4: My cells are sensitive to DMSO. What are my alternatives?

A4: If your cells are sensitive to DMSO, you can try using ethanol to prepare the stock solution.[1][2][3] Alternatively, you can attempt to dissolve this compound directly in an acidic aqueous buffer, although achieving a high concentration may be challenging. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your cells.

Q5: this compound seems to be degrading in my experiments. What conditions should I avoid?

A5: this compound is susceptible to degradation in strongly acidic, basic, and oxidative conditions.[9][13] Degradation is also accelerated at elevated temperatures.[9][11][12] For optimal stability, maintain a neutral or slightly acidic pH and avoid high temperatures during your experiments.

Data Presentation

This compound Solubility Data
Solvent Solubility Reference
Dimethyl sulfoxide (DMSO)~15-45 mg/mL[1][3][8]
Dimethylformamide (DMF)~20 mg/mL[1][3]
Ethanol~15-20 mg/mL[1][3][8]
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL[1][2][3]
WaterSoluble
MethanolSoluble
Physicochemical Properties of this compound
Property Value Reference
Molecular Weight 303.4 g/mol [14]
pKa (Strongest Basic) 9.03[15]
logP -0.22

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions for Cell Culture

Objective: To prepare a working solution of this compound in cell culture medium from a DMSO stock solution.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

  • Ensure the final concentration of DMSO in the working solution is non-toxic to the cells (e.g., ≤ 0.1%).

  • Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

Visualizations

This compound's Mechanism of Action: DPP-4 Inhibition

vildagliptin_pathway cluster_0 Physiological Response to Food Intake cluster_1 This compound Intervention Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) releases Pancreatic Islets Pancreatic Islets Incretin Hormones (GLP-1, GIP)->Pancreatic Islets act on DPP4 DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP4 degraded by Insulin Secretion Insulin Secretion Pancreatic Islets->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Pancreatic Islets->Glucagon Secretion decreases Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis promotes Glucagon Secretion->Glucose Homeostasis inhibits Inactive Incretins Inactive Incretins DPP4->Inactive Incretins This compound This compound This compound->DPP4 inhibits

Caption: this compound inhibits the DPP-4 enzyme, preventing the degradation of incretin hormones.

Experimental Workflow for this compound Solution Preparation

experimental_workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO) to create High-Concentration Stock weigh->dissolve store Store Stock Solution at -20°C in Aliquots dissolve->store dilute Serially Dilute Stock in Aqueous Buffer/Medium store->dilute check_precipitation Precipitation? dilute->check_precipitation use_solution Use Working Solution in In Vitro Assay check_precipitation->use_solution No troubleshoot Troubleshoot: - Lower final concentration - Adjust solvent concentration - Modify pH check_precipitation->troubleshoot Yes end End use_solution->end troubleshoot->dilute

Caption: A logical workflow for preparing this compound solutions for experimental use.

Factors Affecting this compound Stability

stability_factors cluster_factors Influencing Factors cluster_outcomes Degradation Outcomes This compound This compound Stability pH pH This compound->pH Temperature Temperature This compound->Temperature Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Solvent Solvent This compound->Solvent Stable Stable pH->Stable --> Neutral/Slightly Acidic Degradation Degradation pH->Degradation <-- Strong Acid/Base Temperature->Stable --> Low Temp Temperature->Degradation <-- High Temp Oxidative_Stress->Degradation Solvent->Stable <-- Anhydrous Organic Solvent->Degradation --> Aqueous (prolonged)

Caption: Key factors influencing the stability of this compound in solution.

References

Technical Support Center: A Guide to Overcoming Challenges in Vildagliptin Radiosynthesis for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific protocols for the radiolabeling of Vildagliptin with common positron emission tomography (PET) isotopes such as Fluorine-18, Carbon-11, or Gallium-68 are not extensively reported in publicly accessible scientific literature. This guide, therefore, provides a general framework and best-practice recommendations for researchers and drug development professionals embarking on the radiosynthesis of this compound or similar small molecules for imaging studies. The principles and troubleshooting advice are based on established radiochemical methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in radiolabeling a small molecule like this compound?

A1: The main challenges include:

  • Precursor Synthesis: Designing and synthesizing a suitable precursor molecule that can be readily radiolabeled without compromising the biological activity of this compound.

  • Radiolabeling Reaction Conditions: Optimizing reaction parameters such as temperature, reaction time, pH, and solvent system to achieve a high radiochemical yield within the short half-life of the chosen radionuclide.

  • Purification: Developing a rapid and efficient purification method to separate the radiolabeled this compound from unreacted radionuclide and other impurities, ensuring high radiochemical purity.

  • Stability: Ensuring the stability of the radiolabeled this compound during synthesis, purification, and in vivo application.

  • Specific Activity: Achieving high specific activity to enable the administration of a low mass of the compound, avoiding potential pharmacological effects.

Q2: Which positron-emitting radionuclide (¹⁸F, ¹¹C, or ⁶⁸Ga) is most suitable for labeling this compound?

A2: The choice of radionuclide depends on several factors, including the research question, the required imaging time, and the available radiochemistry infrastructure.

RadionuclideHalf-lifeProductionLabeling ChemistryAdvantagesDisadvantages
Fluorine-18 (¹⁸F) 109.8 minCyclotronNucleophilic substitutionLonger half-life allows for longer imaging studies and distribution to other sites.Often requires multi-step synthesis and harsher reaction conditions.
Carbon-11 (¹¹C) 20.4 minCyclotronMethylation with [¹¹C]CH₃I or [¹¹C]CH₃OTfThis compound's structure can be preserved.Short half-life necessitates rapid synthesis and on-site cyclotron.
Gallium-68 (⁶⁸Ga) 68.3 min⁶⁸Ge/⁶⁸Ga generatorCoordination chemistry with a chelatorGenerator-based production offers convenience. Mild labeling conditions.Requires conjugation of a chelator to this compound, which may alter its biological properties.

Q3: What are the key considerations for designing a this compound precursor for radiolabeling?

A3: Precursor design is critical for successful radiolabeling. Key considerations include:

  • Site of Labeling: The radionuclide should be introduced at a position that does not interfere with the molecule's binding to its target, DPP-4.

  • Leaving Group (for ¹⁸F-labeling): A good leaving group (e.g., tosylate, nosylate, or a trialkylammonium group) should be incorporated at the labeling site to facilitate nucleophilic substitution.

  • Protecting Groups: It may be necessary to use protecting groups for sensitive functional groups in the this compound molecule to prevent side reactions during labeling. These protecting groups must be easily removable under conditions that do not degrade the radiolabeled product.

  • Stability: The precursor must be stable under the planned radiolabeling conditions.

Troubleshooting Guide

Issue 1: Low Radiochemical Yield (RCY)

Possible Cause Troubleshooting Steps
Inefficient activation of the radionuclide For ¹⁸F, ensure complete azeotropic drying and efficient activation with a suitable phase-transfer catalyst (e.g., Kryptofix 2.2.2./K₂CO₃).
Poor reactivity of the precursor - Increase the reaction temperature. - Increase the amount of precursor. - For ¹¹C-methylation, consider using the more reactive [¹¹C]methyl triflate instead of [¹¹C]methyl iodide. - For ⁶⁸Ga-labeling, optimize the pH of the reaction mixture (typically between 3.5 and 5.5).
Suboptimal reaction conditions - Screen different solvents (e.g., acetonitrile, DMSO, DMF). - Optimize the reaction time; longer times may lead to degradation.
Degradation of the precursor or product - Lower the reaction temperature. - Use milder reaction conditions (e.g., lower concentration of base).

Issue 2: Low Radiochemical Purity (RCP)

Possible Cause Troubleshooting Steps
Formation of side products - Optimize reaction conditions to favor the desired reaction. - Consider the use of protecting groups for reactive functional groups.
Incomplete purification - Optimize the HPLC purification method (e.g., change the mobile phase composition, gradient, or column). - For solid-phase extraction (SPE), ensure the correct cartridge and elution solvents are used.
Radiolysis - Minimize the synthesis time. - Add a radical scavenger (e.g., ethanol, ascorbic acid) to the final product formulation.

Issue 3: Low Specific Activity (SA)

Possible Cause Troubleshooting Steps
"Cold" carrier contamination - Ensure all glassware and reagents are free of non-radioactive isotopes. - For ¹¹C, use high-purity target gases. - For ⁶⁸Ga, use a generator with low ⁶⁸Ge breakthrough.
Inefficient separation from the precursor - Optimize the HPLC purification to achieve baseline separation between the radiolabeled product and the precursor.
Long synthesis time - Streamline the synthesis and purification process to minimize decay of the radionuclide.

Hypothetical Workflow for Developing a Radiolabeled this compound Tracer

This section outlines a general workflow for the development of a novel this compound-based PET tracer.

This compound Radiotracer Development Workflow cluster_0 Phase 1: Preclinical Development cluster_1 Phase 2: Preclinical In Vivo Evaluation cluster_2 Phase 3: Clinical Translation A Target Identification (DPP-4) B Precursor Design & Synthesis A->B Inform precursor design C Radiolabeling Method Development (¹⁸F, ¹¹C, or ⁶⁸Ga) B->C Provide precursor D Optimization of Radiolabeling C->D Iterative process E In vitro Characterization (Stability, Lipophilicity, Protein Binding) D->E Produce tracer for testing F In vitro Binding Assays (DPP-4 expressing cells) E->F Confirm biological activity G Animal Model Selection F->G Proceed if promising H PET Imaging Studies (Biodistribution, Target Engagement) G->H I Metabolite Analysis H->I Understand in vivo fate J Toxicology Studies H->J Proceed if successful I->H Refine imaging protocol K GMP Production J->K L Clinical Trials K->L Troubleshooting Low RCY decision decision action action problem problem start Low Radiochemical Yield check_radionuclide Is radionuclide activation optimal? start->check_radionuclide check_precursor Is precursor concentration sufficient? check_radionuclide->check_precursor Yes optimize_activation Optimize activation conditions (e.g., drying, catalyst) check_radionuclide->optimize_activation No check_temp Is reaction temperature optimal? check_precursor->check_temp Yes increase_precursor Increase precursor concentration check_precursor->increase_precursor No check_time Is reaction time too long/short? check_temp->check_time Yes optimize_temp Optimize temperature (increase or decrease) check_temp->optimize_temp No final_check Consider alternative labeling strategy or precursor design check_time->final_check Yes optimize_time Optimize reaction time check_time->optimize_time No optimize_activation->start Re-evaluate increase_precursor->start Re-evaluate optimize_temp->start Re-evaluate optimize_time->start Re-evaluate

Selecting the appropriate internal standard for Vildagliptin quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vildagliapin Quantification

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting a suitable internal standard (IS) for the accurate quantification of Vildagliptin. The choice of an internal standard is a critical step in developing robust bioanalytical methods, as it corrects for variability during sample preparation and instrument response.[1]

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled (SIL) internal standard, like this compound-d7 or this compound-d3, considered the gold standard for this compound quantification?

A stable isotope-labeled internal standard is considered the benchmark in quantitative mass spectrometry because its physicochemical properties are nearly identical to the analyte, this compound.[2] This similarity ensures it can effectively compensate for variations in sample preparation, injection volume, and matrix effects, which leads to more accurate and precise results.[2][3][4] A SIL IS and the analyte will co-elute chromatographically and experience the same degree of ionization suppression or enhancement in the mass spectrometer's ion source, allowing for reliable correction.[3]

Q2: What are common non-deuterated internal standards used for this compound analysis?

While stable isotope-labeled internal standards are preferred, other compounds have been successfully used. These include Alogliptin, Repaglinide, Saxagliptin, and Nandrolone.[1] The selection of a non-deuterated IS depends on the analytical method (LC-MS/MS vs. GC-MS), the biological matrix, and required sensitivity.[1] For example, Repaglinide has been used in an LC-MS/MS method for this compound in rat plasma[5], and Nandrolone has been employed in a GC-MS method after derivatization.[6]

Q3: What are the typical mass transitions for this compound and its deuterated internal standards in LC-MS/MS analysis?

In positive electrospray ionization (ESI) mode, the following Multiple Reaction Monitoring (MRM) transitions are commonly used. It is crucial to optimize these transitions on your specific instrument.[2]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound 304.2 - 304.4154.0 - 154.2
This compound-d3 307.2157.2
This compound-d7 311.1161.1

(Data sourced from multiple validated methods.)[2][7]

Q4: Should this compound and its deuterated internal standard be chromatographically separated?

Ideally, the analyte and its deuterated internal standard should co-elute to ensure they are subjected to the same matrix effects.[2] A slight separation might occur due to the kinetic isotope effect, but this is usually minimal and does not significantly affect the analysis if peak shapes are symmetrical and integration is consistent.[2]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Inappropriate mobile phase pH. This compound is a basic compound.[2][8]

    • Solution: Adjust the mobile phase to be at least 2 pH units below this compound's pKa (~9.0).[2] Using a mobile phase with a slightly acidic pH, such as one containing 0.1% formic acid or an ammonium acetate buffer, can improve peak shape.[2]

  • Possible Cause: Improper column choice.

    • Solution: C18 columns are commonly used and generally provide good separation and peak shape.[2][9] If problems persist, consider a column with a different stationary phase chemistry.[2]

  • Possible Cause: The sample is dissolved in a solvent that is stronger than the initial mobile phase.

    • Solution: Ensure the sample solvent has a similar or weaker elution strength than the initial mobile phase.[2]

Issue 2: High Variability and Poor Reproducibility

  • Possible Cause: Matrix effects from endogenous components in the biological sample (e.g., plasma) are interfering with ionization.[10]

    • Solution: Improve the sample clean-up procedure. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at reducing matrix effects than simple protein precipitation.[9]

  • Possible Cause: Degradation of this compound in the biological matrix.

    • Solution: this compound can be unstable.[9] It is sensitive to degradation in alkaline and oxidative conditions.[9] Keep plasma samples on ice or frozen until analysis and process them promptly.[2] The addition of a stabilizing agent like malic acid to plasma samples has been shown to be effective.[2][10]

Issue 3: Non-linear Calibration Curve (r² < 0.99)

  • Possible Cause: Inaccurate preparation of standard solutions.

    • Solution: Prepare fresh standard solutions, paying close attention to weighing and dilution steps. Use calibrated pipettes and high-purity solvents.[10]

  • Possible Cause: The calibration range is too wide and exceeds the detector's linear response range.[10]

    • Solution: Narrow the concentration range of the calibration standards. If a wide dynamic range is necessary, consider using a weighted linear regression or a non-linear calibration model.[10]

  • Possible Cause: Detector saturation at high concentrations.

    • Solution: Dilute the higher concentration standards to fall within the linear range of the detector.[10]

Quantitative Data Summary

The following table summarizes the performance of different validated LC-MS/MS methods for this compound quantification, categorized by the internal standard used.

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%CV or %RSD)Accuracy (%)
This compound-d7 7.06 - 3023.81[7]7.06[7]< 9[7]Within ±15 of nominal values[7]
¹³C-¹⁵N-Vildagliptin 1.11 - 534.01.110.9 - 8.599.8 - 109.3
Repaglinide 1.57 - 501.21[5]1.57[5]< 11.70[5]Not specified
Alogliptin 5 - 3005Not specifiedNot specified
Nandrolone (GC-MS) 3.5 - 300[6]3.5[6]≤ 3.62[6]-0.26 to 2.06[6]

Experimental Protocols

Method 1: LC-MS/MS with this compound-d7 as Internal Standard

  • Sample Preparation (Protein Precipitation):

    • Aliquot 20 µL of a plasma sample into a clean polypropylene tube.[3]

    • Add the internal standard working solution (this compound-d7).[3]

    • Add 1.0 mL of acetonitrile to precipitate proteins and vortex thoroughly.[3]

    • Centrifuge at high speed (e.g., 20,000 rcf) for at least 5 minutes.[3]

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.[3][11]

  • Chromatographic Conditions:

    • Column: ACE 3 C18 PFP[7]

    • Mobile Phase: Ammonium acetate buffer and acetonitrile (20:80, v/v) in isocratic mode.[7]

    • Flow Rate: 0.7 mL/min[7]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

    • Detection: Multiple Reaction Monitoring (MRM).[7]

Method 2: LC-MS/MS with Repaglinide as Internal Standard

  • Sample Preparation (Liquid-Liquid Extraction):

    • Mix a 100 µL aliquot of plasma with 25 µL of the internal standard (1 µg/mL) and 25 µL of 0.1N NaOH.[5]

    • Vortex for 10 seconds.[5]

    • Extract the sample with 1.5 mL of ethyl acetate by vortexing for 5 minutes.[5]

    • Centrifuge for 5 minutes at 4000 rpm.[5]

    • Transfer 1300 µL of the supernatant (organic layer) to a new tube and evaporate to dryness under a nitrogen stream at 40°C.[5]

    • Reconstitute the residue in 250 µL of the mobile phase.[5]

  • Chromatographic Conditions:

    • Column: Betasil C18 (50 mm x 4.6 mm, 5 µm)[5]

    • Mobile Phase: Acetonitrile and 2 mM ammonium acetate (90:10 v/v).[5]

  • Mass Spectrometry:

    • MRM Transitions: m/z 304.2→154.0 for this compound and 453.3→230.3 for Repaglinide.[5]

Visualizations

G Internal Standard Selection Workflow A Define Analytical Needs (Matrix, Sensitivity) B Is LC-MS/MS the chosen platform? A->B E Is GC-MS the chosen platform? A->E C Stable Isotope Labeled (SIL) IS (e.g., this compound-d7) Recommended B->C Yes D Structural Analog IS (e.g., Repaglinide, Alogliptin) B->D No, SIL not available H Method Development & Validation (Linearity, Precision, Accuracy, Recovery) C->H D->H F Derivatization Required E->F Yes G Select IS compatible with derivatization (e.g., Nandrolone) F->G G->H

Caption: A decision tree for selecting an internal standard.

G Bioanalytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound & Internal Standard Plasma->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Inject Inject Extract Extract->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Integrate Peak Integration & Ratio Calculation (Analyte/IS) MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Validate Method Validation Calibrate->Validate

Caption: A flowchart of the bioanalytical method for this compound.

References

Validation & Comparative

Vildagliptin vs. Sitagliptin: A Comparative Analysis of Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the head-to-head preclinical data of two leading DPP-4 inhibitors, Vildagliptin and Sitagliptin, reveals comparable efficacy in improving key metabolic parameters in rodent models of insulin resistance. While both agents demonstrate significant benefits, nuanced differences in their effects on cardiovascular and cellular endpoints have been observed.

This guide offers a comprehensive comparison of the preclinical performance of this compound and sitagliptin, focusing on experimental data from in vivo and in vitro models. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of diabetes and metabolic diseases.

Mechanism of Action: A Shared Pathway

This compound and sitagliptin belong to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of oral antihyperglycemic agents. Their primary mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing this degradation, both drugs increase the circulating levels of active GLP-1 and GIP. This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, ultimately leading to improved glycemic control.

cluster_Gut Gut cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Beta-cells Beta-cells Incretin Hormones (GLP-1, GIP)->Beta-cells stimulate Alpha-cells Alpha-cells Incretin Hormones (GLP-1, GIP)->Alpha-cells inhibit DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme degraded by Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose lowers Glucagon Secretion->Blood Glucose raises Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins This compound / Sitagliptin This compound / Sitagliptin This compound / Sitagliptin->DPP-4 Enzyme inhibit

Figure 1. Shared mechanism of action for this compound and Sitagliptin.

Head-to-Head Preclinical Efficacy in a Model of Insulin Resistance

A key preclinical study directly compared the effects of this compound and sitagliptin in male Wistar rats fed a high-fat diet (HFD) for 12 weeks to induce insulin resistance, followed by 21 days of drug treatment. This model recapitulates key features of human metabolic syndrome, including hyperinsulinemia and dyslipidemia.[1][2]

Experimental Protocol: High-Fat Diet-Induced Insulin Resistance in Rats
  • Animal Model: Male Wistar rats (180–200 g).[1][2]

  • Induction of Insulin Resistance: Rats were fed a high-fat diet (HFD; 59% energy from fat) for 12 weeks. A control group received a normal diet (ND; 20% energy from fat).[1][2]

  • Treatment Groups: After 12 weeks, the HFD-fed rats were divided into three subgroups and treated for an additional 21 days with:

    • Vehicle

    • This compound (3 mg/kg/day)

    • Sitagliptin (30 mg/kg/day)[1][2]

  • Key Parameters Measured: Metabolic parameters (plasma insulin, total cholesterol, HDL), oxidative stress markers, heart rate variability (HRV), and cardiac and mitochondrial function were assessed.[1]

G start Male Wistar Rats (180-200g) diet 12 Weeks Diet start->diet nd Normal Diet (ND) (20% fat) diet->nd hfd High-Fat Diet (HFD) (59% fat) diet->hfd treatment 21 Days Treatment hfd->treatment vehicle Vehicle treatment->vehicle vilda This compound (3 mg/kg/day) treatment->vilda sita Sitagliptin (30 mg/kg/day) treatment->sita endpoints Endpoint Analysis: - Metabolic Parameters - Oxidative Stress - Cardiac Function - Mitochondrial Function vehicle->endpoints vilda->endpoints sita->endpoints

Figure 2. Experimental workflow for the comparative study in HFD-fed rats.
Summary of In Vivo Findings

Both this compound and sitagliptin demonstrated comparable efficacy in improving several metabolic and cardiovascular parameters in this model of diet-induced insulin resistance.[1][2]

Table 1: Comparative Effects on Metabolic Parameters in HFD-Fed Rats

ParameterHFD + VehicleHFD + this compoundHFD + Sitagliptin
Plasma Insulin (ng/mL)2.8 ± 0.31.5 ± 0.21.6 ± 0.2
HOMA Index68.2 ± 8.135.1 ± 4.538.9 ± 5.1
Total Cholesterol (mg/dL)105.4 ± 5.185.2 ± 4.388.6 ± 3.9
HDL Cholesterol (mg/dL)35.1 ± 2.148.2 ± 2.545.9 ± 2.3
Plasma MDA (µM)4.9 ± 0.33.1 ± 0.23.3 ± 0.2
*p < 0.05 vs. HFD + Vehicle. Data are presented as mean ± SEM. HOMA Index: Homeostatic Model Assessment of Insulin Resistance; HDL: High-Density Lipoprotein; MDA: Malondialdehyde (a marker of oxidative stress). (Data adapted from Apaijai et al., 2013)

The results indicate that both treatments significantly improved insulin sensitivity, as shown by the reductions in plasma insulin and the HOMA index.[1] Both drugs also led to improvements in the lipid profile, with significant reductions in total cholesterol and increases in HDL cholesterol.[1][2] Furthermore, this compound and sitagliptin were equally effective in reducing systemic oxidative stress.[1][2] Interestingly, neither drug had a significant effect on body weight or plasma glucose levels in this particular preclinical model.[1]

In terms of cardiovascular parameters, both this compound and sitagliptin attenuated cardiac dysfunction and restored heart rate variability to normal levels.[1][3] Notably, only this compound was observed to return the heart rate to a normal level.[1][2] Both drugs also prevented cardiac mitochondrial dysfunction and preserved mitochondrial morphology.[1][2]

In Vitro Comparative Effects on Endothelial Cells

An in vitro study investigated the comparative effects of this compound and sitagliptin on human umbilical vein endothelial cells (HUVECs) exposed to high glucose conditions, a model for studying the cellular basis of diabetic vascular complications.

Experimental Protocol: High Glucose-Induced Cellular Stress in HUVECs
  • Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Experimental Conditions: Cells were exposed to:

    • Normal Glucose (NG)

    • Oscillating High Glucose (OG)

    • Continuous High Glucose (HG)

    • "Metabolic Memory" conditions (return to normal glucose after a period of high glucose; OM and HM).

  • Treatment: Cells were treated with this compound or sitagliptin.

  • Key Parameters Measured: Markers of oxidative stress (ROS, 8-OH-dG, 3-NY), endoplasmic reticulum (ER) stress, and apoptosis.

Summary of In Vitro Findings

In this cellular model, this compound demonstrated a more pronounced protective effect against hyperglycemia-induced cellular stress compared to sitagliptin.

Table 2: Comparative Effects on Markers of Cellular Stress in HUVECs under "Metabolic Memory" Conditions

MarkerConditionUntreatedThis compound-TreatedSitagliptin-Treated
ROS Intensity HMIncreasedSignificantly DecreasedNo Significant Change
8-OH-dG Levels HMIncreasedSignificantly DecreasedNo Significant Change
3-NY Levels HMIncreasedSignificantly DecreasedNo Significant Change
Caspase-3 Levels HMIncreasedSignificantly DecreasedNo Significant Change
BAX mRNA Levels OMIncreasedSignificantly Decreased Significantly Decreased
BAX mRNA Levels HMIncreasedSignificantly DecreasedNo Significant Change
BCL-2 mRNA Levels HMNo ChangeSignificantly IncreasedNo Significant Change
*p < 0.05 vs. Untreated; **p < 0.01 vs. Untreated. HM: High Glucose Memory; OM: Oscillating Glucose Memory; ROS: Reactive Oxygen Species; 8-OH-dG: 8-hydroxy-2'-deoxyguanosine; 3-NY: 3-Nitrotyrosine; BAX: Bcl-2-associated X protein; BCL-2: B-cell lymphoma 2.

This compound was more effective than sitagliptin at counteracting the persistent detrimental effects of high glucose, a phenomenon known as "metabolic memory". Specifically, this compound significantly reduced markers of oxidative stress and apoptosis in cells under high glucose memory conditions, whereas sitagliptin showed a lesser or no effect on these parameters. Both drugs were effective in reducing the pro-apoptotic marker BAX under oscillating glucose memory conditions.

Conclusion

Preclinical evidence from a head-to-head study in an animal model of insulin resistance indicates that this compound and sitagliptin have comparable efficacy in improving key metabolic parameters, including insulin sensitivity and lipid profiles, as well as in reducing oxidative stress and improving cardiovascular function. In vitro studies, however, suggest that this compound may offer superior protection against hyperglycemia-induced cellular stress and the effects of "metabolic memory" in endothelial cells.

These preclinical findings provide a valuable foundation for further research into the potential differential effects of these two widely used DPP-4 inhibitors. The choice between these agents in a clinical setting may be guided by these nuanced differences, in addition to patient-specific factors. This comparative guide underscores the importance of continued investigation into the subtle distinctions between drugs within the same therapeutic class.

References

Vildagliptin vs. Other DPP-4 Inhibitors: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the efficacy, safety, and mechanistic profiles of vildagliptin in relation to other commercially available dipeptidyl peptidase-4 inhibitors, including sitagliptin, saxagliptin, linagliptin, and alogliptin. This guide is intended for researchers, scientists, and drug development professionals.

The class of dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, has become a cornerstone in the management of type 2 diabetes mellitus (T2DM). These oral antihyperglycemic agents enhance the incretin effect, leading to improved glycemic control with a low risk of hypoglycemia and neutral effects on body weight. This compound is a potent and selective DPP-4 inhibitor, and this guide provides a detailed, data-driven comparison with other leading molecules in its class.

Mechanism of Action: The Incretin Pathway

DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis. By inhibiting DPP-4, this compound and other gliptins increase the circulating levels of active GLP-1 and GIP.[1] This leads to several beneficial downstream effects, including enhanced glucose-dependent insulin secretion from pancreatic β-cells, suppression of glucagon secretion from pancreatic α-cells, and consequently, a reduction in hepatic glucose production.[2]

cluster_Gut Gut cluster_Pancreas Pancreas cluster_Liver Liver Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) GIP (active) GIP (active) K-cells->GIP (active) β-cells β-cells Insulin Secretion Insulin Secretion β-cells->Insulin Secretion α-cells α-cells Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Blood Glucose Blood Glucose Hepatic Glucose Production->Blood Glucose increases GLP-1 (active)->β-cells stimulates GLP-1 (active)->α-cells inhibits DPP-4 DPP-4 GLP-1 (active)->DPP-4 inactivated by GIP (active)->β-cells stimulates GIP (active)->DPP-4 inactivated by This compound This compound This compound->DPP-4 inhibits Insulin Secretion->Blood Glucose lowers Glucagon Secretion->Hepatic Glucose Production stimulates

Caption: Incretin pathway and the mechanism of action of this compound.

Efficacy Comparison

Clinical studies have consistently demonstrated that this compound exhibits comparable efficacy to other DPP-4 inhibitors in improving glycemic control.

Glycated Hemoglobin (HbA1c) Reduction

A systematic review of five randomized controlled trials (RCTs) showed that this compound led to a significant reduction in HbA1c from baseline, ranging from -0.3% to -1.34%, which was comparable to the reductions seen with other DPP-4 inhibitors (-0.1% to -1.07%).[3][4] A network meta-analysis of 58 studies also found that while teneligliptin was most effective for HbA1c control, this compound was superior to many other DPP-4 inhibitors.[5]

DPP-4 Inhibitor Typical Monotherapy HbA1c Reduction (%) Notes
This compound -0.5 to -1.34[3][4]Generally comparable to other DPP-4 inhibitors.
Sitagliptin -0.5 to -1.07[3][4]Similar efficacy to this compound.[4]
Saxagliptin ~ -0.5 to -0.8[6]Similar efficacy to this compound and sitagliptin.[6]
Linagliptin ~ -0.5 to -0.8[6]Similar efficacy to other DPP-4 inhibitors.
Alogliptin ~ -0.5 to -0.8[6]Generally similar efficacy, though one study suggested a slightly weaker effect than this compound and sitagliptin.[3]
Fasting and Postprandial Plasma Glucose

This compound has been shown to be effective in reducing both fasting plasma glucose (FPG) and postprandial glucose (PPG). A network meta-analysis suggested that this compound was the most effective among DPP-4 inhibitors for lowering FPG.[5] However, other systematic reviews have found no consistent, statistically significant intergroup differences between this compound and other DPP-4 inhibitors in reducing FPG and PPG.[3][4]

Pharmacokinetic and Pharmacodynamic Profile

The various DPP-4 inhibitors exhibit distinct pharmacokinetic and pharmacodynamic properties which may have clinical implications.

Parameter This compound Sitagliptin Saxagliptin Linagliptin Alogliptin
Dosing 50 mg once or twice daily100 mg once daily2.5 or 5 mg once daily5 mg once daily6.25 to 25 mg once daily
Half-life (hours) ~2-3~12~2.5 (parent), ~3.1 (active metabolite)~100-120~21
Primary Route of Excretion Metabolism, RenalRenalMetabolism, RenalBiliary/FecalRenal
Dose Adjustment in Renal Impairment YesYesYesNoYes

Safety and Tolerability

DPP-4 inhibitors as a class are generally well-tolerated with a low incidence of adverse events.

Adverse Event Profile This compound Other DPP-4 Inhibitors
Hypoglycemia Low risk, similar to other DPP-4 inhibitors.[3][7]Low risk, especially when used as monotherapy or in combination with metformin.[6]
Weight Gain Weight neutral.[8]Generally weight neutral.[6]
Gastrointestinal Effects Generally well-tolerated.Generally well-tolerated.
Cardiovascular Safety No increased risk of major adverse cardiovascular events (MACE) has been established.Most have demonstrated cardiovascular safety. Saxagliptin has been associated with a potential increased risk of hospitalization for heart failure.[6]
Pancreatitis Rare cases have been reported, but a causal link has not been definitively established.[6]A class-wide concern, though the risk is considered low.[6]
Joint Pain Rare cases of severe joint pain have been reported.A class-wide warning from the FDA exists for severe joint pain.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This assay is crucial for determining the potency and selectivity of DPP-4 inhibitors.

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Add Inhibitor Add Inhibitor Plate Setup->Add Inhibitor Add DPP-4 Enzyme Add DPP-4 Enzyme Add Inhibitor->Add DPP-4 Enzyme Incubate_1 Incubate (e.g., 10 min at 37°C) Add DPP-4 Enzyme->Incubate_1 Add Substrate Add Substrate Incubate_1->Add Substrate Incubate_2 Incubate (e.g., 30 min at 37°C) Add Substrate->Incubate_2 Measure Fluorescence Measure Fluorescence (Ex/Em = 360/460 nm) Incubate_2->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis End End Data Analysis->End

Caption: Workflow for a typical in vitro DPP-4 inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 8.0).

    • DPP-4 Enzyme: Recombinant human DPP-4 is diluted in the assay buffer to a working concentration (e.g., 1.73 mU/mL).

    • Substrate: A fluorogenic substrate such as Gly-Pro-AMC (aminomethylcoumarin) is used (e.g., 200 µM).

    • Inhibitor: The test compound (e.g., this compound) and a positive control (e.g., sitagliptin) are prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the test inhibitor solution.

    • Add the diluted DPP-4 enzyme solution to each well.

    • Incubate the plate for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate for a defined period (e.g., 30 minutes at 37°C).

  • Detection and Analysis:

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

    • The percentage of inhibition is calculated by comparing the fluorescence in the wells with the inhibitor to the control wells (enzyme and substrate without inhibitor).

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mixed Meal Tolerance Test (MMTT)

The MMTT is a clinical research tool used to assess the physiological response to a meal, providing insights into glucose metabolism and the effects of antidiabetic agents.

Methodology:

  • Participant Preparation:

    • Participants typically fast overnight for at least 8-10 hours.

    • Restrictions on strenuous exercise, alcohol, and caffeine may be imposed prior to the test.

    • Morning medications, especially other antidiabetic drugs, may be withheld on the day of the test as per the study protocol.

  • Test Meal:

    • A standardized liquid meal with a defined composition of carbohydrates, proteins, and fats is administered. Commercially available products like Ensure® or Boost® are often used.

    • The volume of the meal may be standardized or based on the participant's body weight.

  • Procedure:

    • A baseline blood sample is collected before the participant consumes the test meal.

    • The participant is instructed to consume the meal within a specified timeframe (e.g., 5-10 minutes).

    • Serial blood samples are collected at predefined intervals (e.g., 30, 60, 90, 120, 180 minutes) after the meal.

  • Biochemical Analysis:

    • Blood samples are analyzed for various parameters, including:

      • Plasma glucose

      • Insulin

      • C-peptide

      • Glucagon

      • Active GLP-1 and GIP

  • Data Analysis:

    • The area under the curve (AUC) for glucose, insulin, and other hormones is calculated to assess the postprandial response.

    • The effects of the investigational drug are evaluated by comparing the results with and without the drug, or against a placebo or an active comparator.

Conclusion

This compound is an effective and well-tolerated DPP-4 inhibitor with a glycemic efficacy and safety profile that is largely comparable to other agents in its class, including sitagliptin, saxagliptin, linagliptin, and alogliptin.[3][9] While subtle differences in pharmacokinetic and pharmacodynamic properties exist among the gliptins, head-to-head clinical trials have generally not demonstrated significant differences in their overall ability to improve glycemic control. The choice of a specific DPP-4 inhibitor may be guided by factors such as dosing frequency, the need for dose adjustment in patients with renal impairment, and cost-effectiveness. For researchers and drug development professionals, understanding the nuanced differences in the profiles of these compounds is essential for designing future studies and developing next-generation therapies for type 2 diabetes.

References

Validating the Off-Target Effects of Vildagliptin in Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target effects of Vildagliptin in various cell lines, with a comparative look at other dipeptidyl peptidase-4 (DPP-4) inhibitors. The information presented herein is supported by experimental data from publicly available literature and is intended to assist researchers in designing and interpreting studies on the off-target effects of this class of drugs.

Introduction

This compound is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, making it an effective treatment for type 2 diabetes mellitus. However, the ubiquitous expression of DPP-4 and the existence of related enzymes raise questions about the potential for off-target effects. This guide explores the current understanding of this compound's off-target activities, particularly in the context of cancer cell lines, and compares its performance with other commonly used DPP-4 inhibitors.

Comparative Analysis of Off-Target Effects

The off-target effects of this compound and other gliptins have been most extensively studied in the context of cancer biology. Several studies suggest that these drugs can influence cancer cell viability, proliferation, migration, and apoptosis through mechanisms independent of their primary DPP-4 inhibitory action.

Enzyme Selectivity Profile

A crucial aspect of understanding off-target effects is the selectivity of the inhibitor for its primary target over other related enzymes. DPP-8 and DPP-9 are the closest structural homologs to DPP-4, and inhibition of these enzymes has been linked to toxicity in preclinical studies.

Table 1: Comparative Enzyme Inhibition Profile of DPP-4 Inhibitors

InhibitorTargetIC50 / KiSelectivity vs. DPP-4Reference
This compound DPP-4Ki: 1.3 nM-[1]
DPP-8Ki: 810 nM~623-fold[2]
DPP-9Ki: 97 nM~75-fold[1][2]
Sitagliptin DPP-4Ki: < 2 nM-[1]
DPP-8-~1900-fold[1]
DPP-9-~3000-fold[1]
Saxagliptin DPP-4Ki: 1.3 nM-[1]
DPP-8-~400-fold[1]
DPP-9-~75-fold[1]

Note: Ki and IC50 values can vary depending on the assay conditions. The selectivity is calculated based on the ratio of Ki or IC50 values (Off-target/DPP-4).

Effects on Cancer Cell Viability

Several studies have investigated the direct cytotoxic effects of this compound and other DPP-4 inhibitors on various cancer cell lines, with the MTT assay being a common method for assessing cell viability.

Table 2: Comparative Cytotoxicity of this compound and Other DPP-4 Inhibitors in Cancer Cell Lines

Cell LineInhibitorIC50 (µg/mL)IC50 (µM)Reference
HT-29 (Colon Cancer) This compound125~413[3]
Sitagliptin31.2~76.5[3]
MDA-MB-231 (Breast Cancer) This compoundNot explicitly stated, but showed dose-dependent decrease in viability at 100 µM-[4]
SitagliptinNot explicitly stated, but showed dose-dependent decrease in viability at 100 µM-[4]

Note: Direct head-to-head comparative studies across a wide range of cell lines are limited. The provided data is from individual studies and may not be directly comparable due to differing experimental conditions.

Signaling Pathways Implicated in Off-Target Effects

The off-target effects of this compound in cancer cells appear to be mediated by a complex interplay of signaling pathways. The following diagram illustrates a potential mechanism based on current literature.

This compound This compound DPP4_inhibition DPP-4 Inhibition (On-Target) This compound->DPP4_inhibition Primary Effect Off_Target Off-Target Interactions This compound->Off_Target AMPK AMPK Activation Off_Target->AMPK PI3K_Akt PI3K/Akt Pathway Inhibition Off_Target->PI3K_Akt Macrophages Macrophage Activation Off_Target->Macrophages Cell_Migration Decreased Cell Migration & Invasion Off_Target->Cell_Migration Mitochondria Mitochondrial Biogenesis AMPK->Mitochondria Cell_Viability Decreased Cell Viability Mitochondria->Cell_Viability Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits (Inhibition is reduced) NK_cells NK Cell Activation Macrophages->NK_cells Activates TRAIL TRAIL Expression NK_cells->TRAIL TRAIL->Apoptosis Induces Apoptosis->Cell_Viability start Start cell_culture Cell Line Selection & Culture start->cell_culture treatment Treatment with This compound & Controls cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay migration_assay Cell Migration/Invasion Assay (e.g., Transwell) treatment->migration_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis_assay data_analysis Data Analysis & Interpretation viability_assay->data_analysis migration_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

References

A Comparative Guide to Cross-Validation of Vildagliptin Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the most common analytical methods for the quantification of Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The objective is to offer a thorough cross-validation perspective by presenting performance data from various validated methods, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. This document is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs, whether for routine quality control, stability studies, or pharmacokinetic analysis.

Comparative Analysis of Validated Analytical Methods for this compound

The performance of an analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. The following tables summarize the key validation parameters for different analytical techniques used for the determination of this compound, allowing for a direct comparison of their linearity, accuracy, precision, and sensitivity.

Table 1: Comparison of HPLC Methods for this compound Analysis
Parameter Method 1 Method 2 Method 3
Mobile Phase Phosphate buffer (pH 6):Methanol:Acetonitrile (50:30:20 v/v/v)Buffer and Acetonitrile (50:50 v/v)Dilute orthophosphoric acid and acetonitrile (72:28 v/v)
Column HiQsil C18HS (250 x 4.6 mm, 5 µm)C18 columnAltima C18 (150 x 4.6 mm, 5 µm)
Flow Rate 0.8 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 214 nm220 nm266 nm
Linearity Range 10-60 µg/mL10-60 µg/mL5-200 µg/mL[1]
Correlation Coefficient (r²) > 0.9990.9996> 0.999
LOD 1.70 µg/mL-1.47 µg/mL[2]
LOQ 5.15 µg/mL-4.90 µg/mL[2]
Accuracy (% Recovery) -99.11-100.62%-
Precision (% RSD) < 2%< 2%< 2%
Table 2: Comparison of HPTLC Methods for this compound Analysis
Parameter Method 1 Method 2
Mobile Phase Ammonium acetate in methanol (1% w/v):Toluene (10:0.5 v/v)Chloroform:n-Butanol:Methanol (5:2:3 v/v/v)[3]
Stationary Phase Silica Gel 60 F254 precoated TLC platesHPTLC plates precoated with Silica gel 60 F254
Detection Wavelength 214 nm227 nm[3]
Linearity Range 500-2000 ng/spot2000-20000 ng/band[3]
Correlation Coefficient (r²) > 0.999> 0.999
LOD 34.60 ng/spot357.31 ng/band[3]
LOQ 104.85 ng/spot1082.76 ng/band[3]
Assay (% Drug Content) -99.8%[3]
Table 3: Comparison of UV-Visible Spectrophotometric Methods for this compound Analysis
Parameter Method 1 Method 2
Solvent 0.1N HClWater
Detection Wavelength (λmax) 210 nm266 nm[2]
Linearity Range 5-60 µg/mL5-200 µg/mL
Correlation Coefficient (r²) 0.999-
LOD 0.951 µg/mL-
LOQ 2.513 µg/mL4.90 µg/mL[2]
Accuracy (% Recovery) 98-101%-
Precision (Intraday %RSD) 1.263%-
Precision (Interday %RSD) 1.162%-

Experimental Protocols

Detailed methodologies for representative analytical techniques are provided below. These protocols are based on validated methods from the literature and serve as a practical guide for laboratory implementation.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a common RP-HPLC method for the quantification of this compound in pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV-Visible or Photodiode Array (PDA) detector, a gradient or isocratic pump, an autosampler, and a column oven.

  • Chromatographic Conditions:

    • Column: Altima C18 (150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A filtered and degassed mixture of dilute orthophosphoric acid and acetonitrile in a 72:28 (v/v) ratio.[2]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 266 nm.[2]

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.

  • Standard Solution Preparation:

    • Accurately weigh and transfer 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

    • Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to cover the linearity range (e.g., 5-200 µg/mL).

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 50 mg of this compound and transfer it to a 50 mL volumetric flask.

    • Add about 30 mL of mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

    • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

  • Analysis:

    • Inject equal volumes (10 µL) of the blank (mobile phase), standard solutions, and sample solution into the chromatograph.

    • Record the chromatograms and measure the peak areas.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Protocol 2: High-Performance Thin-Layer Chromatography (HPTLC)

This protocol describes a stability-indicating HPTLC method for the determination of this compound.

  • Instrumentation: A Camag HPTLC system equipped with a Linomat 5 applicator, a twin-trough developing chamber, a TLC scanner, and integrated software for data analysis.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel aluminum plates 60 F254 (20 x 10 cm).

    • Mobile Phase: A mixture of Chloroform: n-Butanol: Methanol in the ratio of 5:2:3 (v/v/v).[3]

    • Chamber Saturation: 20 minutes with the mobile phase.

    • Migration Distance: 80 mm.

    • Detection Wavelength: 227 nm.[3]

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to get a stock solution of 1000 µg/mL.

    • From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with methanol.

  • Sample Preparation (Tablets):

    • Weigh and powder 20 tablets.

    • Transfer a quantity of powder equivalent to 10 mg of this compound to a 10 mL volumetric flask.

    • Add 7 mL of methanol, sonicate for 10 minutes, and make up the volume with methanol.

    • Filter the solution through a 0.45 µm filter.

  • Analysis:

    • Apply bands of the standard and sample solutions (e.g., 10 µL) to the HPTLC plate using the Linomat 5 applicator.

    • Develop the plate in the twin-trough chamber with the mobile phase until the solvent front has migrated 80 mm.

    • Dry the plate in an oven.

    • Scan the dried plate at 227 nm using the TLC scanner.

    • Quantify the drug by measuring the peak areas and comparing the sample peak area with that of the standard.

Protocol 3: UV-Visible Spectrophotometry

This protocol provides a simple and cost-effective method for the estimation of this compound in bulk and pharmaceutical formulations.

  • Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

  • Method Parameters:

    • Solvent: 0.1N Hydrochloric acid.

    • Wavelength of Maximum Absorbance (λmax): 210 nm.

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with 0.1N HCl to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standard solutions (e.g., 5-60 µg/mL) by diluting the stock solution with 0.1N HCl.

  • Sample Preparation (Tablets):

    • Weigh and powder 20 tablets.

    • Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.

    • Add about 70 mL of 0.1N HCl, sonicate for 15 minutes, and then make up the volume with the same solvent.

    • Filter the solution through a Whatman filter paper.

    • Dilute the filtrate with 0.1N HCl to get a final concentration within the linearity range.

  • Analysis:

    • Measure the absorbance of the standard and sample solutions at 210 nm against a 0.1N HCl blank.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Visualization of Cross-Validation Workflow

A crucial aspect of ensuring consistency and reliability of analytical data, especially when transferring methods between laboratories or comparing different techniques, is a structured cross-validation workflow.

CrossValidationWorkflow cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., HPTLC or UV) A_Dev Method Development & Validation A_SOP Standard Operating Procedure (SOP) A_Dev->A_SOP A_Analysis Sample Analysis A_SOP->A_Analysis A_Results Results A A_Analysis->A_Results Stat_Comp Statistical Comparison (e.g., t-test, F-test, ANOVA) A_Results->Stat_Comp B_Dev Method Development & Validation B_SOP Standard Operating Procedure (SOP) B_Dev->B_SOP B_Analysis Sample Analysis B_SOP->B_Analysis B_Results Results B B_Analysis->B_Results B_Results->Stat_Comp Shared_Samples Shared Set of Validation Samples Shared_Samples->A_Analysis Shared_Samples->B_Analysis Conclusion Conclusion on Method Equivalence or Correlation Stat_Comp->Conclusion

Caption: Workflow for cross-validation of two analytical methods.

Signaling Pathway of this compound's Mechanism of Action

To provide a broader context for the importance of accurate this compound analysis, the following diagram illustrates its mechanism of action.

Vildagliptin_MoA Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Release Ingestion->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Inactive Inactive Peptides DPP4->Inactive Inactivates This compound This compound This compound->DPP4 Inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose

Caption: Mechanism of action of this compound.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis. HPLC methods offer high specificity, sensitivity, and the ability to perform stability-indicating assays. HPTLC provides a high-throughput and cost-effective alternative, particularly suitable for routine quality control. UV-Visible spectrophotometry, while being the simplest and most economical, may lack the specificity of chromatographic methods but is adequate for the analysis of bulk drug and simple formulations.

A thorough cross-validation, involving the analysis of the same samples by different methods and statistical comparison of the results, is essential to ensure the reliability and interchangeability of analytical data. While a direct comparative study with statistical analysis across all three methods was not found in a single publication, the compiled data in this guide provides a strong basis for an informed decision on method selection. For rigorous quality control and in regulated environments, it is recommended to perform an in-house cross-validation study when transitioning between different analytical techniques.

References

A Head-to-Head Battle of Gliptins: Vildagliptin vs. Saxagliptin in Pharmacokinetic Profiling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of type 2 diabetes management, Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, have carved out a significant therapeutic niche. Among these, Vildagliptin and Saxagliptin are prominent members, both lauded for their efficacy in improving glycemic control. For researchers, scientists, and drug development professionals, a deeper understanding of their comparative pharmacokinetic profiles is crucial for optimizing therapeutic strategies and informing the development of next-generation antidiabetic agents. This guide provides a comprehensive comparison of this compound and Saxagliptin, supported by experimental data and detailed methodologies.

Executive Summary

Both this compound and Saxagliptin are potent and selective DPP-4 inhibitors that effectively enhance the incretin system to regulate blood glucose levels. While they share a common mechanism of action, their pharmacokinetic properties exhibit notable differences in absorption, metabolism, and excretion. This compound is characterized by rapid absorption and a short elimination half-life, necessitating twice-daily dosing for sustained DPP-4 inhibition. In contrast, Saxagliptin also undergoes rapid absorption but has a slightly longer half-life, allowing for once-daily administration. A key differentiator lies in their metabolism: Saxagliptin is primarily metabolized by the cytochrome P450 3A4/5 (CYP3A4/5) system, leading to an active metabolite, whereas this compound's metabolism is largely independent of the CYP450 system. These distinctions have important implications for potential drug-drug interactions and dosing adjustments in specific patient populations.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound and Saxagliptin, compiled from various clinical and preclinical studies.

ParameterThis compoundSaxagliptinReference(s)
Absorption
Bioavailability~85%50-75%[1]
Time to Peak (Tmax)1.5 - 2.0 hours~2 hours (parent), ~4 hours (active metabolite)[2][3]
Effect of FoodDelayed Tmax, no significant effect on AUCMinimal effect on pharmacokinetics[1]
Distribution
Plasma Protein Binding~9.3%Negligible (<10%)[1][4]
Volume of Distribution (Vd)~71 L~2.7 L/kg (predicted in humans)[4][5]
Metabolism
Primary PathwayHydrolysis (not CYP-mediated)Hepatic, primarily via CYP3A4/5[1][3][6]
Active Metabolite(s)No major active metabolites5-hydroxy saxagliptin (one-half as potent as parent)[3][6]
Excretion
Primary RouteRenalRenal and Fecal[1][3]
Elimination Half-life (t½)~2-3 hours~2.5 hours (parent), ~3.1 hours (active metabolite)[2][3][7]
Excretion of Unchanged Drug~23% in urine~24% in urine (parent), ~36% as active metabolite[3]

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from randomized, controlled clinical trials involving healthy volunteers and patients with type 2 diabetes. The general methodologies employed in these studies are outlined below.

Pharmacokinetic Analysis Study Design

A typical study design to assess the pharmacokinetics of this compound and Saxagliptin is a randomized, open-label, crossover study.

  • Subject Recruitment: Healthy male and female subjects, typically between the ages of 18 and 45, are recruited. Exclusion criteria include a history of significant medical conditions, use of interacting medications, and pregnancy or lactation. All participants provide written informed consent.

  • Drug Administration: After an overnight fast, subjects are administered a single oral dose of either this compound or Saxagliptin. In crossover studies, there is a washout period between drug administrations.

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[8]

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.[8]

Bioanalytical Method

The quantification of this compound, Saxagliptin, and its active metabolite in plasma samples is performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][8] This technique offers high sensitivity and specificity for accurate drug concentration measurement.

Pharmacokinetic Parameter Calculation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin. The key parameters determined include:

  • Cmax (Maximum Plasma Concentration): The peak concentration of the drug in the plasma.

  • Tmax (Time to Cmax): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t½ (Elimination Half-life): The time required for the drug concentration in the plasma to decrease by half.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, illustrate the shared signaling pathway of DPP-4 inhibition and a typical experimental workflow for pharmacokinetic profiling.

cluster_0 Incretin Hormone Regulation cluster_1 DPP-4 Inhibition Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Pancreas Pancreas Incretin Release (GLP-1, GIP)->Pancreas Stimulates DPP-4 Enzyme DPP-4 Enzyme Incretin Release (GLP-1, GIP)->DPP-4 Enzyme Degraded by Insulin Secretion Insulin Secretion Pancreas->Insulin Secretion Increases Glucagon Secretion Glucagon Secretion Pancreas->Glucagon Secretion Decreases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Decreases Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake->Lowered Blood Glucose Hepatic Glucose Production->Lowered Blood Glucose Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins This compound / Saxagliptin This compound / Saxagliptin This compound / Saxagliptin->DPP-4 Enzyme Inhibits

Shared Signaling Pathway of this compound and Saxagliptin.

cluster_workflow Pharmacokinetic Study Workflow Subject Screening & Enrollment Subject Screening & Enrollment Drug Administration (Single Dose) Drug Administration (Single Dose) Subject Screening & Enrollment->Drug Administration (Single Dose) Serial Blood Sampling Serial Blood Sampling Drug Administration (Single Dose)->Serial Blood Sampling Plasma Separation & Storage Plasma Separation & Storage Serial Blood Sampling->Plasma Separation & Storage Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation & Storage->Bioanalysis (LC-MS/MS) Data Analysis (Pharmacokinetic Modeling) Data Analysis (Pharmacokinetic Modeling) Bioanalysis (LC-MS/MS)->Data Analysis (Pharmacokinetic Modeling) Determination of PK Parameters Determination of PK Parameters Data Analysis (Pharmacokinetic Modeling)->Determination of PK Parameters

General Experimental Workflow for Pharmacokinetic Profiling.

Conclusion

References

Vildagliptin's In Vivo Efficacy in Glucose Homeostasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vildagliptin's in vivo performance in regulating glucose homeostasis against other key classes of anti-diabetic agents. The data presented is compiled from a range of preclinical and clinical studies, offering a comprehensive overview for researchers and drug development professionals.

At a Glance: this compound's Mechanism of Action

This compound is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] By blocking the DPP-4 enzyme, this compound prevents the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] This leads to increased levels of active GLP-1 and GIP, which in turn enhance glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells.[3][5] The net effect is a reduction in blood glucose levels with a low risk of hypoglycemia.[3][5]

cluster_Gut Gut cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream cluster_TargetTissues Target Tissues Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) GIP (active) GIP (active) K-cells->GIP (active) Beta-cells Beta-cells Insulin Insulin Beta-cells->Insulin secretes Alpha-cells Alpha-cells Glucagon Glucagon Alpha-cells->Glucagon secretes Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production stimulates GLP-1 (active)->Beta-cells stimulates GLP-1 (active)->Alpha-cells inhibits DPP-4 DPP-4 GLP-1 (active)->DPP-4 degraded by GLP-1 (active)->Hepatic Glucose Production inhibits GIP (active)->Beta-cells stimulates GIP (active)->DPP-4 degraded by GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) GIP (inactive) GIP (inactive) DPP-4->GIP (inactive) This compound This compound This compound->DPP-4 inhibits

Caption: this compound's Mechanism of Action on the Incretin Pathway.

Comparative Performance Data

The following tables summarize the in vivo effects of this compound in comparison to other anti-diabetic agents across various preclinical and clinical studies.

Table 1: this compound vs. Placebo and Other DPP-4 Inhibitors
ParameterThis compoundSitagliptinPlaceboSpecies/Study DesignKey Findings
HbA1c Reduction (%) -0.54 to -1.34[6][7]-0.56 to -1.07[6][8]No significant change[7]Human, Randomized Controlled TrialsThis compound demonstrates significant HbA1c reduction compared to placebo and shows comparable, sometimes slightly greater, efficacy to Sitagliptin.[6][7]
Fasting Plasma Glucose (FPG) Reduction (mg/dL) ~21.9 (in combination with metformin)[9]~14.5 (in combination with metformin)[9]No significant changeHuman, Comparative StudyThis compound showed a greater reduction in FPG compared to Sitagliptin after 14 days of treatment in combination with metformin.[9]
Postprandial Glucose (PPG) Excursion Significantly decreased[10]DecreasedNo significant changeHuman, Crossover StudyBoth this compound and Sitagliptin effectively reduce postprandial glucose excursions.
Active GLP-1 Levels Significantly increased[10]IncreasedNo changeHuman StudiesBoth drugs increase active GLP-1 levels by inhibiting DPP-4.
Glucagon Suppression Significant suppression[10][11]Suppression observedNo suppressionHuman StudiesThis compound effectively suppresses the inappropriate glucagon secretion seen in type 2 diabetes.[11]
Table 2: this compound vs. GLP-1 Receptor Agonists (Liraglutide)
ParameterThis compoundLiraglutideSpecies/Study DesignKey Findings
HbA1c Reduction (%) -0.36[12][13]-0.67[12][13]Human, Randomized, Parallel-groupIn patients inadequately controlled with Sitagliptin, switching to Liraglutide resulted in a greater HbA1c reduction than switching to this compound.[12][13]
Fasting Plasma Glucose (FPG) Significant reduction[12]Significant reduction[12]Human, Randomized, Parallel-groupBoth treatments significantly lowered FPG.[12]
Body Weight Change No significant change[12][13]Significant reduction[12][13]Human, Randomized, Parallel-groupLiraglutide led to a significant reduction in body weight, a known class effect of GLP-1 RAs.
Blood Glucose (Animal Model) No significant reduction[14]Significant reduction and normalization[14]Psammomys obesus (animal model of type 2 diabetes)Liraglutide, but not this compound, restored normoglycemia in this specific animal model.[14]
Pancreatic Insulin Content (Animal Model) No change[14]Normalized[14]Psammomys obesusLiraglutide treatment normalized pancreatic insulin content, while this compound had no effect.[14]
Table 3: this compound vs. SGLT2 Inhibitors (Dapagliflozin, Empagliflozin)
ParameterThis compoundDapagliflozinEmpagliflozinSpecies/Study DesignKey Findings
HbA1c Reduction (%) -0.82 to -1.28[15][16]-1.19[15]-0.97[16]Human, Randomized, Open-labelThis compound showed a numerically greater, though not always statistically significant, reduction in HbA1c compared to Dapagliflozin and Empagliflozin as add-on to metformin.[15][16]
Fasting Blood Glucose (FBG) Reduction (mg/dL) -46.13[15]-38.76[15]Significant reductionHuman, Randomized, Open-labelThis compound demonstrated a more pronounced reduction in FBG compared to Dapagliflozin.[15]
Postprandial Blood Glucose (PPBG) Reduction (mg/dL) -53.56[15]-51.84[15]N/AHuman, Randomized, Open-labelBoth this compound and Dapagliflozin effectively reduced PPBG, with this compound showing a slightly greater effect.[15]
Body Weight Change No significant change or slight decrease[17]Significant reductionSignificant reductionHuman, Clinical TrialsSGLT2 inhibitors consistently lead to weight loss, a key differentiator from this compound.
Lipid Profile Neutral or minor improvements[18]Mixed effects, potential increase in LDL-C, increase in HDL-C[18]Favorable changesHuman, Clinical TrialsThis compound has a generally neutral effect on lipids, while SGLT2 inhibitors can have mixed effects.[18]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate study replication and comparison.

Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol is a standard method for assessing glucose tolerance in response to an oral glucose challenge.

G start Start fast Fast animals overnight (12-16 hours) with free access to water start->fast weigh Record baseline body weight fast->weigh baseline_bg Measure baseline blood glucose (t=0) from tail vein weigh->baseline_bg gavage Administer glucose solution (2 g/kg) by oral gavage baseline_bg->gavage blood_sampling Collect blood samples at 15, 30, 60, 90, and 120 minutes post-gavage gavage->blood_sampling measure_glucose Measure blood glucose at each time point blood_sampling->measure_glucose auc Calculate Area Under the Curve (AUC) for glucose excursion blood_sampling->auc measure_glucose->blood_sampling Repeat for all time points end End auc->end

Caption: Standard Experimental Workflow for an Oral Glucose Tolerance Test (OGTT).

Materials:

  • Glucose solution (20-40% in sterile water)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection tubes (e.g., heparinized capillaries)

Procedure:

  • Fasting: Animals are fasted overnight for 12-16 hours with ad libitum access to water.[7][19]

  • Baseline Measurements: Record the body weight of each animal. A baseline blood sample (t=0) is collected from the tail vein to measure fasting blood glucose.[7]

  • Glucose Administration: A glucose solution is administered orally via gavage at a standard dose of 2 g/kg body weight.[20][21]

  • Blood Sampling: Blood samples are collected at specified time points after glucose administration, typically 15, 30, 60, 90, and 120 minutes.[19][21]

  • Glucose Measurement: Blood glucose concentrations are measured at each time point using a glucometer.

  • Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to quantify glucose tolerance.

Insulin Tolerance Test (ITT) in Rodents

This protocol assesses the whole-body insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin injection.

Materials:

  • Human regular insulin solution (e.g., Humulin R) diluted in sterile saline

  • Syringes for intraperitoneal (IP) injection

  • Glucometer and test strips

Procedure:

  • Fasting: Animals are typically fasted for a shorter duration than for an OGTT, usually 4-6 hours, to avoid profound hypoglycemia.

  • Baseline Measurement: A baseline blood sample (t=0) is taken from the tail vein to measure blood glucose.

  • Insulin Administration: Insulin is administered via intraperitoneal (IP) injection at a dose typically ranging from 0.5 to 1.0 IU/kg body weight.

  • Blood Sampling: Blood samples are collected at various time points after insulin injection, such as 15, 30, 45, 60, and 90 minutes.

  • Glucose Measurement: Blood glucose levels are measured at each time point.

  • Data Analysis: The rate of glucose disappearance is calculated, and the nadir (lowest point) of blood glucose is determined. The area above the curve (AAC) can also be calculated to represent insulin sensitivity.

Summary and Conclusion

In vivo studies consistently demonstrate that this compound effectively improves glucose homeostasis by enhancing the incretin system. When compared to placebo and other DPP-4 inhibitors like Sitagliptin, this compound shows robust and comparable efficacy in reducing HbA1c and plasma glucose levels.

Against GLP-1 receptor agonists such as Liraglutide, this compound generally exhibits less potent glucose-lowering effects and does not share the significant weight loss benefits characteristic of the GLP-1 RA class. Preclinical models suggest that in certain contexts of severe beta-cell dysfunction, GLP-1 RAs may offer superior restorative effects on insulin content.

In comparison to SGLT2 inhibitors like Dapagliflozin and Empagliflozin, this compound demonstrates a comparable, and in some studies, slightly more potent effect on reducing HbA1c and fasting plasma glucose. However, a key differentiating factor is the consistent weight loss and blood pressure reduction associated with SGLT2 inhibitors, which is not a primary effect of this compound.

The choice between this compound and these alternatives will depend on the specific therapeutic goals, patient characteristics, and the desired balance between glycemic control, weight management, and other metabolic parameters. This guide provides the foundational in vivo comparative data to aid in these critical research and development decisions.

References

Assessing the Long-Term Efficacy of Vildagliptin in Animal Models of Diabetes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy of Vildagliptin in preclinical animal models of diabetes. The data presented herein is curated from various studies to assist researchers in evaluating its therapeutic potential and understanding its mechanism of action in comparison to other anti-diabetic agents.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the key quantitative data on the long-term effects of this compound on glycemic control and pancreatic beta-cell health in various animal models of diabetes.

Table 1: Effect of this compound on Glycemic Control in Diabetic Animal Models

Animal ModelTreatment DurationThis compound DoseChange in HbA1c (%)Change in Fasting Blood GlucoseReference
db/db mice6 weeks10 mg/kg/daySignificant Reduction vs. ControlSignificant Reduction vs. Control[1]
KK-Ay mice4 weeks50 mg/kg/dayNot ReportedNo significant change in fasting levels, but improved glucose tolerance[2]
C/EBPB Transgenic Mice24 weeks3 mg/kg/dayMarkedly Ameliorated HyperglycemiaSignificant Reduction vs. Control[3]
High-Fat Diet/STZ Rats12 weeks10 mg/kg/day & 20 mg/kg/dayNot ReportedSignificant Reduction vs. Diabetic Control

Table 2: Effect of this compound on Pancreatic Beta-Cell Mass and Function

Animal ModelTreatment DurationThis compound DoseKey Findings on Beta-Cell HealthReference
KK-Ay mice4 weeks50 mg/kg/dayIncreased β-cell mass, enhanced glucose-stimulated insulin secretion, upregulated genes for cell differentiation/proliferation, and downregulated genes for apoptosis and ER stress.[2][2]
db/db mice6 weeks10 mg/kg/dayInhibited beta-cell apoptosis (reduced TUNEL-positive nuclei and caspase-3 activity) and downregulated ER stress markers (TRIB3, ATF-4, CHOP).[1][1]
C/EBPB Transgenic Mice24 weeksNot SpecifiedMarkedly increased β-cell mass and improved aggravated ER stress.[3][3]

Table 3: Comparative Efficacy of this compound and Other Anti-Diabetic Agents in Animal Models

ComparisonAnimal ModelTreatment DurationKey FindingsReference
This compound vs. Sitagliptin Obese Insulin-Resistant Rats21 daysBoth drugs similarly improved metabolic parameters, including reducing plasma insulin and total cholesterol, and attenuated cardiac and mitochondrial dysfunction.
This compound vs. Metformin Not specified in animal models in the provided results. Clinical data suggests comparable efficacy in HbA1c reduction.Not ApplicableIn clinical trials, both have shown significant efficacy in glycemic control.
This compound (DPP-4i) vs. GLP-1 Agonists General (based on mechanism)Not ApplicableGLP-1 receptor agonists generally lead to more significant reductions in HbA1c and body weight compared to DPP-4 inhibitors.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.

Induction of Type 2 Diabetes in Rodents (High-Fat Diet and Streptozotocin Model)

This model mimics the pathophysiology of human type 2 diabetes, characterized by insulin resistance followed by beta-cell dysfunction.

  • Animal Model: Male Sprague-Dawley or Wistar rats (typically 5-8 weeks old).

  • Diet: Animals are fed a high-fat diet (HFD) containing 45-60% of calories from fat for a period of 4-10 weeks to induce insulin resistance.

  • Streptozotocin (STZ) Administration: Following the HFD period, a single low dose of STZ (30-40 mg/kg body weight), dissolved in citrate buffer (pH 4.5), is injected intraperitoneally. STZ is a toxin that specifically destroys pancreatic beta-cells. The low dose ensures partial beta-cell loss, leading to hyperglycemia without complete insulin deficiency.

  • Confirmation of Diabetes: Diabetes is typically confirmed by measuring fasting blood glucose levels 72 hours after STZ injection. Glucose levels >11.1 mmol/L (200 mg/dL) are generally considered diabetic.

  • Long-Term Study: Animals are then maintained on the HFD and administered this compound or a vehicle control orally for the specified duration of the study (e.g., 4 to 24 weeks).

Assessment of Beta-Cell Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis.

  • Tissue Preparation: Pancreatic tissue is harvested, fixed in 4% paraformaldehyde, and embedded in paraffin.

  • Sectioning: 5 µm thick sections of the pancreas are cut and mounted on slides.

  • Staining: The TUNEL assay is performed using a commercial kit. Briefly, sections are deparaffinized, rehydrated, and treated with proteinase K to retrieve antigens. The sections are then incubated with the TUNEL reaction mixture containing TdT and FITC-dUTP.

  • Counterstaining: Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging and Quantification: Slides are visualized using a fluorescence microscope. The number of TUNEL-positive (apoptotic) beta-cells (identified by co-localization with insulin staining) is counted and expressed as a percentage of the total number of beta-cells.[1]

Mandatory Visualization

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways influenced by this compound's mechanism of action, leading to improved beta-cell health and function.

Vildagliptin_Mechanism cluster_this compound This compound Action cluster_GLP1 Incretin Effect cluster_Pancreas Pancreatic Beta-Cell cluster_Survival Beta-Cell Survival Pathways This compound This compound DPP4 DPP-4 Inactivation This compound->DPP4 Inhibits GLP1 Active GLP-1 Concentration DPP4->GLP1 Prevents Degradation GLP1_R GLP-1 Receptor GLP1->GLP1_R cAMP ↑ cAMP GLP1_R->cAMP MAPK MAPK Pathway GLP1_R->MAPK PKA PKA Activation cAMP->PKA Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion PKA->Insulin_Secretion ER_Stress ↓ Endoplasmic Reticulum Stress (↓ CHOP, TRIB3, ATF-4) PKA->ER_Stress Oxidative_Stress ↓ Oxidative Stress PKA->Oxidative_Stress Beta_Cell_Mass ↑ Beta-Cell Mass & Proliferation MAPK->Beta_Cell_Mass Apoptosis ↓ Apoptosis (↓ Caspase-3) ER_Stress->Apoptosis Oxidative_Stress->Apoptosis Apoptosis->Beta_Cell_Mass Reduces Loss

Caption: this compound's mechanism of action on pancreatic beta-cells.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow for evaluating the long-term efficacy of this compound in a diet-induced animal model of diabetes.

Experimental_Workflow A Animal Acclimatization (e.g., Male Wistar Rats) B Induction of Insulin Resistance (High-Fat Diet for 4-10 weeks) A->B C Induction of Hyperglycemia (Low-dose STZ injection) B->C D Confirmation of Diabetes (Fasting Blood Glucose > 200 mg/dL) C->D E Randomization into Groups (Vehicle Control vs. This compound) D->E F Long-Term Treatment (Oral gavage for 4-24 weeks) E->F G Monitoring of Parameters (Body weight, food/water intake, blood glucose) F->G H Terminal Endpoint Analysis G->H I Glycemic Control Assessment (HbA1c, OGTT, Insulin levels) H->I J Pancreatic Tissue Analysis (Beta-cell mass, apoptosis, gene expression) H->J

References

Statistical analysis for comparing the potency of different gliptins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipeptidyl peptidase-4 (DPP-4) inhibitors, or gliptins, are a class of oral hypoglycemic agents used in the management of type 2 diabetes. They function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[1][2][3] While all gliptins share this common mechanism, they exhibit chemical diversity that results in varied enzyme inhibition potencies and pharmacokinetic profiles.[4][5] This guide provides a comparative statistical analysis of the potency of different gliptins, supported by experimental data and detailed methodologies.

Comparative Potency of Gliptins

The potency of gliptins is primarily assessed by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) against the DPP-4 enzyme. Lower IC50 and Ki values are indicative of higher potency. Additional kinetic parameters such as the association rate constant (k-on) and dissociation rate constant (k-off) provide deeper insights into the binding dynamics.

The following table summarizes the reported in vitro potencies of several commercially available gliptins against human DPP-4. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

GliptinIC50 (nM)Ki (nM)Binding Characteristics
Linagliptin ~1-High Potency
Saxagliptin ~501.3Potent, prolonged dissociation
Sitagliptin ~19-Potent
Alogliptin ~<10-Potent
Vildagliptin ~62-Potent

Note: The values presented are approximations compiled from multiple sources and may vary based on specific experimental conditions.

Experimental Protocols

The determination of gliptin potency is conducted through various in vitro assays. The following are detailed methodologies for two key experiments: a fluorometric DPP-4 inhibition assay to determine IC50 and a Surface Plasmon Resonance (SPR) assay for binding kinetics.

Fluorometric DPP-4 Inhibition Assay for IC50 Determination

This assay quantifies the ability of a gliptin to inhibit the enzymatic activity of DPP-4 using a fluorogenic substrate.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5-8.0)

  • Test Gliptins (e.g., Sitagliptin, this compound, etc.)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test gliptin in a suitable solvent like DMSO. Perform serial dilutions in the assay buffer to obtain a range of concentrations.

  • Enzyme-Inhibitor Incubation: In the wells of the microplate, add the assay buffer, the diluted test gliptin solutions, and the DPP-4 enzyme solution.

  • Incubate the plate at 37°C for 10-15 minutes to facilitate the binding of the inhibitor to the enzyme.[6]

  • Enzymatic Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to start the enzymatic reaction.

  • Fluorescence Monitoring: Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over a period of time in kinetic mode.[6][7]

  • Data Analysis: Calculate the initial reaction rates from the slopes of the fluorescence versus time curves. The percentage of inhibition is determined relative to a control without any inhibitor. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8][9]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time interaction between a ligand (gliptin) and an analyte (DPP-4), providing data on association (k-on) and dissociation (k-off) rates.[10][11]

Materials:

  • SPR instrument with sensor chips (e.g., CM5)

  • Recombinant human DPP-4 enzyme

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Test Gliptins

  • Regeneration solution

Procedure:

  • DPP-4 Immobilization: The DPP-4 enzyme is immobilized on the sensor chip surface using standard amine coupling chemistry.[6]

  • Binding Analysis: A continuous flow of running buffer is passed over the sensor chip.

  • A series of concentrations of the test gliptin are prepared in the running buffer.

  • Each concentration of the gliptin is injected over the immobilized DPP-4 surface, and the binding response is monitored in real-time (association phase).[6]

  • Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the gliptin from the DPP-4 (dissociation phase).

  • Surface Regeneration: After each binding cycle, the sensor chip surface is regenerated using a specific regeneration solution to remove the bound gliptin.

  • Data Analysis: The resulting sensorgrams (response units vs. time) are analyzed using appropriate software to calculate the association rate constant (k-on), the dissociation rate constant (k-off), and the equilibrium dissociation constant (KD = k-off/k-on).

Visualizing the Processes

To better understand the experimental workflows and biological pathways, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate) incubation Enzyme-Inhibitor Incubation (37°C, 15 min) reagent_prep->incubation inhibitor_prep Inhibitor Serial Dilution inhibitor_prep->incubation reaction Add Substrate (Initiate Reaction) incubation->reaction measurement Kinetic Fluorescence Reading reaction->measurement rate_calc Calculate Reaction Rates measurement->rate_calc inhibition_calc Determine % Inhibition rate_calc->inhibition_calc ic50_calc IC50 Calculation (Dose-Response Curve) inhibition_calc->ic50_calc

DPP-4 Inhibition Assay Workflow

signaling_pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas food Food Intake incretins Release of Incretins (GLP-1, GIP) food->incretins active_incretins Active Incretins incretins->active_incretins dpp4 DPP-4 Enzyme active_incretins->dpp4 Degradation beta_cells Pancreatic β-cells active_incretins->beta_cells alpha_cells Pancreatic α-cells active_incretins->alpha_cells inactive_incretins Inactive Incretins dpp4->inactive_incretins gliptin Gliptin (DPP-4 Inhibitor) gliptin->dpp4 Inhibition insulin ↑ Insulin Secretion beta_cells->insulin glucagon ↓ Glucagon Secretion alpha_cells->glucagon glucose_control Improved Glucose Control insulin->glucose_control glucagon->glucose_control

Incretin Signaling and DPP-4 Inhibition

potency_comparison cluster_potency potency Relative Potency (DPP-4 Inhibition) linagliptin Linagliptin saxagliptin Saxagliptin linagliptin->saxagliptin sitagliptin Sitagliptin saxagliptin->sitagliptin alogliptin Alogliptin sitagliptin->alogliptin This compound This compound alogliptin->this compound low Lower high Higher

Logical Comparison of Gliptin Potency

References

A Comparative Guide to Biomarker Validation for Vildagliptin's Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biomarkers used to validate the therapeutic effects of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus (T2DM). We will compare its performance with other therapeutic alternatives, supported by experimental data, and provide detailed methodologies for key experiments.

This compound's Mechanism of Action and Key Biomarkers

This compound exerts its therapeutic effects by inhibiting the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[1][3][4] This action leads to improved glycemic control with a low risk of hypoglycemia.[4][5]

The primary biomarkers for assessing this compound's efficacy are centered around glycemic control and the incretin pathway. Additionally, research has explored its impact on biomarkers related to cardiovascular health and inflammation.

Key Biomarkers for this compound's Therapeutic Effects:

  • Glycemic Control:

    • Glycated Hemoglobin (HbA1c)

    • Fasting Plasma Glucose (FPG)

    • Postprandial Glucose (PPG)

  • Incretin Pathway & Pancreatic Function:

    • Active GLP-1

    • Active GIP

    • Glucagon

    • C-peptide

    • Insulin

  • Glycemic Variability:

    • Mean Amplitude of Glycemic Excursions (MAGE)

  • Cardiovascular & Inflammatory Markers:

    • High-sensitivity C-reactive protein (hs-CRP)

    • Interleukin-6 (IL-6)

    • Tumor Necrosis Factor-alpha (TNF-α)

Comparative Analysis of this compound and Alternatives

This compound is often compared with other DPP-4 inhibitors, such as Sitagliptin, and other classes of oral antihyperglycemic agents like sulfonylureas (e.g., Glimepiride) and thiazolidinediones (e.g., Pioglitazone).

This compound vs. Sitagliptin

Both this compound and Sitagliptin are DPP-4 inhibitors with a similar mechanism of action.[2] However, differences in their pharmacokinetic profiles may lead to variations in their effects on glycemic variability. This compound's shorter half-life often necessitates twice-daily dosing to achieve 24-hour DPP-4 inhibition, while Sitagliptin is typically administered once daily.[2]

BiomarkerThis compound (100 mg daily)Sitagliptin (50 mg daily)p-valueReference
Mean 24-h Blood Glucose (mg/dL) 142.1 ± 35.5153.2 ± 37.0p = 0.012[6][7][8]
MAGE (mg/dL) 110.5 ± 33.5129.4 ± 45.1p = 0.040[6][7][8]
Highest Blood Glucose after Supper (mg/dL) 206.1 ± 40.2223.2 ± 43.5p = 0.015[6][7]
AUC (≥180 mg/dL) within 3h after breakfast (mg/min/dL) 484.3897.9p = 0.025[6][7]
Urinary C-peptide (μ g/day ) 97.0 ± 41.685.2 ± 39.9p = 0.008[7]
HbA1c change from baseline (%) -0.54-0.56p = 0.874[9]
FPG change from baseline (mmol/L) -0.47+0.16p = 0.185[9]

Data from studies on patients with type 2 diabetes. MAGE: Mean Amplitude of Glycemic Excursions; AUC: Area Under the Curve. Note that dosages and patient populations may vary between studies.

This compound vs. Pioglitazone

A 16-week randomized controlled trial compared this compound with Pioglitazone in patients inadequately controlled with metformin. Both drugs significantly reduced HbA1c and mean plasma glucose. However, only this compound significantly reduced markers of glycemic variability.[10]

BiomarkerThis compound Add-on to MetforminPioglitazone Add-on to Metforminp-valueReference
HbA1c change (%) 7.2 to 6.47.4 to 6.7p=0.001 vs. p=0.005[10]
24-hour Mean Glucose change (mg/dL) 160.9 to 122.9145.0 to 125.9p=0.001 vs. p=0.012[10]
MAGE change (mg/dL) 93.8 to 70.8No significant changep=0.046[10]
SD of 24-hour Glucose change 38.0 to 27.7No significant changep=0.026[10]

SD: Standard Deviation.

Experimental Protocols

Accurate biomarker validation relies on robust and standardized experimental protocols. Below are detailed methodologies for key biomarker assessments.

Measurement of Active GLP-1

Principle: A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is commonly used to measure the biologically active form of GLP-1.

Protocol:

  • Sample Collection and Preparation:

    • Collect whole blood into chilled tubes containing a DPP-4 inhibitor (e.g., sitagliptin or a specific inhibitor cocktail) and an anticoagulant (e.g., EDTA).

    • Immediately centrifuge at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis to prevent degradation of active GLP-1.

  • ELISA Procedure:

    • Use a commercially available active GLP-1 ELISA kit.

    • Prepare standards and samples according to the manufacturer's instructions.

    • Add standards and samples to the wells of a microplate pre-coated with a capture antibody specific for the N-terminus of active GLP-1.

    • Incubate to allow binding of active GLP-1 to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to a different epitope on GLP-1.

    • Incubate and wash again.

    • Add a substrate solution that reacts with the enzyme to produce a measurable colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of active GLP-1 in the samples by comparing their absorbance to the standard curve.

Continuous Glucose Monitoring (CGM) for Glycemic Variability

Principle: CGM devices measure interstitial glucose levels continuously over several days, providing a detailed picture of glucose fluctuations.

Protocol:

  • Device Insertion and Calibration:

    • A sensor is inserted subcutaneously in the abdomen or arm by a trained professional or the patient.

    • The sensor is connected to a transmitter that sends data to a receiver or smartphone.

    • The device is calibrated using fingerstick blood glucose measurements as per the manufacturer's guidelines.

  • Data Collection:

    • The patient wears the device for a specified period (typically 3-7 days) while maintaining their usual diet and activities.

    • The patient records meals, exercise, and medication intake in a diary.

  • Data Analysis:

    • Download the CGM data to a computer.

    • Use specialized software to calculate glycemic variability metrics, including:

      • Mean Amplitude of Glycemic Excursions (MAGE): Calculated by measuring the arithmetic mean of the differences between consecutive peaks and nadirs, provided that the differences are greater than one standard deviation of the mean glucose value.

      • Standard Deviation (SD) of glucose: A measure of the overall glucose variability.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for biomarker validation.

Vildagliptin_Mechanism_of_Action cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas cluster_liver Liver cluster_target Target Tissues Food Ingestion Food Ingestion L-cells L-cells Food Ingestion->L-cells K-cells K-cells Food Ingestion->K-cells Active GLP-1 Active GLP-1 L-cells->Active GLP-1 Active GIP Active GIP K-cells->Active GIP DPP-4 DPP-4 Active GLP-1->DPP-4 degradation Beta-cells Beta-cells Active GLP-1->Beta-cells stimulates Alpha-cells Alpha-cells Active GLP-1->Alpha-cells inhibits Active GIP->DPP-4 degradation Active GIP->Beta-cells stimulates Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates Blood Glucose Blood Glucose Hepatic Glucose Production->Blood Glucose raises Glucose Uptake->Blood Glucose lowers This compound This compound This compound->DPP-4 inhibits

Caption: this compound's DPP-4 inhibition enhances incretin effects.

Biomarker_Validation_Workflow Patient Recruitment Patient Recruitment Baseline Assessment Baseline Assessment Patient Recruitment->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization This compound Treatment This compound Treatment Randomization->this compound Treatment Alternative Treatment Alternative Treatment Randomization->Alternative Treatment Follow-up Assessments Follow-up Assessments This compound Treatment->Follow-up Assessments Alternative Treatment->Follow-up Assessments Biomarker Analysis Biomarker Analysis Follow-up Assessments->Biomarker Analysis Statistical Analysis Statistical Analysis Biomarker Analysis->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

References

A Comparative Guide to Vildagliptin Quantification: An Inter-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

This guide summarizes key performance data in structured tables, details common experimental protocols, and provides a workflow for inter-laboratory method validation to aid in the selection and implementation of a suitable quantification method.

Comparative Performance of Vildagliptin Quantification Methods

The following tables present a summary of quantitative data from various validated methods for this compound quantification, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used technique for this purpose.[1][2][3][4] Data for UV-Visible Spectrophotometry and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also included for a broader comparison.

RP-HPLC Methods Comparison
ParameterMethod 1Method 2Method 3Method 4Method 5
Linearity Range (µg/mL) 25-150[3]5-30[3]50-90[3]12.5-100[1]5-17.5[5]
Correlation Coefficient (r²) 0.999[3]0.99987[3]0.999[3]>0.999[1]Not Reported
Accuracy (% Recovery) 99.73%[3]98.97%[3]Not ReportedNot ReportedNot Reported
Precision (%RSD) Intra-day: 0.30, Inter-day: 0.62[3]Intra-day: <1%, Inter-day: <1%[3]Not ReportedNot ReportedNot Reported
Limit of Detection (LOD) (µg/mL) 0.06[3]Not Reported2.98[3]Not Reported0.0182[5]
Limit of Quantification (LOQ) (µg/mL) 0.21[3]Not Reported9.94[3]1.21[1]0.0553[5]
Retention Time (min) Not Reported3.053.9Not Reported2.6
UV-Visible Spectrophotometry Methods Comparison
ParameterMethod 1Method 2
Linearity Range (µg/mL) 5-60[4]10-100[6]
Correlation Coefficient (r²) 0.999[4]0.997[6]
Accuracy (% Recovery) 98-101%[4]Not Reported
Precision (%RSD) Intraday: 1.263, Interday: 1.162[4]Not Reported
Limit of Detection (LOD) (µg/mL) 0.951[4]Not Reported
Limit of Quantification (LOQ) (µg/mL) 2.513[4]Not Reported
λmax (nm) 210[4]216[6]
LC-MS/MS Method (Human Plasma)
ParameterValue
Linearity Range (ng/mL) 1.57–501.21[7]
Lower Limit of Quantification (LLOQ) (ng/mL) 1.57[7]
Intra-run Precision (%CV) ≤ 11.70% at LLOQ[7]
Inter-run Precision (%CV) ≤ 11.70% at LLOQ[7]
Intra-run Accuracy 95.97% to 102.28%[7]
Inter-run Accuracy 97.23% to 105.11%[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for RP-HPLC and sample preparation.

RP-HPLC Method Protocol (Representative Example)

This protocol is a synthesis of common practices reported in the literature.[2][3][8]

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used. Common columns include C18 reversed-phase columns (e.g., 150mm x 4.6mm, 5µm particle size).[2][8]

  • Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[8] The pH of the buffer and the ratio of the solvents are critical parameters that need to be optimized.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Detection Wavelength: this compound is most commonly detected at a wavelength of 210 nm.[2]

  • Injection Volume: A 10 µL or 20 µL injection volume is frequently used.[2]

Sample Preparation for Pharmaceutical Dosage Forms

The following is a general procedure for preparing this compound tablets for analysis.[2][3]

  • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound (e.g., 10 mg).

  • Transfer the powder to a volumetric flask and add a suitable diluent (often the mobile phase).

  • Sonicate the mixture for a specified time to ensure complete dissolution of the drug.

  • Make up the volume to the mark with the diluent.

  • Filter the solution through a 0.45 µm filter to remove any particulate matter before injection into the HPLC system.

Inter-Laboratory Validation Workflow

To ensure the robustness and reproducibility of a this compound quantification method, an inter-laboratory validation study is highly recommended. This process involves multiple laboratories analyzing the same samples using the same standardized protocol. The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Validation_Workflow cluster_originating_lab Originating Laboratory cluster_participating_labs Participating Laboratories cluster_data_analysis Centralized Data Analysis A Method Development & Optimization B Single-Lab Validation A->B C Protocol & Sample Preparation B->C D Receive Protocol & Samples C->D Transfer E Method Implementation & Familiarization D->E F Analysis of Validation Samples E->F G Collect & Analyze Data from All Labs F->G Submit Results H Statistical Analysis (Reproducibility, Repeatability) G->H I Final Validation Report H->I

A typical workflow for an inter-laboratory analytical method validation study.

This structured approach allows for the assessment of the method's performance across different environments, equipment, and personnel, ultimately leading to a highly reliable and standardized analytical procedure for this compound quantification.

References

Novel Applications & Future Research

Vildagliptin's Potential in Neurodegenerative Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is an established anti-diabetic medication. Emerging preclinical evidence suggests a promising neuroprotective role for this compound in the context of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. The primary mechanism of action involves the inhibition of the DPP-4 enzyme, which leads to an increase in the levels of glucagon-like peptide-1 (GLP-1). Elevated GLP-1 levels, in turn, activate downstream signaling pathways that are crucial for neuronal survival, reduction of neuroinflammation, and mitigation of pathological protein aggregation. These findings highlight this compound as a potential candidate for drug repurposing in neurology.

This document provides detailed application notes and experimental protocols based on published preclinical studies to guide researchers in investigating the neuroprotective effects of this compound.

Mechanism of Action: A this compound Signaling Pathway

This compound's neuroprotective effects are primarily mediated through the enhancement of GLP-1 signaling. By inhibiting DPP-4, this compound prevents the degradation of GLP-1, leading to its increased bioavailability. GLP-1 receptor activation in the central nervous system triggers a cascade of intracellular events, prominently involving the PI3K/Akt and ERK/JNK signaling pathways. These pathways are instrumental in promoting cell survival, reducing apoptosis, and combating oxidative stress and neuroinflammation.

Vildagliptin_Signaling This compound This compound DPP4 DPP-4 This compound->DPP4 Inhibits GLP1 GLP-1 (active) DPP4->GLP1 Degrades GLP1R GLP-1 Receptor GLP1->GLP1R Activates PI3K_Akt PI3K/Akt Pathway GLP1R->PI3K_Akt ERK_JNK ERK/JNK Pathway GLP1R->ERK_JNK Neuroprotection Neuroprotection (Anti-apoptosis, Anti-inflammatory, Reduced Oxidative Stress) PI3K_Akt->Neuroprotection ERK_JNK->Neuroprotection

This compound's neuroprotective signaling cascade.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies investigating the efficacy of this compound in various models of neurodegenerative diseases.

Table 1: Effects of this compound in Alzheimer's Disease Models
Experimental ModelThis compound DoseDurationKey FindingsReference
Streptozotocin (STZ)-induced rat model2.5, 5, 10 mg/kg (oral)30 daysDose-dependent improvement in memory retention; reduction in amyloid-beta (Aβ) burden and tau phosphorylation.[1][2][3]
STZ-induced rat model10 mg/kg (oral)30 daysDecreased acetylcholinesterase (AChE) activity and increased pyramidal cell count in the CA3 region of the hippocampus.[4][5]
SH-SY5Y cells with Aβ₁₋₄₂ toxicity50, 100, 250 µM24 hoursIncreased cell viability; decreased expression of caspase-3 and caspase-9.[6]
Combined T2DM and AD rat model10 mg/kg (oral)-Decreased expression of amyloid precursor protein (APP) and phosphorylated tau.[7]
Table 2: Effects of this compound in Parkinson's Disease Models
Experimental ModelThis compound DoseDurationKey FindingsReference
MPTP-induced mouse model50 mg/kg (oral)14 daysAttenuated motor deficits (rotarod, pole, and nest building tests); increased tyrosine hydroxylase-positive cells in the SNpc and striatum.[8][9][10][11][12]
MPP+-induced SH-SY5Y cells5, 10 µM48 hoursIncreased cell viability; reversed dephosphorylation of PI3K/Akt and phosphorylation of ERK and JNK.[8][10][11][12]
MPTP-induced mouse model50 mg/kg (oral)14 daysMitigated the increase in ERK and JNK signaling pathways in the striatum.[8][9][10][11][12]
Table 3: Effects of this compound in Huntington's Disease Models
Experimental ModelThis compound DoseDurationKey FindingsReference
3-Nitropropionic acid (3-NP) rat model5 mg/kg (oral)14 daysImproved cognitive and motor function; increased striatal GLP-1 levels and phosphorylation of PI3K/Akt.[1][13]
3-NP rat model5 mg/kg (oral)14 daysEnhanced levels of brain-derived neurotrophic factor (BDNF) and its receptor TrkB.[1][13]

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature, designed to be adaptable for laboratory use.

Protocol 1: In Vivo Alzheimer's Disease Model - Streptozotocin (STZ)-Induced Cognitive Deficit

This protocol describes the induction of an Alzheimer's-like pathology in rats using intracerebroventricular (ICV) injection of streptozotocin and subsequent treatment with this compound.

STZ_Vildagliptin_Workflow cluster_0 Phase 1: Disease Induction cluster_1 Phase 2: this compound Treatment cluster_2 Phase 3: Behavioral and Biochemical Analysis Animal_Acclimatization Animal Acclimatization (Wistar rats, 250-300g) STZ_Injection ICV Injection of STZ (3 mg/kg in citrate buffer) Animal_Acclimatization->STZ_Injection Recovery Post-operative Recovery (1 week) STZ_Injection->Recovery Group_Allocation Group Allocation (Control, STZ, STZ+this compound) Recovery->Group_Allocation Vildagliptin_Admin This compound Administration (e.g., 10 mg/kg/day, oral gavage) for 30 days Group_Allocation->Vildagliptin_Admin Behavioral_Tests Behavioral Testing (Morris Water Maze) Vildagliptin_Admin->Behavioral_Tests Tissue_Collection Tissue Collection (Hippocampus and Cortex) Behavioral_Tests->Tissue_Collection Biochemical_Assays Biochemical Assays (Western Blot, ELISA) Tissue_Collection->Biochemical_Assays

Workflow for STZ-induced AD model and this compound treatment.

Materials:

  • Male Wistar rats (250-300 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • This compound

  • Stereotaxic apparatus

  • Morris Water Maze apparatus

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • STZ Administration (ICV):

    • Anesthetize the rats (e.g., ketamine/xylazine cocktail).

    • Mount the animal in a stereotaxic apparatus.

    • Inject STZ (3 mg/kg, dissolved in citrate buffer) bilaterally into the lateral ventricles.

    • Allow for a one-week recovery period.

  • This compound Treatment:

    • Divide the animals into three groups: Control (vehicle), STZ (vehicle), and STZ + this compound.

    • Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage for 30 days.

  • Behavioral Assessment (Morris Water Maze):

    • Acquisition Phase (4 days): Train the rats to find a hidden platform in the water maze. Record the escape latency.

    • Probe Trial (Day 5): Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the animals and collect the hippocampus and cortex.

    • Process the tissues for biochemical analyses such as Western blotting for Aβ, p-tau, and signaling proteins, and ELISA for inflammatory markers.

Protocol 2: In Vitro Parkinson's Disease Model - MPP+ Induced Neurotoxicity in SH-SY5Y Cells

This protocol details the procedure for inducing neurotoxicity in SH-SY5Y neuroblastoma cells using MPP+ and assessing the protective effects of this compound.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • MPP+ (1-methyl-4-phenylpyridinium)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • This compound Pre-treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.

  • MPP+ Induced Toxicity:

    • After pre-treatment, add MPP+ to the wells to a final concentration of 1 mM.

    • Incubate the cells for an additional 24-48 hours.

  • Cell Viability Assay (MTT):

    • Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Western Blot Analysis:

    • For protein analysis, grow cells in larger culture dishes and treat as described above.

    • Lyse the cells and perform Western blotting to analyze the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and signaling pathways (e.g., p-Akt, Akt, p-ERK, ERK).

Protocol 3: Western Blotting for Signaling Proteins

This protocol provides a general framework for performing Western blot analysis to detect changes in protein expression and phosphorylation.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The preclinical data strongly suggest that this compound holds significant potential as a therapeutic agent for neurodegenerative diseases. Its ability to enhance GLP-1 signaling and subsequently modulate key pathways involved in neuronal survival and inflammation provides a solid rationale for further investigation. The protocols and data presented here offer a foundational resource for researchers to explore the neuroprotective mechanisms of this compound and to evaluate its efficacy in various experimental models. Further studies, including well-designed clinical trials, are warranted to translate these promising preclinical findings into tangible benefits for patients with neurodegenerative disorders.

References

Investigating the Anti-inflammatory Properties of Vildagliptin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The following sections detail the key signaling pathways involved, present quantitative data on its effects on inflammatory markers, and provide detailed experimental protocols for in vitro and in vivo investigations.

Introduction

This compound, an oral antihyperglycemic agent, has demonstrated significant anti-inflammatory effects beyond its primary role in glucose regulation.[1][2] These properties make it a subject of interest for its potential therapeutic applications in inflammatory and cardiovascular diseases.[1][3] this compound exerts its anti-inflammatory action primarily through the modulation of key signaling pathways, including the NF-κB and NLRP3 inflammasome pathways, leading to a reduction in the production of pro-inflammatory cytokines.[1][4][5]

Key Signaling Pathways

This compound's anti-inflammatory effects are mediated through the inhibition of several pro-inflammatory signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] this compound has been shown to suppress the activation of the NF-κB pathway, thereby inhibiting the expression of downstream inflammatory mediators.[1][5][6] This includes the reduced expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8.[1][6]

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_this compound This compound Intervention cluster_pathway NF-κB Signaling Cascade Inflammatory_Stimuli e.g., High Glucose, FFAs, TLR4 activation TLR4 TLR4 Inflammatory_Stimuli->TLR4 This compound This compound IKK IKKα/β This compound->IKK inhibits TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB activates IkB->NFkB inhibits NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Cytokines TNF-α, IL-1β, IL-6, IL-8 Gene_Expression->Cytokines NLRP3_Inflammasome_Pathway cluster_stimulus Inflammatory Stimuli cluster_this compound This compound Intervention cluster_pathway NLRP3 Inflammasome Activation Inflammatory_Stimuli e.g., High FFAs, ROS NLRP3 NLRP3 Inflammatory_Stimuli->NLRP3 This compound This compound This compound->NLRP3 inhibits ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., HUVECs, RAW264.7) Stimulation Induce Inflammation (e.g., LPS, High Glucose, FFAs) Cell_Culture->Stimulation Treatment Treat with this compound (various concentrations) Stimulation->Treatment Incubation Incubate for a defined period Treatment->Incubation Sample_Collection Collect Supernatant & Cell Lysates Incubation->Sample_Collection Analysis Analysis: - ELISA (Cytokines) - Western Blot (Proteins) - RT-qPCR (Gene Expression) Sample_Collection->Analysis Animal_Model Induce Disease Model (e.g., STZ-induced diabetes) Grouping Divide into Control & Treatment Groups Animal_Model->Grouping Vildagliptin_Admin Administer this compound (defined dosage and duration) Grouping->Vildagliptin_Admin Monitoring Monitor Physiological Parameters Vildagliptin_Admin->Monitoring Tissue_Collection Collect Blood & Tissue Samples Monitoring->Tissue_Collection Tissue_Analysis Analysis: - ELISA (Serum Cytokines) - Histopathology - Immunohistochemistry Tissue_Collection->Tissue_Analysis

References

Application Notes and Protocols: Vildagliptin's Effect on Cardiovascular Outcomes in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus (T2DM).[1][2] By preventing the degradation of incretin hormones like Glucagon-like peptide-1 (GLP-1), this compound enhances glucose-dependent insulin secretion and suppresses glucagon release.[1][2] Beyond its glycemic control, a growing body of preclinical evidence from animal models suggests that this compound may exert direct vasculoprotective and cardioprotective effects. These effects are attributed to its ability to modulate inflammation, oxidative stress, lipid metabolism, and endothelial function.[2][3]

This document provides detailed summaries of key quantitative data from various animal studies, protocols for replicating these experiments, and diagrams illustrating the proposed mechanisms and workflows.

Section 1: this compound in Post-Myocardial Infarction (MI) and Heart Failure Models

Studies investigating this compound in the context of MI and subsequent heart failure have yielded mixed results. In a non-diabetic rat model of post-MI remodeling, long-term this compound treatment successfully inhibited DPP-4 activity and increased active GLP-1 levels.[4][5][6] However, it did not significantly reduce infarct size, improve cardiac function (ejection fraction), or attenuate cardiac remodeling, as evidenced by unchanged levels of cardiac stress markers like ANP and BNP.[4][5]

Data Presentation: Post-MI Cardiac Function in Rats
ParameterSham ControlMI ControlMI + this compound (Early)MI + this compound (Late)Citation
DPP-4 Activity (% inhibition) N/A0%~70%~70%[4][5][6]
Active GLP-1 (fold increase) 1x1x~3x~3x[4][5][6]
Ejection Fraction (%) HighDecreased (p < 0.05 vs Sham)No significant improvementNo significant improvement[4][5]
ANP mRNA (fold increase) 1xSignificantly IncreasedNo significant reductionNo significant reduction[4][5]
BNP mRNA (fold increase) 1xSignificantly IncreasedNo significant reductionNo significant reduction[4][5]
Collagen I mRNA (fold increase) 1xSignificantly IncreasedNo significant differenceNo significant difference[4]

Note: "Early" treatment was initiated before MI induction, while "Late" treatment began three weeks post-MI.[4][5]

Experimental Protocol: Post-MI Heart Failure Rat Model

This protocol is based on the methodology described by Yin et al., 2011.[4][6]

  • Animal Model: Male Sprague-Dawley rats are used.

  • MI Induction:

    • Anesthetize animals with 2.5% isoflurane and provide mechanical ventilation.

    • Perform a left-sided thoracotomy to expose the heart.

    • Induce myocardial infarction by permanently ligating the proximal left coronary artery.

    • In sham-operated rats, the surgical procedure is identical, but the suture is not ligated.

  • Treatment Groups:

    • Sham: Sham surgery with no MI or treatment.

    • MI Control: MI induction with vehicle (placebo) treatment.

    • MI - this compound Immediate (MI-VI): Pre-treatment with this compound (15 mg/kg/day dissolved in drinking water) for 2 days prior to MI induction and continued for the study duration.[4][6]

    • MI - this compound Late (MI-VL): MI is induced, and treatment with this compound (15 mg/kg/day in drinking water) begins 3 weeks after coronary artery ligation and continues for the remainder of the study.[4][6]

  • Functional Assessment (at 12 weeks):

    • Echocardiography: Assess cardiac function, including ejection fraction and ventricular dimensions, in anesthetized rats.

    • Invasive Hemodynamics: Measure parameters such as left ventricular end-diastolic pressure.

  • Molecular and Histological Analysis (at sacrifice):

    • Harvest heart tissue for analysis.

    • Gene Expression: Perform qRT-PCR to measure mRNA levels of ANP, BNP, Collagen I, and MMP-9.[4]

    • Histology: Perform immunohistochemistry to assess cardiomyocyte size and capillary density.[5]

    • Biochemical Assays: Measure plasma DPP-4 activity and active GLP-1 levels using appropriate assay kits.[4]

Diagram: Experimental Workflow for Post-MI Model

G cluster_pre Pre-Treatment Phase cluster_surgery Surgical Phase (Day 0) cluster_post Post-Surgical Phase cluster_analysis Analysis Phase (Week 12) pre_treat This compound (15 mg/kg/day) for 2 days (MI-VI Group) surgery MI by Coronary Ligation or Sham Operation pre_treat->surgery wait 3 Weeks Post-MI (MI-VL Group) surgery->wait duration Treatment Continues for all groups treat_late This compound Treatment Begins (MI-VL Group) wait->treat_late analysis Echocardiography Hemodynamics Molecular Analysis duration->analysis 9 weeks

Caption: Workflow for the post-myocardial infarction rat model.

Section 2: this compound in Vascular Dysfunction and Atherosclerosis Models

This compound has demonstrated significant vasculoprotective effects in various animal models, particularly those with underlying diabetic or hyperlipidemic conditions. These benefits include improved endothelial function, reduced inflammation, favorable modulation of lipid profiles, and decreased atherosclerotic plaque formation.[1][2][3]

Data Presentation: Metabolic and Vascular Parameters
ParameterAnimal ModelControl GroupThis compound-Treated GroupCitation
Total Cholesterol (TC) Diabetic RatsIncreasedSignificantly Reduced[1][7]
LDL-C Diabetic RatsIncreasedSignificantly Reduced[7]
HDL-C HFD-fed RatsUnchangedSignificantly Increased[8]
Triglycerides (TG) Hypercholesterolemic RabbitsIncreasedSignificantly Reduced[9]
hs-CRP Hypercholesterolemic RabbitsIncreasedSignificantly Reduced[9]
TNF-α Hypercholesterolemic RabbitsIncreasedSignificantly Reduced[9]
Aortic Intima-Media Thickness Hypercholesterolemic RabbitsIncreasedSignificantly Reduced[9]
Atherosclerotic Lesion Severity Hypercholesterolemic RabbitsHighSignificantly Reduced[9]
Endothelial Dysfunction Diabetic RatsImpairedNormalized[1][7]
Experimental Protocol: Atherosclerosis Rabbit Model

This protocol is adapted from the methodology used to assess atherosclerosis in high-cholesterol-fed rabbits.[9]

  • Animal Model: 18 local domestic male rabbits are used.

  • Diet and Treatment Groups:

    • Group I (Normal Control): Fed a standard chow diet for 12 weeks.

    • Group II (Atherosclerosis Control): Fed a 1% cholesterol-enriched diet for 12 weeks to induce atherosclerosis.

    • Group III (this compound Treated): Fed a 1% cholesterol-enriched diet for 6 weeks, then continued on the same diet while receiving this compound (50 mg/kg/day, orally) for the subsequent 6 weeks.

  • Blood Sampling and Analysis:

    • Collect blood samples at baseline, 6 weeks, and 12 weeks.

    • Measure serum lipid profiles (Total Cholesterol, Triglycerides, HDL) and inflammatory markers (hs-CRP, TNF-α) using standard ELISA kits.

  • Tissue Analysis (at 12 weeks):

    • Euthanize the animals and carefully excise the entire aorta.

    • Oxidative Stress Markers: Homogenize a portion of the aortic tissue to measure malondialdehyde (MDA) as a marker of lipid peroxidation and glutathione (GSH) as a marker of antioxidant capacity.[9]

    • Histopathology: Fix the remaining aorta in formalin, embed in paraffin, and section for staining (e.g., Hematoxylin and Eosin).

    • Morphometry: Microscopically evaluate the stained sections to measure the aortic intima-media thickness and quantify the severity of atherosclerotic lesions.[9]

Diagram: Proposed Vasculoprotective Mechanisms of this compound

G cluster_inflammation Inflammation cluster_endothelium Endothelial Function cluster_lipids Lipid Metabolism vilda This compound dpp4 DPP-4 Inhibition vilda->dpp4 glp1 ↑ Active GLP-1 dpp4->glp1 nfkb ↓ NF-κB Pathway glp1->nfkb enos ↑ eNOS Activation glp1->enos lipids ↓ TC, TG, LDL ↑ HDL glp1->lipids cytokines ↓ TNF-α, IL-1β nfkb->cytokines athero ↓ Atherosclerosis Progression cytokines->athero no ↑ Nitric Oxide (NO) enos->no vaso ↑ Vasodilation ↓ Vascular Stiffness no->vaso vaso->athero foam ↓ Macrophage Foam Cell Formation lipids->foam foam->athero

Caption: this compound's proposed vasculoprotective pathways.

Section 3: this compound in Diabetic Cardiomyopathy and Ischemia-Reperfusion Models

In models of diabetes, this compound demonstrates clear cardioprotective effects. It has been shown to prevent the development of diabetic cardiomyopathy by improving cardiac function, reducing fibrosis, and restoring cellular processes like autophagy.[10] The mechanism often involves complex signaling pathways. Furthermore, in ischemia-reperfusion (I/R) injury models, this compound reduces fatal arrhythmias and limits infarct size, partly by modulating inflammation and preserving mitochondrial function.[11][12]

Data Presentation: Cardiac Function and Cellular Markers in Diabetic Models
ParameterAnimal ModelDiabetic ControlDiabetic + this compoundCitation
Left Ventricular Ejection Fraction (LVEF) Diabetic Mice (HFD/STZ)Significantly DecreasedSignificantly Increased[10]
Fractional Shortening (FS) Diabetic Mice (HFD/STZ)Significantly DecreasedSignificantly Increased[10]
Cardiac Autophagy Diabetic Mice (HFD/STZ)DecreasedRestored[10]
Cardiac Fibrosis Diabetic Mice (HFD/STZ)IncreasedAlleviated[10]
Ventricular Fibrillation (VF) Incidence Diabetic Rats (Ischemia model)IncreasedSignificantly Decreased[11]
Myocardial TNF-α & IL-1β Diabetic Rats (Ischemia model)IncreasedSignificantly Reduced[11]
Mitochondrial Biogenesis Genes (PGC-1α, SIRT-1) Diabetic Rats (Ischemia model)DecreasedSignificantly Increased[11]
Infarct Size (I/R Injury) HFD-fed RatsHighSignificantly Reduced[12]
Experimental Protocol: Diabetic Cardiomyopathy Mouse Model

This protocol is based on the methodology for inducing T2DM in mice to study diabetic cardiomyopathy.[10]

  • Animal Model: Wild-type C57BL/6J mice.

  • T2DM Induction:

    • Feed mice a high-fat diet (HFD, e.g., 60% kcal from fat) for 12 weeks to induce insulin resistance.

    • After the HFD period, administer five consecutive daily intraperitoneal injections of low-dose streptozotocin (STZ, 30 mg/kg/day) to induce partial beta-cell failure.

    • Confirm diabetes by measuring random blood glucose levels (≥16.6 mM).

  • Treatment Groups:

    • Normal Control (NC): Fed a standard diet.

    • Diabetic Model (DM): HFD/STZ-induced diabetic mice receiving a vehicle.

    • This compound-Treated (DM + vild): Diabetic mice treated with this compound (e.g., 15.17 mg/kg/day) by oral gavage daily for 10 weeks.

  • Cardiac Function Assessment:

    • At the end of the treatment period, perform echocardiography to measure LVEF, FS, and other functional parameters.

  • Molecular and Histological Analysis:

    • Harvest hearts for analysis.

    • Western Blot: Analyze protein levels involved in autophagy (e.g., LC3-II/LC3-I ratio, p62) and signaling pathways (e.g., SPRY1, p-ERK, p-mTOR).

    • qRT-PCR: Measure expression levels of specific microRNAs, such as miR-21.[10]

    • Histology: Use Masson's trichrome or Picrosirius red staining to assess the degree of cardiac fibrosis.

Diagram: this compound's Regulation of Autophagy in Diabetic Cardiomyopathy

G vilda This compound mir21 ↓ miR-21 vilda->mir21 inhibits spry1 ↑ SPRY1 mir21->spry1 inhibits erk ↓ ERK Pathway spry1->erk inhibits mtor ↓ mTOR Pathway erk->mtor autophagy ↑ Autophagy mtor->autophagy inhibits fibrosis ↓ Fibrosis autophagy->fibrosis function ↑ Cardiac Function autophagy->function fibrosis->function hg High Glucose (Diabetes) hg->mir21 increases

Caption: this compound's role in the miR-21/SPRY1/ERK/mTOR pathway.

References

Exploring the use of Vildagliptin in non-diabetic metabolic disorders

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Vildagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] Its primary, well-established application is in the management of type 2 diabetes mellitus (T2DM). The mechanism of action involves preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This enhances the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control with a low risk of hypoglycemia.[1][2][4]

Emerging research indicates that the therapeutic potential of this compound may extend beyond T2DM to other metabolic disorders, even in the absence of diabetes. Conditions such as Non-Alcoholic Fatty Liver Disease (NAFLD), dyslipidemia, and metabolic syndrome are characterized by complex pathophysiological processes including insulin resistance, inflammation, and abnormal lipid metabolism. Notably, elevated plasma DPP-4 activity has been observed in patients with NAFLD, regardless of their diabetic status, suggesting a potential therapeutic target.[5][6] These notes explore the rationale, supporting data, and experimental approaches for investigating this compound in non-diabetic metabolic contexts.

2. Core Mechanism of Action

This compound binds covalently to the catalytic site of the DPP-4 enzyme, leading to its prolonged inhibition.[1] This action prevents the rapid inactivation of GLP-1 and GIP, incretin hormones released from the gut in response to food intake.[2] The resulting sustained elevation of active incretin levels leads to enhanced pancreatic α-cell and β-cell sensitivity to glucose.[7] In non-diabetic individuals with normal blood glucose, this compound does not stimulate insulin secretion or lower glucose levels, which underscores its glucose-dependent action and favorable safety profile regarding hypoglycemia.

Vildagliptin_Mechanism cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Enzyme Action cluster_2 Downstream Pancreatic Effects Food Intake Food Intake Incretin Release\n(GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release\n(GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Incretin Release\n(GLP-1, GIP)->DPP-4 Enzyme Substrate for Active GLP-1 & GIP Active GLP-1 & GIP Incretin Release\n(GLP-1, GIP)->Active GLP-1 & GIP Increased Levels Inactive Peptides Inactive Peptides DPP-4 Enzyme->Inactive Peptides Degradation This compound This compound This compound->DPP-4 Enzyme Inhibits Pancreatic β-cells Pancreatic β-cells Active GLP-1 & GIP->Pancreatic β-cells Pancreatic α-cells Pancreatic α-cells Active GLP-1 & GIP->Pancreatic α-cells ↑ Insulin Secretion\n(Glucose-dependent) ↑ Insulin Secretion (Glucose-dependent) Pancreatic β-cells->↑ Insulin Secretion\n(Glucose-dependent) ↓ Glucagon Secretion\n(Glucose-dependent) ↓ Glucagon Secretion (Glucose-dependent) Pancreatic α-cells->↓ Glucagon Secretion\n(Glucose-dependent)

This compound's Core Mechanism of Action.

3. Application in Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is a prevalent metabolic condition often associated with obesity and insulin resistance. Studies suggest this compound may confer benefits in non-diabetic patients with NAFLD and dyslipidemia.[5][8] The proposed mechanisms include improving insulin resistance and reducing serum DPP-4 activity, which is linked to inflammation and hepatic steatosis.[6][9] Clinical evidence indicates that treatment with this compound can lead to significant improvements in body weight, lipid profiles, and liver enzyme levels.[5][8]

Vildagliptin_NAFLD_Effects This compound This compound DPP-4 Inhibition DPP-4 Inhibition This compound->DPP-4 Inhibition Increased Active GLP-1 Increased Active GLP-1 DPP-4 Inhibition->Increased Active GLP-1 Improved Insulin Resistance Improved Insulin Resistance Increased Active GLP-1->Improved Insulin Resistance Modulation of Lipid Metabolism Modulation of Lipid Metabolism Increased Active GLP-1->Modulation of Lipid Metabolism Anti-inflammatory Effects Anti-inflammatory Effects Increased Active GLP-1->Anti-inflammatory Effects Reduced Hepatic Steatosis Reduced Hepatic Steatosis Improved Insulin Resistance->Reduced Hepatic Steatosis Improved Liver Enzymes (ALT, AST) Improved Liver Enzymes (ALT, AST) Reduced Hepatic Steatosis->Improved Liver Enzymes (ALT, AST) Improved Lipid Profile (↓TG, ↓LDL, ↑HDL) Improved Lipid Profile (↓TG, ↓LDL, ↑HDL) Modulation of Lipid Metabolism->Improved Lipid Profile (↓TG, ↓LDL, ↑HDL) Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Intervention cluster_followup Phase 3: Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Bloodwork, Imaging, Vitals) Consent->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Arm: This compound 50mg BID Randomization->GroupA GroupB Control Arm: Placebo BID Randomization->GroupB FollowUp 12-Week Follow-up (Repeat Assessments) GroupA->FollowUp 12 Weeks GroupB->FollowUp 12 Weeks Analysis Data Unblinding & Statistical Analysis FollowUp->Analysis Results Results & Conclusion Analysis->Results

References

Vildagliptin and Its Impact on the Gut Microbiome: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of how the dipeptidyl peptidase-4 (DPP-4) inhibitor, vildagliptin, interacts with and modulates the gut microbiome. The following sections detail the observed quantitative changes in microbial composition and metabolic output, outline experimental protocols for studying these interactions, and illustrate the key signaling pathways and workflows involved.

Introduction

This compound, a potent and selective DPP-4 inhibitor, is a widely used oral anti-diabetic agent for the management of type 2 diabetes (T2D). Its primary mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin secretion.[1] Emerging evidence highlights a significant secondary role of this compound in modulating the gut microbiome, which may contribute to its therapeutic effects and offer new avenues for drug development.[1][2][3] This document summarizes key findings and provides practical protocols for researchers investigating the interplay between this compound and the intestinal microbiota.

Quantitative Impact of this compound on Gut Microbiome

This compound administration has been shown to induce significant alterations in the composition and metabolic activity of the gut microbiota in both preclinical and clinical settings. These changes are summarized below.

Changes in Microbial Composition

This compound treatment has been associated with shifts in the relative abundance of key bacterial phyla and genera. A notable effect is the modulation of the Firmicutes to Bacteroidetes ratio, which is often altered in metabolic diseases.[1]

Table 1: Summary of this compound-Induced Changes in Gut Microbiota Composition

Study TypeModelThis compound Dosage & DurationKey FindingsReference
PreclinicalWestern Diet-fed Mice0.6 mg/ml in drinking water for 8 weeksDecreased: Oscillibacter spp. Increased: Lactobacillus spp.[2][4]
PreclinicalHigh-Fat Diet/Streptozotocin (HFD/STZ)-induced Diabetic RatsLow Dose (LV): 0.01 g/kg/d High Dose (HV): 0.02 g/kg/d for 12 weeksPhylum Level: - Increased relative abundance of Bacteroidetes - Decreased abundance of Firmicutes - Reduced Firmicutes/Bacteroidetes ratio Genus Level: - Increased butyrate-producing bacteria including Bacteroides and the family Erysipelotrichaceae[1][5]
ClinicalT2D Patients (on metformin)Not specified, add-on therapy for 30 and 60 daysIncreased: - Bariatricus - Butyricimonas - Marinifilaceae family (short-chain fatty acid producers)[3][6][7]
Impact on Microbial Metabolic Output

This compound not only alters the microbial landscape but also influences its metabolic functions, particularly the production of short-chain fatty acids (SCFAs), which are crucial for gut health and host metabolism.

Table 2: this compound's Effect on Gut Microbiome Metabolites

Study TypeModelThis compound Dosage & DurationKey FindingsReference
PreclinicalWestern Diet-fed Mice0.6 mg/ml in drinking water for 8 weeksIncreased: - Propionate in caecal content[2][8]
PreclinicalHFD/STZ-induced Diabetic RatsLow Dose (LV): 0.01 g/kg/d High Dose (HV): 0.02 g/kg/d for 12 weeksIncreased: - Butyrate-producing bacteria[1][5]
ClinicalT2D Patients (on metformin)Not specified, add-on therapy for 30 and 60 daysIncreased: - Metabolites associated with neuroprotection (choline, dimethylamine, betaine)[3][7]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on the gut microbiome, based on established preclinical models.

Animal Model of Diet-Induced Obesity and T2D

A common approach to study the effects of this compound on the gut microbiome is through the use of diet-induced obesity and diabetes models in rodents.

Protocol 1: Western Diet-Induced Obesity Mouse Model

  • Animal Housing: House male C57BL/6J mice in individually ventilated cages.[2]

  • Acclimatization: Allow a period of acclimatization (e.g., 1 week) with standard chow and water ad libitum.

  • Diet Groups: Randomize mice into three groups:

    • Control Diet (e.g., standard chow)

    • Western Diet (WD; e.g., 45% kcal from fat, 17% kcal from sucrose)

    • WD + this compound (WD with this compound administered in drinking water at a concentration of 0.6 mg/ml)[4][9]

  • Treatment Duration: Maintain the respective diets and treatment for a period of 8 weeks.[4][9]

  • Sample Collection: At the end of the study, collect fecal samples, caecal content, and intestinal tissues for downstream analysis (e.g., 16S rRNA sequencing, SCFA measurement, DPP-4 activity assays).

Protocol 2: High-Fat Diet/Streptozotocin (HFD/STZ) Diabetic Rat Model

  • Animal Housing: House male Sprague-Dawley rats in a controlled environment.

  • Induction of Diabetes:

    • Feed rats a high-fat diet (HFD) for a specified period (e.g., 4 weeks).

    • Induce diabetes with a single intraperitoneal injection of a low dose of streptozotocin (STZ) (e.g., 35 mg/kg).

    • Confirm diabetes by measuring fasting blood glucose levels.

  • Treatment Groups: Divide the diabetic rats into the following groups:

    • Diabetic Control (receiving normal saline)

    • Low-Dose this compound (e.g., 0.01 g/kg/day, oral gavage)[1][5]

    • High-Dose this compound (e.g., 0.02 g/kg/day, oral gavage)[1][5]

  • Treatment Duration: Administer the treatment for 12 weeks.[1][5]

  • Sample Collection: Collect fecal pellets at baseline and at the end of the study for microbiome analysis.

Gut Microbiome Analysis

Protocol 3: 16S rRNA Gene Sequencing and Analysis

  • DNA Extraction: Extract microbial DNA from fecal or caecal samples using a commercial kit (e.g., QIAamp DNA Stool Mini Kit).[8]

  • PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing (e.g., on an Illumina MiSeq platform).

  • Bioinformatic Analysis:

    • Process raw sequencing reads (quality filtering, merging, chimera removal).

    • Cluster sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.

    • Assign taxonomy to OTUs using a reference database (e.g., Greengenes, SILVA).

    • Calculate alpha diversity (e.g., Chao1, Shannon index) and beta diversity (e.g., Bray-Curtis, UniFrac) metrics.

    • Perform statistical analysis to identify differentially abundant taxa between treatment groups.

Metabolite Analysis

Protocol 4: Short-Chain Fatty Acid (SCFA) Quantification

  • Sample Preparation: Homogenize caecal content or fecal samples in a suitable buffer and acidify.

  • Extraction: Perform a liquid-liquid extraction using an organic solvent (e.g., diethyl ether).

  • Derivatization (Optional): Derivatize SCFAs to enhance their volatility for gas chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Separate and quantify individual SCFAs (acetate, propionate, butyrate) using a GC-MS system.

  • Data Analysis: Calculate the concentration of each SCFA relative to the sample weight.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound's interaction with the gut microbiome and a typical experimental workflow.

Vildagliptin_Gut_Microbiome_Pathway cluster_gut Gut Lumen cluster_host Host System This compound This compound DPP4_like Microbial DPP-4-like Activity This compound->DPP4_like Inhibits Microbiota Gut Microbiota (e.g., Lactobacillus ↑, Oscillibacter ↓) This compound->Microbiota Modulates GLP1_active Active GLP-1 DPP4_like->GLP1_active Inactivates SCFAs Increased SCFAs (Propionate, Butyrate) Microbiota->SCFAs Produces Inflammation ↓ Inflammation SCFAs->Inflammation GLP1_inactive Inactive GLP-1 GLP1_inactive->GLP1_active Pancreas Pancreas GLP1_active->Pancreas Stimulates Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose

Caption: this compound's mechanism of action in the gut.

Experimental_Workflow cluster_animal_study In Vivo Experiment cluster_analysis Downstream Analysis cluster_interpretation Data Interpretation Animal_Model Animal Model Induction (e.g., Western Diet or HFD/STZ) Treatment This compound Treatment Groups (vs. Control) Animal_Model->Treatment Sample_Collection Sample Collection (Feces, Caecal Content, Tissues) Treatment->Sample_Collection DNA_Extraction Microbial DNA Extraction Sample_Collection->DNA_Extraction Metabolomics Metabolite Analysis (e.g., SCFAs by GC-MS) Sample_Collection->Metabolomics Biochemical Biochemical Assays (e.g., DPP-4 Activity, GLP-1 levels) Sample_Collection->Biochemical Sequencing 16S rRNA Gene Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis (Taxonomy, Diversity) Sequencing->Bioinformatics Data_Integration Integration of Microbiome, Metabolomic, and Phenotypic Data Bioinformatics->Data_Integration Metabolomics->Data_Integration Biochemical->Data_Integration Conclusion Conclusion on this compound's Impact on Gut Microbiome Data_Integration->Conclusion

Caption: A typical experimental workflow.

Conclusion and Future Directions

This compound demonstrates a clear capacity to modulate the gut microbiome, leading to beneficial shifts in microbial composition and an increase in the production of health-promoting metabolites like propionate and butyrate.[1][2] These effects may contribute to the overall therapeutic efficacy of this compound in managing T2D, potentially through mechanisms involving reduced inflammation and improved gut barrier function.[2][3]

Future research should focus on elucidating the precise molecular mechanisms through which this compound interacts with specific gut microbes. Investigating the long-term consequences of these microbial shifts and their relevance in human populations will be crucial. Furthermore, exploring the potential of synergistic therapies combining this compound with prebiotics or probiotics could open new avenues for personalized diabetes management. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the gut microbiome with DPP-4 inhibitors.

References

Development of Novel Vildagliptin Derivatives: Application Notes and Protocols for Enhanced Therapeutic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and evaluation of novel Vildagliptin derivatives with improved pharmacological properties. This compound, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an effective treatment for type 2 diabetes mellitus. However, its relatively short half-life necessitates twice-daily dosing. The development of new derivatives aims to address this limitation by enhancing pharmacokinetic profiles, increasing potency, and improving overall therapeutic efficacy.

Rationale for Developing Novel this compound Derivatives

This compound effectively controls blood glucose levels by preventing the degradation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release. The primary motivation for developing novel this compound derivatives is to improve upon its pharmacokinetic and pharmacodynamic properties. Key areas for enhancement include:

  • Prolonged Half-Life: To enable once-daily dosing and improve patient compliance.

  • Enhanced Potency: To achieve greater DPP-4 inhibition at lower doses, potentially reducing off-target effects.

  • Improved Bioavailability: To ensure consistent and efficient absorption.

  • Modified Tissue Distribution: To target specific organs or reduce accumulation in non-target tissues.

Structure-activity relationship (SAR) studies of DPP-4 inhibitors have identified key structural motifs responsible for their inhibitory activity. For this compound, the cyanopyrrolidine scaffold is crucial for binding to the S1 subsite of the DPP-4 enzyme, while the hydroxyadamantyl group interacts with the S2 subsite.[1] Modifications at these positions, or the introduction of new functional groups, can lead to derivatives with improved properties.

Data Presentation: Comparative Analysis of this compound and Novel Derivatives

The following tables summarize the quantitative data for this compound and representative novel derivatives.

Table 1: In Vitro DPP-4 Inhibitory Activity

CompoundChemical ModificationIC50 (nM)Percent Inhibition (%) @ 1µM
This compound-4.5[2][3]>90[2]
Lipoyl-VildagliptinLipoic acid conjugationData not availableData not available
Derivative 1jSubstituted phenyl piperazine pyridazinoneData not available26.14[4]
Derivative 1kSubstituted phenyl piperazine pyridazinoneData not available34.15[4]

Table 2: Pharmacokinetic Properties in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (µg/L)Tmax (h)AUC (µg·h/L)Half-life (h)
This compound--1.7[3]-~3[3]
Lipoyl-Vildagliptin2563.9[5]1.25[5]260[5]Data not available
50-1.84[5]-Data not available
100296[5]-1214[5]Data not available

Signaling Pathway and Experimental Workflows

DPP-4 Inhibition Signaling Pathway

This compound and its derivatives exert their therapeutic effect by inhibiting the DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones, GLP-1 and GIP, leading to a cascade of downstream effects that ultimately regulate blood glucose levels.

DPP4_Inhibition_Pathway cluster_0 This compound Derivative Action cluster_1 Incretin Regulation cluster_2 Pancreatic Response cluster_3 Systemic Effects Vildagliptin_Derivative This compound Derivative DPP4 DPP-4 Enzyme Vildagliptin_Derivative->DPP4 Inhibits GLP1_GIP_Inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_Inactive Degrades GLP1_GIP_Active Active GLP-1 & GIP Pancreas Pancreatic Islets (β-cells and α-cells) GLP1_GIP_Active->Pancreas Stimulates Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

DPP-4 inhibition signaling cascade.
Experimental Workflow for Derivative Synthesis and Evaluation

The development and evaluation of novel this compound derivatives follow a structured workflow, from initial design and synthesis to comprehensive in vitro and in vivo testing.

Experimental_Workflow Design Derivative Design (SAR-based) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro In Vitro Screening Purification->In_Vitro DPP4_Assay DPP-4 Inhibition Assay (IC50 Determination) In_Vitro->DPP4_Assay In_Vivo In Vivo Studies (Diabetic Animal Models) In_Vitro->In_Vivo Promising Candidates PK_Study Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) In_Vivo->PK_Study Efficacy_Study Efficacy Evaluation (Blood Glucose Lowering) In_Vivo->Efficacy_Study Lead_Optimization Lead Optimization PK_Study->Lead_Optimization Efficacy_Study->Lead_Optimization

Workflow for novel this compound derivative development.

Experimental Protocols

Protocol for In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of novel this compound derivatives against human recombinant DPP-4 enzyme.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (50 mM, pH 8.0)

  • Test compounds (novel this compound derivatives)

  • Reference compound (this compound)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test and reference compounds in DMSO (e.g., 10 mM).

    • Create serial dilutions of the compounds in assay buffer to achieve a range of final assay concentrations.

    • Dilute the human recombinant DPP-4 enzyme in assay buffer to the desired working concentration.

    • Prepare the DPP-4 substrate solution (Gly-Pro-AMC) in assay buffer.

  • Assay Plate Setup (in triplicate):

    • 100% Activity Control (No Inhibitor): Add 40 µL of assay buffer and 10 µL of DPP-4 enzyme solution.

    • Inhibitor Wells: Add 30 µL of assay buffer, 10 µL of the respective compound dilution, and 10 µL of DPP-4 enzyme solution.

    • Blank (No Enzyme): Add 50 µL of assay buffer.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate solution to all wells.

    • Mix the contents and incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader at Ex/Em = 360/460 nm.

  • Data Analysis:

    • Subtract the blank fluorescence from all other readings.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Control)] x 100

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol for In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of a novel this compound derivative following oral administration to rats.

Animals:

  • Male Sprague-Dawley rats (8-10 weeks old)

Materials:

  • Test compound (novel this compound derivative)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Blood collection tubes with anticoagulant (e.g., K2-EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Fast the rats overnight prior to dosing.

    • Administer the test compound formulation via oral gavage at the desired dose.

  • Blood Sample Collection:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C and approximately 3000 x g for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Determine the plasma concentrations of the test compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data using non-compartmental analysis software.

Protocol for Efficacy Study in a Streptozotocin (STZ)-Induced Diabetic Rat Model

This protocol describes the induction of diabetes in rats and the subsequent evaluation of the glucose-lowering efficacy of a novel this compound derivative.

Animals:

  • Male Wistar or Sprague-Dawley rats

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • High-fat diet (optional, for a model of metabolic syndrome)

  • Test compound (novel this compound derivative)

  • Vehicle for administration

  • Blood glucose meter

Procedure:

  • Induction of Diabetes:

    • (Optional) Feed rats a high-fat diet for several weeks to induce insulin resistance.

    • Dissolve STZ in cold citrate buffer immediately before use.

    • Administer a single intraperitoneal injection of STZ (e.g., 40-65 mg/kg body weight).

    • After 48-72 hours, measure fasting blood glucose levels. Rats with blood glucose levels >200 mg/dL are considered diabetic.

  • Treatment:

    • Divide the diabetic rats into groups: vehicle control, positive control (e.g., this compound), and test compound groups.

    • Administer the respective treatments orally once daily for a specified period (e.g., 2-4 weeks).

  • Efficacy Evaluation:

    • Monitor fasting blood glucose levels at regular intervals throughout the study.

    • At the end of the treatment period, an oral glucose tolerance test (OGTT) can be performed to assess improvements in glucose disposal.

    • Measure HbA1c levels to evaluate long-term glycemic control.

  • Data Analysis:

    • Compare the changes in blood glucose, OGTT profiles, and HbA1c levels between the treatment groups and the vehicle control group to determine the efficacy of the novel derivative.

References

Application Note: High-Throughput Screening for Novel Vildagliptin-like DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and serine exopeptidase that plays a crucial role in glucose metabolism.[1] It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released in response to food intake and potentiate insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells, thereby maintaining glucose homeostasis.[2][4][5] In patients with type 2 diabetes mellitus, the activity of these incretin hormones is diminished.

Vildagliptin is a potent and selective inhibitor of DPP-4 that prolongs the action of incretin hormones, leading to improved glycemic control with a low risk of hypoglycemia.[2][6] The discovery of this compound and other "gliptins" has established DPP-4 as a validated therapeutic target for the management of type 2 diabetes.[7][8] High-throughput screening (HTS) is a critical component of the drug discovery process, enabling the rapid evaluation of large compound libraries to identify novel DPP-4 inhibitors with therapeutic potential. This application note provides a detailed protocol for a fluorescence-based HTS assay designed to identify new this compound-like compounds.

Principle of the Assay

The HTS assay for DPP-4 inhibitors is based on the enzymatic cleavage of a fluorogenic substrate by DPP-4. A commonly used substrate is Gly-Pro-aminomethylcoumarin (GP-AMC).[1][9] In its intact form, the substrate is non-fluorescent. Upon cleavage by DPP-4 between the Proline and AMC moieties, the highly fluorescent aminomethylcoumarin (AMC) is released. The increase in fluorescence intensity is directly proportional to the DPP-4 enzymatic activity. In the presence of an inhibitor, the enzymatic activity of DPP-4 is reduced, resulting in a decreased rate of AMC release and a lower fluorescence signal. The potency of test compounds is determined by measuring their ability to inhibit DPP-4 activity and is typically expressed as the half-maximal inhibitory concentration (IC50).

Signaling Pathway of DPP-4 Inhibition

The therapeutic effect of this compound and other DPP-4 inhibitors is mediated through the incretin pathway. By inhibiting DPP-4, these drugs prevent the rapid degradation of active GLP-1 and GIP. The resulting elevated levels of these incretin hormones lead to a cascade of downstream effects that collectively improve glycemic control.

DPP4_Inhibition_Pathway Ingestion Food Ingestion Gut Gut L-cells & K-cells Ingestion->Gut stimulates Incretins Active Incretins (GLP-1, GIP) Gut->Incretins release DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Pancreas Pancreatic Islets Incretins->Pancreas act on Inactive Inactive Metabolites DPP4->Inactive This compound This compound-like Compound This compound->DPP4 inhibits Beta β-cells Pancreas->Beta Alpha α-cells Pancreas->Alpha Insulin ↑ Insulin Secretion Beta->Insulin Glucagon ↓ Glucagon Secretion Alpha->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Liver Liver Glucagon->Liver HGP ↓ Hepatic Glucose Production Liver->HGP HGP->Glucose

Caption: DPP-4 Inhibition Signaling Pathway.

Experimental Workflow for High-Throughput Screening

The HTS workflow is designed for efficiency and automation, allowing for the screening of thousands of compounds in a short period. The process involves compound plating, reagent addition, incubation, and signal detection.

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound 1. Compound Plating (Test Compounds, this compound, DMSO) Enzyme 2. Add DPP-4 Enzyme Solution Compound->Enzyme Incubate1 3. Pre-incubation (10 min, 37°C) Enzyme->Incubate1 Substrate 4. Add Fluorogenic Substrate (GP-AMC) Incubate1->Substrate Incubate2 5. Incubation (30 min, 37°C) Substrate->Incubate2 Read 6. Read Fluorescence (Ex: 360 nm, Em: 460 nm) Incubate2->Read Analyze 7. Data Analysis (% Inhibition, IC50 determination) Read->Analyze Hit Hit Identification Analyze->Hit

Caption: High-Throughput Screening Workflow.

Protocols

Materials and Reagents
  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • Fluorogenic Substrate: Gly-Pro-AMC

  • Positive Control Inhibitor: this compound or Sitagliptin[10]

  • Test compound library dissolved in DMSO

  • DMSO (Dimethyl sulfoxide)

  • 384-well black, flat-bottom plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Experimental Protocol
  • Compound Plating:

    • Prepare serial dilutions of the test compounds and the positive control (this compound) in DMSO.

    • Using an automated liquid handler, dispense 1 µL of each compound dilution, positive control, or DMSO (for negative and no-inhibitor controls) into the appropriate wells of a 384-well plate.

  • Enzyme Addition:

    • Prepare the DPP-4 enzyme solution by diluting the human recombinant DPP-4 in the assay buffer to the desired final concentration.

    • Add 25 µL of the DPP-4 enzyme solution to each well containing the compounds and controls. For background control wells, add 25 µL of assay buffer without the enzyme.

  • Pre-incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.[10]

  • Substrate Addition and Reaction Initiation:

    • Prepare the substrate solution by dissolving Gly-Pro-AMC in the assay buffer to the desired final concentration.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.

  • Incubation:

    • Mix the plate on a shaker for 1 minute.

    • Incubate the plate at 37°C for 30 minutes, protected from light.[1]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1]

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the background control wells (no enzyme) from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each test compound concentration using the following formula:

    % Inhibition = [1 - (Fluorescence of test compound well / Fluorescence of no-inhibitor control well)] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Data Presentation

The following tables present representative quantitative data obtained from a DPP-4 inhibitor screening assay.

Table 1: Control Compound Performance

ControlConcentration (nM)% Inhibition (Mean ± SD)
This compound100098.2 ± 2.1
This compound10085.7 ± 3.5
This compound1049.1 ± 4.2
This compound115.3 ± 2.8
DMSO (No-inhibitor)-0.0 ± 1.5

Table 2: IC50 Values for Known DPP-4 Inhibitors

InhibitorReported IC50 (nM)
This compound~50
Sitagliptin39.18[11]
Sitagliptin36.22 (recombinant DPP-IV)[12]

Table 3: Assay Parameters

ParameterValue
Final DPP-4 Concentration0.5 ng/µL
Final Substrate (GP-AMC) Concentration100 µM
Incubation Temperature37°C
Incubation Time30 minutes
Plate Format384-well
Detection ModeFluorescence Intensity

Conclusion

The described high-throughput screening assay provides a robust and reliable method for identifying and characterizing novel inhibitors of DPP-4. This fluorescence-based approach is amenable to automation and allows for the rapid screening of large compound libraries. The detailed protocol and data analysis workflow will enable researchers to efficiently identify promising lead compounds, such as this compound-like molecules, for further development as potential therapeutics for type 2 diabetes. The validation of this assay with known inhibitors demonstrates its suitability for drug discovery campaigns.

References

Application Notes and Protocols: Vildagliptin's Role in Islet Cell Transplantation and Survival

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the mechanisms and applications of vildagliptin, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, in the context of pancreatic islet cell transplantation. It details the molecular pathways influenced by this compound that contribute to enhanced islet survival, function, and graft engraftment. Detailed experimental protocols are provided to facilitate further research in this area.

Introduction: The Challenge of Islet Transplantation and the Rationale for this compound

Islet transplantation is a promising cell-based therapy for treating type 1 diabetes, with the potential to restore glycemic control and achieve insulin independence.[1] However, its long-term success is hampered by significant challenges, including the loss of a substantial portion of the transplanted islet mass in the early post-transplant period.[1] This loss is attributed to a combination of factors, including inflammation, apoptosis, oxidative stress, and poor revascularization of the graft.[1][2]

This compound, by inhibiting the DPP-4 enzyme, prevents the rapid degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1).[3][4] This elevation of active GLP-1 levels enhances pancreatic islet function.[4][5] The therapeutic potential of this compound extends beyond glycemic control, with emerging evidence suggesting direct protective effects on islet cells, making it a compelling candidate for improving the outcomes of islet transplantation.[6][7] this compound has been shown to preserve β-cell mass and function by promoting cell proliferation and reducing apoptosis, oxidative stress, and endoplasmic reticulum (ER) stress.[6][7][8]

Mechanism of Action: The this compound-GLP-1 Axis

This compound exerts its primary effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid inactivation of GLP-1 and Glucose-dependent Insulinotropic Polypeptide (GIP).[4] By prolonging the activity of these incretins, this compound enhances the glucose-dependent secretion of insulin from β-cells and suppresses the inappropriate secretion of glucagon from α-cells.[4][9] The sustained GLP-1 signaling activates downstream pathways that are crucial for islet cell survival, proliferation, and function.[10]

Vildagliptin_Mechanism This compound's Primary Mechanism of Action cluster_vilda This compound Action cluster_incretin Incretin Pathway cluster_effects Downstream Islet Effects Vilda This compound DPP4 DPP-4 Enzyme Vilda->DPP4 Inhibits GLP1_active Active GLP-1 DPP4->GLP1_active Degrades GLP1_inactive Inactive GLP-1 GLP1_R GLP-1 Receptor (on Islet Cells) GLP1_active->GLP1_R Activates Insulin ↑ Insulin Secretion (Glucose-dependent) GLP1_R->Insulin Glucagon ↓ Glucagon Secretion GLP1_R->Glucagon Survival ↑ β-cell Survival (Anti-apoptotic) GLP1_R->Survival Proliferation ↑ β-cell Proliferation GLP1_R->Proliferation

This compound inhibits DPP-4, increasing active GLP-1 levels and enhancing islet function.

Application Note 1: Enhancing Islet Cell Survival and Reducing Stress

A major hurdle in islet transplantation is the high rate of β-cell apoptosis post-transplantation. This compound mitigates this by suppressing pathways related to oxidative and endoplasmic reticulum (ER) stress.[6] Studies in diabetic mouse models demonstrate that this compound treatment leads to the upregulation of anti-apoptotic (Bcl2) and anti-oxidative stress genes (Cat, Gpx1, Sod2) while downregulating genes involved in apoptosis (Casp3, Casp8) and ER stress.[6] This results in a tangible increase in β-cell mass and preservation of islet integrity.[6][7]

Cellular_Protection This compound's Cellular Protective Pathways cluster_stress Stress Reduction cluster_apoptosis Apoptosis Regulation Vilda This compound (via ↑ GLP-1) Ox_Stress Oxidative Stress (e.g., 4HNE) Vilda->Ox_Stress Reduces ER_Stress ER Stress (e.g., CHOP) Vilda->ER_Stress Reduces Anti_Apoptosis Anti-Apoptotic Factors (Bcl2) Vilda->Anti_Apoptosis Upregulates Pro_Apoptosis Pro-Apoptotic Factors (Caspase-3, Caspase-8) Ox_Stress->Pro_Apoptosis Induce ER_Stress->Pro_Apoptosis Induce Apoptosis β-cell Apoptosis Pro_Apoptosis->Apoptosis Anti_Apoptosis->Apoptosis Result Enhanced β-cell Survival & Mass Apoptosis->Result Leads to

This compound promotes islet survival by reducing cellular stress and apoptosis.
Quantitative Data on this compound's Effects on Islet Health

The following table summarizes key findings from preclinical studies investigating this compound's impact on islet morphology and stress markers in diabetic KK-Ay mice.

ParameterControl Group (KK-Ay)This compound-Treated Group (KK-Ay)OutcomeCitation
β-cell Mass (mg) 1.3 ± 0.11.8 ± 0.2Increased β-cell mass [6]
PCNA Positive Cells (%) 2.07%4.25%Increased proliferation [6][11]
Ki67 Positive Cells (%) 1.73%2.62%Increased proliferation [6][11]
4HNE Positive Cells (%) ~1.8%~0.6%Reduced oxidative stress [6]
CHOP Positive Cells (%) ~2.5%~1.0%Reduced ER stress [11]
TUNEL Positive Cells (%) ~2.3%~1.0%Reduced apoptosis [11]

Application Note 2: Improving Islet Graft Engraftment and Revascularization

Successful engraftment requires the rapid establishment of a vascular supply to the transplanted islets to prevent hypoxic cell death.[2] this compound has been shown to promote revascularization under ischemic conditions.[12] This pro-angiogenic effect is mediated, at least in part, through an endothelial nitric-oxide synthase (eNOS)-dependent mechanism, which can be stimulated by both GLP-1-dependent effects and direct actions of this compound.[12] Enhanced capillary density and blood flow recovery in ischemic tissue treated with this compound suggest a significant benefit for improving the vascularization of freshly transplanted islet grafts.[12] Furthermore, DPP-4 inhibitors and GLP-1 analogues possess anti-inflammatory properties, which can reduce macrophage infiltration and local inflammation at the transplant site, further protecting the graft.[8][13]

Clinical Data on DPP-4 Inhibitors in Transplantation

While large-scale clinical trials on this compound specifically in islet transplantation are pending, data from pancreas and kidney transplantation provide strong supportive evidence for the benefits of DPP-4 inhibition in a transplant setting.

Study PopulationInterventionKey FindingsConclusionCitation
Pancreas Transplant RecipientsDPP-4 Inhibitor (≥1 month) vs. No DPP-4 InhibitorSignificantly higher C-peptide levels at 1, 6, and 24 months. Significantly higher overall (p=0.009) and death-censored (p=0.036) graft survival over 15 years.Post-transplant DPP-4 inhibitor use may improve β-cell function and long-term graft survival.[14]
Kidney Transplant Recipients with NODATThis compound vs. Placebo (3 months)Significant reduction in 2-hour plasma glucose (-73.7 mg/dL vs. -5.7 mg/dL, p<0.01) and HbA1c (6.1% vs. 6.5%, p≤0.05).This compound is safe and effective for treating new-onset diabetes after transplantation.[15]

Experimental Protocols

Protocol 1: In Vivo Murine Islet Transplantation Model to Assess this compound Efficacy

This protocol outlines a typical workflow for evaluating the effect of this compound on islet graft survival and function in a diabetic mouse model.

Experimental_Workflow Workflow for In Vivo this compound Efficacy Study cluster_prep 1. Preparation cluster_treatment 2. Treatment & Transplantation cluster_post 3. Post-Transplant Monitoring cluster_analysis 4. Endpoint Analysis Induction Induce Diabetes in Recipient Mice (e.g., STZ) Transplant Transplant Islets into Diabetic Recipients (e.g., under kidney capsule) Induction->Transplant Isolation Isolate Pancreatic Islets from Donor Mice Group Divide Islets into Groups: - Control (Vehicle) - this compound Pre-treatment Isolation->Group Group->Transplant Post_Treat Continue Daily Treatment: - Control (Vehicle) - this compound (Oral Gavage) Transplant->Post_Treat Monitor Monitor Blood Glucose & Body Weight Post_Treat->Monitor OGTT Perform Oral Glucose Tolerance Test (OGTT) Monitor->OGTT Harvest Harvest Graft-bearing Kidney OGTT->Harvest Histo Histology & Immunostaining (Insulin, Glucagon, Apoptosis, Proliferation, Vascular markers) Harvest->Histo Gene Gene Expression Analysis (qRT-PCR) Harvest->Gene

Preclinical workflow for evaluating this compound in islet transplantation.

Methodology:

  • Animal Models: Use male C57BL/6J mice as islet donors and recipients. Induce diabetes in recipient mice with a single high-dose injection of streptozotocin (STZ). Confirm diabetes with blood glucose readings >300 mg/dL.[16]

  • Islet Isolation: Isolate pancreatic islets from donor mice by collagenase digestion of the pancreas followed by density gradient purification.[6]

  • This compound Administration: For the treatment group, administer this compound orally (e.g., 10 mg/kg body weight) once daily for a predetermined period (e.g., 4 weeks). The control group receives a vehicle.[6]

  • Islet Transplantation: Transplant a marginal mass of islets (e.g., 150-200 islets) under the kidney capsule of anesthetized diabetic recipient mice.

  • Assessment of Graft Function:

    • Monitor non-fasting blood glucose levels and body weight regularly. Graft function is defined by the restoration of normoglycemia (<200 mg/dL).

    • Perform an Oral Glucose Tolerance Test (OGTT) at the end of the study period. Administer glucose orally (1 g/kg) after a 15-minute pre-treatment with this compound or vehicle and measure blood glucose at intervals (0, 15, 30, 60, 90, 120 min).[6]

  • Histological and Molecular Analysis:

    • Fix tissues in formalin for paraffin embedding.

    • Perform immunohistochemistry on sections to assess β-cell mass (anti-insulin), apoptosis (TUNEL assay), proliferation (anti-Ki67), and revascularization (anti-CD31).[6][11]

    • Isolate RNA from retrieved grafts to analyze gene expression profiles for markers of apoptosis, ER stress, and oxidative stress via qRT-PCR.[6]

Protocol 2: In Vitro Assessment of this compound's Direct Effects on Islets

This protocol allows for the investigation of this compound's direct protective and functional effects on isolated islets, independent of systemic metabolic changes.

Methodology:

  • Islet Culture: Culture isolated islets in RPMI medium supplemented with 10% FBS. Divide islets into treatment groups: control (vehicle) and this compound (at a specified concentration, e.g., 10 μM) for 24-48 hours.

  • Glucose-Stimulated Insulin Secretion (GSIS) Assay:

    • Prepare size-matched batches of islets (e.g., 5 islets per tube).[6]

    • Pre-incubate islets in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 3 mmol/L) for 60 minutes.[6]

    • Replace the supernatant with either low glucose (3 mmol/L) or high glucose (16.7 mmol/L) KRBH buffer and incubate for an additional 60 minutes.[6]

    • Collect the supernatant and measure insulin concentration using an ELISA kit. The ratio of insulin secreted at high vs. low glucose indicates islet responsiveness.

  • Apoptosis and Stress Analysis:

    • After the culture period, fix and embed islets for sectioning.

    • Perform a TUNEL assay to quantify apoptotic cells.[17]

    • Use immunohistochemistry to stain for markers of ER stress (anti-CHOP) and oxidative stress (anti-4HNE).[6][11]

    • Quantify the percentage of positive-staining cells within the islets.[11]

  • Cell Viability Assay:

    • Culture dispersed islet cells in 96-well plates.

    • After treatment with this compound and/or a cytotoxic agent (e.g., a cocktail of pro-inflammatory cytokines like IL-1β, TNF-α, and IFN-γ), assess cell viability using an MTT or similar colorimetric assay.

Summary and Future Directions

This compound demonstrates significant potential to improve the outcomes of islet cell transplantation through a multi-faceted mechanism that includes:

  • Enhancing β-cell function and insulin secretion. [4]

  • Protecting islets from apoptosis by mitigating oxidative and ER stress. [6][7]

  • Promoting islet graft revascularization and engraftment. [12]

  • Increasing overall β-cell mass through pro-proliferative and anti-apoptotic effects. [6]

The provided data and protocols offer a strong foundation for researchers to further investigate and optimize the use of this compound as an adjunctive therapy in clinical islet transplantation. Future studies should focus on establishing optimal dosing and treatment duration in large animal models and, ultimately, in human clinical trials to translate these promising preclinical findings into improved long-term graft survival and function for patients with type 1 diabetes.

References

Application Notes and Protocols: Computational Modeling of Vildagliptin's Interaction with DPP-4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound increases the levels of active GLP-1, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon secretion, thereby improving glycemic control in patients with type 2 diabetes. Understanding the molecular interactions between this compound and DPP-4 is crucial for the rational design of new and improved DPP-4 inhibitors. Computational modeling techniques, including molecular docking and molecular dynamics simulations, are powerful tools for elucidating these interactions at an atomic level.

These application notes provide a detailed overview of the computational methods used to study the this compound-DPP-4 interaction, including quantitative binding data and step-by-step experimental protocols.

Data Presentation

Table 1: Summary of this compound-DPP-4 Interaction Energies
Computational MethodSoftwareBinding/Interaction Energy (kcal/mol)Key Interacting ResiduesReference
Molecular DockingAutoDock Vina-8.1Not specified[1]
Molecular DockingPyrx (using AutoDock Vina)-8.0Not specified[2]
Molecular DockingNot specified-7.7Not specified[1]
Table 2: Key Amino Acid Residues in the this compound-DPP-4 Binding Site
ResidueInteraction TypeSubsiteReference
Glu205Hydrogen Bond, Salt BridgeS2[3][4]
Glu206Hydrogen Bond, Salt BridgeS2[3][4]
Tyr547Hydrogen Bond, π-electron alkyl bondS2[4]
Arg125Hydrogen BondS2[4]
Ser630Hydrogen BondS1[4]
Tyr662Hydrophobic InteractionS1[4]
Tyr666Hydrophobic InteractionS1[4]
Phe357Hydrophobic InteractionS2[4]

Experimental Protocols

Protocol 1: Molecular Docking of this compound with DPP-4 using AutoDock Vina

This protocol outlines the steps for performing molecular docking to predict the binding pose and affinity of this compound to the DPP-4 active site.

1. Preparation of the Receptor (DPP-4): a. Download the crystal structure of human DPP-4 in complex with a ligand from the Protein Data Bank (PDB). A suitable entry is, for example, 2P8S. b. Prepare the protein using AutoDockTools (ADT): i. Remove water molecules and any co-crystallized ligands. ii. Add polar hydrogens. iii. Assign Gasteiger charges. iv. Save the prepared receptor in PDBQT format (protein.pdbqt).

2. Preparation of the Ligand (this compound): a. Obtain the 3D structure of this compound, for example from a chemical database like PubChem or by drawing it using software like ChemSketch. b. Optimize the ligand's geometry using a suitable method (e.g., with Avogadro). c. In ADT, define the rotatable bonds and assign Gasteiger charges. d. Save the prepared ligand in PDBQT format (ligand.pdbqt).

3. Grid Box Definition: a. In ADT, define the grid box to encompass the active site of DPP-4. The center of the grid should be the geometric center of the co-crystallized ligand (if available) or the key active site residues (e.g., Ser630, His740). b. Set the grid box dimensions to be large enough to allow for translational and rotational movement of the ligand (e.g., 30 x 30 x 30 Å). c. Save the grid parameter file (grid.gpf).

4. Running AutoGrid: a. Execute AutoGrid using the generated grid.gpf to pre-calculate the grid maps for each atom type in the ligand. bash autogrid4 -p grid.gpf -l grid.glg

5. Running AutoDock Vina: a. Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name. receptor = protein.pdbqt ligand = ligand.pdbqt center_x = [x-coordinate] center_y = [y-coordinate] center_z = [z-coordinate] size_x = 30 size_y = 30 size_z = 30 out = vildagliptin_docking_results.pdbqt b. Run the AutoDock Vina executable: bash vina --config conf.txt --log vildagliptin_docking_log.txt

6. Analysis of Results: a. Visualize the docked poses in the output file using software like PyMOL or Discovery Studio. b. Analyze the binding affinity scores (in kcal/mol) from the log file. c. Identify the key interacting residues and the types of interactions (hydrogen bonds, hydrophobic interactions, etc.).

Protocol 2: Molecular Dynamics Simulation of the this compound-DPP-4 Complex using GROMACS

This protocol describes how to perform a molecular dynamics (MD) simulation to study the stability and dynamics of the this compound-DPP-4 complex in a simulated physiological environment.

1. System Preparation: a. Start with the best-docked pose of the this compound-DPP-4 complex obtained from molecular docking. b. Choose a suitable force field (e.g., CHARMM36 or AMBER ff14SB). Generate the topology for the protein using the pdb2gmx tool in GROMACS. c. Generate the ligand topology and parameters. This can be done using servers like SwissParam or the antechamber module of AmberTools. d. Combine the protein and ligand topologies and coordinate files.

2. Solvation and Ionization: a. Create a simulation box (e.g., dodecahedral) and solvate the complex with a water model such as TIP3P. b. Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).

3. Energy Minimization: a. Perform energy minimization using the steepest descent algorithm to remove steric clashes and bad contacts. bash gmx grompp -f minim.mdp -c solv_ions.gro -p topol.top -o em.tpr gmx mdrun -v -deffnm em

4. Equilibration (NVT and NPT): a. Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system. bash gmx grompp -f nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr gmx mdrun -v -deffnm nvt b. Perform a short NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system. bash gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -p topol.top -o npt.tpr gmx mdrun -v -deffnm npt

5. Production MD Simulation: a. Run the production MD simulation for a desired length of time (e.g., 100 ns or more). bash gmx grompp -f md.mdp -c npt.gro -p topol.top -o md_0_100.tpr gmx mdrun -v -deffnm md_0_100

6. Analysis: a. Analyze the trajectory to assess the stability of the complex using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). b. Analyze the interactions between this compound and DPP-4 over time, such as hydrogen bond occupancy. c. Visualize the trajectory to observe the dynamic behavior of the complex.

Protocol 3: Binding Free Energy Calculation using MM/PBSA

This protocol provides a general workflow for calculating the binding free energy of the this compound-DPP-4 complex from the MD simulation trajectory using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.

1. Trajectory Preparation: a. From the production MD trajectory, select a stable portion for analysis (e.g., the last 50 ns). b. Remove periodic boundary conditions and fit the trajectory to the initial structure.

2. MM/PBSA Calculation: a. Use a tool like g_mmpbsa (for GROMACS trajectories) or the MMPBSA.py script in AmberTools. b. The script will require the trajectory, topology files for the complex, receptor, and ligand. c. The calculation will compute the following energy components for the complex, receptor, and ligand: i. Molecular mechanics energy in the gas phase (van der Waals and electrostatic). ii. Polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model). iii. Nonpolar solvation energy (typically estimated from the solvent-accessible surface area). d. The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

3. Analysis: a. Analyze the calculated binding free energy and its components. b. Per-residue energy decomposition can be performed to identify the key residues contributing to the binding affinity.

Visualizations

Computational_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_analysis Analysis PDB DPP-4 Crystal Structure (PDB) Prep_Prot Prepare Receptor (Add Hydrogens, Assign Charges) PDB->Prep_Prot VILD This compound 3D Structure Prep_Lig Prepare Ligand (Define Rotatable Bonds, Assign Charges) VILD->Prep_Lig Grid Define Grid Box Prep_Prot->Grid Dock Run Docking (AutoDock Vina) Prep_Lig->Dock Grid->Dock Pose Best Docked Pose Dock->Pose System Build System (Solvate, Add Ions) Pose->System Min Energy Minimization System->Min Equil Equilibration (NVT, NPT) Min->Equil Prod Production MD Run (GROMACS) Equil->Prod Traj MD Trajectory Prod->Traj BFE Binding Free Energy (MM/PBSA) Traj->BFE Stab Stability & Fluctuation Analysis (RMSD, RMSF) Traj->Stab Inter Interaction Analysis (H-bonds) Traj->Inter

Caption: Computational workflow for modeling this compound-DPP-4 interaction.

DPP4_Signaling_Pathway cluster_inhibition This compound Action cluster_incretin Incretin Effect This compound This compound DPP4 DPP-4 This compound->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Degrades GLP1_active Active GLP-1 GLP1_active->DPP4 Substrate GLP1R GLP-1 Receptor (Pancreatic β-cell) GLP1_active->GLP1R Activates AC Adenylate Cyclase GLP1R->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Insulin ↑ Insulin Secretion PKA->Insulin Glucagon ↓ Glucagon Secretion PKA->Glucagon Inhibits

Caption: DPP-4 inhibition by this compound and the resulting signaling pathway.

References

Vildagliptin: Application Notes on Long-Term Safety and Toxicity in Emerging Therapeutic Areas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term safety and toxicity profile of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, with a particular focus on its emerging applications beyond type 2 diabetes. This document summarizes key preclinical and clinical safety findings, outlines experimental protocols for toxicity assessment, and visualizes relevant signaling pathways.

Introduction

This compound is well-established for the treatment of type 2 diabetes mellitus (T2DM), with a generally favorable safety profile characterized by a low risk of hypoglycemia and weight neutrality.[1][2] Its mechanism of action, the inhibition of DPP-4, leads to increased levels of incretin hormones (GLP-1 and GIP), which in turn enhance glucose-dependent insulin secretion and suppress glucagon release.[3][4][5] Beyond glycemic control, research is exploring this compound's therapeutic potential in non-alcoholic fatty liver disease (NAFLD), polycystic ovary syndrome (PCOS), and neurodegenerative diseases like Alzheimer's and Parkinson's. This expansion into new therapeutic areas necessitates a thorough evaluation of its long-term safety and toxicity in these specific contexts.

Long-Term Safety and Toxicity Profile

The long-term safety of this compound has been extensively studied in the context of T2DM, providing a robust foundation for its use in other indications. Pooled analyses of data from numerous clinical trials have established its general tolerability.

General Safety Profile from Type 2 Diabetes Mellitus Studies

A large pooled analysis of 38 Phase II and III clinical trials, encompassing over 6,000 patients treated with this compound 50 mg twice daily, demonstrated that the overall incidence of adverse events (AEs), serious adverse events (SAEs), discontinuations due to AEs, and deaths was comparable to that of comparator groups (placebo and active competitors).[2]

Table 1: Summary of Overall Adverse Events in Long-Term this compound Studies for Type 2 Diabetes (up to >2 years)

Adverse Event CategoryThis compound (50 mg bid) (N=6116)Comparators (Placebo & Active) (N=6210)
Overall AEs (%) 69.169.0
Drug-Related AEs (%) 15.721.7
Serious AEs (%) 8.99.0
Discontinuations due to AEs (%) 5.76.4
Deaths (%) 0.40.4

Source: Pooled data from 38 Phase II and III clinical trials.[2]

Commonly reported adverse events include headache, nasopharyngitis, dizziness, and upper respiratory tract infections. The incidence of hypoglycemia with this compound monotherapy is low and comparable to placebo.[2]

Safety in New Therapeutic Areas

While extensive long-term safety data in new therapeutic areas is still emerging, available studies suggest a safety profile consistent with that observed in T2DM.

In studies investigating this compound for NAFLD, treatment for up to 6 months was generally well-tolerated. One study in patients with T2DM and NAFLD reported no necessity for dose reduction due to side effects when patients were administered 100mg of this compound per day.[6][7] The study observed improvements in liver function tests, such as a statistically significant decrease in Alanine Aminotransferase (ALT) levels.[6]

Table 2: Key Safety-Related Findings in a 6-Month this compound Study for NAFLD in T2DM Patients

ParameterBaseline (Mean ± SD)6 Months (Mean ± SD)p-value
ALT (IU/L) 30.91 ± 26.4825.94 ± 14.8< 0.05

Source: Aktaş et al. (2020).[6]

Limited studies have evaluated this compound in PCOS. One study reported that a combination of this compound and Metformin was effective and safe in improving metabolic parameters in PCOS patients with abnormal glucose metabolism. However, another study with a small sample size suggested disappointing results for this compound monotherapy in PCOS, noting elevations in Ferriman-Gallwey score, free testosterone, DHEA, and fasting insulin levels, though it did lead to a significant reduction in BMI and HbA1c.[8] Further long-term studies are needed to establish a clear safety profile in this population. A clinical trial is currently recruiting to further evaluate the efficacy and safety of this compound in PCOS.[9][10][11]

Preclinical studies suggest neuroprotective effects of this compound in models of Alzheimer's and Parkinson's disease.[12][13][14] Clinical studies in this area are still in early phases. A study on older adults with diabetes and mild cognitive impairment is underway.[15] A retrospective cohort study showed a neutral association between this compound use and dementia risk in patients with type 2 diabetes.[16] The safety profile in this specific patient population is yet to be fully characterized in long-term prospective studies.

Preclinical Long-Term Toxicity Studies: Experimental Protocols

The following protocols are generalized from regulatory submission documents and published preclinical studies.

Two-Year Rodent Carcinogenicity Study

This protocol is designed to assess the carcinogenic potential of this compound over a significant portion of the animal's lifespan.

  • Objective: To evaluate the carcinogenic potential of this compound following long-term oral administration to rats and mice.

  • Animal Model: Sprague-Dawley rats and CD-1 mice (equal numbers of males and females).

  • Study Duration: 104 weeks.

  • Dosage: this compound administered orally (gavage or mixed in feed) at three dose levels (low, medium, high) and a vehicle control. Doses are selected based on previous toxicity studies to include a maximum tolerated dose (MTD). For this compound, oral doses up to 900 mg/kg in rats and 1000 mg/kg in mice have been used in 2-year studies.[17]

  • Key Assessments:

    • Clinical Observations: Daily checks for clinical signs of toxicity, moribundity, and mortality.

    • Body Weight and Food Consumption: Measured weekly for the first 13 weeks, then monthly.

    • Hematology and Clinical Chemistry: Blood samples collected at 6, 12, 18, and 24 months for a full panel of hematological and biochemical parameters.

    • Gross Pathology: Complete necropsy of all animals at termination, with organ weights recorded.

    • Histopathology: Microscopic examination of a comprehensive list of tissues from all control and high-dose animals. Tissues from lower-dose groups with treatment-related findings are also examined.

  • Results from this compound Studies: Long-term studies in rodents at doses approximately 200 times the human exposure did not show evidence of pancreatitis or an overall increase in tumor incidence.[1][17][18]

Chronic Toxicity Study in Non-Rodents (Cynomolgus Monkeys)

This protocol aims to identify potential target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL) in a non-rodent species.

  • Objective: To determine the systemic toxicity of this compound following daily oral administration to cynomolgus monkeys for up to 52 weeks.

  • Animal Model: Cynomolgus monkeys (equal numbers of males and females).

  • Study Duration: 39 or 52 weeks.

  • Dosage: this compound administered orally via gavage at three dose levels and a vehicle control.

  • Key Assessments:

    • Clinical Observations: Daily cage-side observations and weekly detailed physical examinations.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology and Electrocardiography (ECG): Conducted at baseline and at specified intervals during the study.

    • Hematology, Clinical Chemistry, and Urinalysis: Samples collected at baseline and multiple time points throughout the study.

    • Toxicokinetics: Blood samples taken to determine the plasma concentrations of this compound and its metabolites.

    • Gross Pathology and Histopathology: Full necropsy and microscopic examination of a comprehensive set of tissues.

  • Specific Findings for this compound: Acute toxicity studies in cynomolgus monkeys have shown species-specific effects, including edema of the extremities, skeletal muscle necrosis, and elevations in liver enzymes.[19][20] These effects were noted to be more pronounced in monkeys of Mauritian origin and are not considered relevant to humans.[19][20]

Signaling Pathways and Experimental Workflows

This compound's Core Mechanism of Action

This compound's primary effect is the inhibition of DPP-4, which prevents the degradation of incretin hormones GLP-1 and GIP. This leads to a cascade of downstream effects beneficial for glycemic control.

Vildagliptin_Mechanism cluster_incretins Incretin Hormones cluster_pancreas Pancreas This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP_active->DPP4 Degraded by Insulin ↑ Insulin Secretion (Glucose-dependent) GLP1_GIP_active->Insulin Glucagon ↓ Glucagon Secretion (Glucose-dependent) GLP1_GIP_active->Glucagon

This compound's core mechanism of action.
Anti-Inflammatory Signaling Pathways

This compound has demonstrated anti-inflammatory effects, which may contribute to its therapeutic potential in conditions like NAFLD and neurodegenerative diseases. These effects are mediated, in part, through the inhibition of the NF-κB and NLRP3 inflammasome pathways.

Anti_Inflammatory_Pathway cluster_pathways Intracellular Signaling This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits NLRP3 NLRP3 Inflammasome Activation This compound->NLRP3 Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., FFAs) Inflammatory_Stimuli->NFkB Activates Inflammatory_Stimuli->NLRP3 Activates Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-18) NFkB->Pro_inflammatory_Cytokines NLRP3->Pro_inflammatory_Cytokines

This compound's anti-inflammatory pathways.
Neuroprotective Signaling Pathway

In the context of neurodegenerative diseases, this compound's neuroprotective effects are thought to be mediated through the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and apoptosis inhibition.[12][20][21]

Neuroprotective_Pathway This compound This compound GLP1_R GLP-1 Receptor This compound->GLP1_R Activates (via ↑GLP-1) PI3K PI3K GLP1_R->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Apoptosis ↓ Neuronal Apoptosis Akt->Apoptosis Cell_Survival ↑ Neuronal Survival Akt->Cell_Survival

This compound's neuroprotective signaling.
Experimental Workflow for Assessing this compound's Safety in a New Therapeutic Area

The following diagram outlines a general workflow for evaluating the long-term safety and toxicity of this compound in a new therapeutic indication, from preclinical studies to post-marketing surveillance.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phases cluster_post_marketing Post-Marketing in_vitro In Vitro Toxicity Assays (e.g., Cytotoxicity, Genotoxicity) animal_models Animal Models of Disease (e.g., NAFLD, PCOS, Neurodegeneration) in_vitro->animal_models long_term_tox Long-Term Toxicity Studies (Rodent and Non-Rodent) animal_models->long_term_tox phase_I Phase I (Safety and PK in Healthy Volunteers) long_term_tox->phase_I phase_II Phase II (Dose-Ranging and Preliminary Safety in Patients) phase_I->phase_II phase_III Phase III (Large-Scale, Long-Term Safety and Efficacy) phase_II->phase_III phase_IV Phase IV (Post-Marketing Surveillance) phase_III->phase_IV real_world Real-World Evidence Studies phase_IV->real_world

Workflow for this compound safety assessment.

Conclusion

References

Safety Operating Guide

Safeguarding Research and the Environment: A Comprehensive Guide to Vildagliptin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of chemical reagents like Vildagliptin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents the release of pharmacologically active compounds into the environment. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.

Handling and Storage of this compound Waste

Proper handling and storage are the preliminary steps to ensure safety. Personnel should always wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound waste.[1] It is crucial to avoid breathing in dust, fumes, or vapors and to prevent prolonged or repeated exposure.[1]

Waste this compound should be stored in a designated, secure, and well-ventilated hazardous waste accumulation area. The waste must be placed in a sealed, non-reactive container that is clearly labeled.[1] It is imperative not to mix this compound waste with other chemical waste unless specifically permitted by institutional guidelines.[1]

Environmental Fate and Impact

Understanding the environmental impact of this compound underscores the importance of its proper disposal. While the use of this compound is considered to pose an insignificant environmental risk based on sales data, it is potentially persistent in the environment.[2] Studies have shown that it is not readily biodegradable.[2]

ParameterValueSource
Biodegradation0% after 28 days (OECD 301B)[2]
Degradation Time (DT50) in total system386–488 days (OECD 308)[2]
Bioaccumulation Potential (Log P)0.056 (OECD107)[2]

Step-by-Step Disposal Protocol

The recommended method for the final disposal of this compound is incineration by a licensed hazardous material disposal company.[1][3][4][5] This ensures the complete destruction of the active pharmaceutical ingredient.[1]

  • Segregation: Isolate this compound waste in a dedicated, clearly labeled, and sealed container.[1][3]

  • Containment: Use appropriate waste containers. Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is collected in blue containers.[5]

  • Storage: Store the sealed container in a designated hazardous waste area in compliance with institutional and local regulations.[1]

  • Engage a Licensed Professional: Contract a licensed hazardous material disposal company for the collection and final disposal of the waste.[1][3][4]

  • Documentation: Maintain meticulous records of the disposal process, including the name of the disposal company, pick-up dates, and a copy of the waste manifest.[1][3][6]

Never flush this compound down the drain or dispose of it in regular trash, as this can lead to environmental contamination.[7][8]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Vildagliptin_Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal Professional Disposal A 1. This compound Waste Generation B 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Segregate Waste into DEDICATED Labeled Container B->C D 4. Seal Container C->D E 5. Store in Designated Hazardous Waste Area D->E F 6. Engage Licensed Hazardous Waste Company E->F G 7. Transport to Permitted Facility F->G H 8. Incineration G->H I 9. Maintain Disposal Records (Waste Manifest) H->I

References

Essential Safety and Logistical Information for Handling Vildagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring safe handling and disposal of active pharmaceutical ingredients (APIs) like Vildagliptin is paramount. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk and ensure a safe laboratory environment.

Quantitative Data Summary

While specific quantitative Occupational Exposure Limits (OELs) or Acceptable Daily Exposure (ADE) values for this compound are not publicly established in the provided safety data sheets, a risk-based approach to handling is crucial.[1][2][3][4][5] The following table summarizes key safety parameters based on available information.

ParameterInformationSource
Primary Hazard Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. May cause long-lasting harmful effects to aquatic life.[1]
Physical State Solid, powder.[1][2]
Storage Temperature Recommended: Powder at -20°C for long-term storage.[2]
Engineering Controls Use in a well-ventilated area, preferably in a laboratory fume hood or other form of local exhaust ventilation.[1][4][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound, particularly in its powdered form, to prevent inhalation, skin, and eye contact.[1][4][5]

Core PPE Requirements:
  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1][5]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed frequently, especially if contaminated.[5]

  • Body Protection: A lab coat or impervious clothing is mandatory to prevent skin contact.[1][2] For tasks with a higher risk of dust generation, coveralls may be necessary.

  • Respiratory Protection: When handling the powder outside of a contained system (like a fume hood or glove box) or when dust generation is likely, a suitable respirator (e.g., NIOSH-approved N95 or higher) is required.[1][6]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow This compound PPE Selection Workflow cluster_0 Initial Assessment cluster_1 Engineering Controls cluster_2 PPE Selection cluster_3 Final Check start Start: Plan to Handle this compound assess_task Assess Task: - Weighing? - Dissolving? - Compounding? start->assess_task use_fume_hood Is a Fume Hood or Ventilated Enclosure Available? assess_task->use_fume_hood base_ppe Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves use_fume_hood->base_ppe Yes enhanced_ppe Enhanced PPE: - Standard PPE - Respiratory Protection (e.g., N95) - Consider Double Gloving use_fume_hood->enhanced_ppe No final_check Proceed with Caution & Adhere to Safe Work Practices base_ppe->final_check enhanced_ppe->final_check

Caption: this compound PPE Selection Workflow.

Operational Plan for Handling this compound

Follow these procedural steps to ensure safe handling during routine laboratory operations.

Step 1: Preparation and Area Setup
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound.

  • Designate a Handling Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.[4][5]

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available before handling the compound.

  • Verify Emergency Equipment: Confirm that a safety shower and eye wash station are accessible and in working order.[1]

Step 2: Weighing and Handling the Compound
  • Don Appropriate PPE: Put on the required PPE as determined by your risk assessment and the workflow diagram above.

  • Minimize Dust Generation: Handle this compound powder carefully to avoid creating dust. Use techniques like gentle scooping and avoid dropping the powder from a height.

  • Work in a Ventilated Space: Perform all manipulations that could generate dust within a certified chemical fume hood or other containment system.[4][5]

  • Clean Spills Immediately: In case of a spill, decontaminate the area according to your institution's standard operating procedures. For small powder spills, carefully sweep or vacuum the material into a suitable container for disposal.[3] Avoid dry sweeping which can disperse dust.

Step 3: Post-Handling Procedures
  • Decontaminate Surfaces: After handling is complete, wipe down all work surfaces and equipment with an appropriate solvent (e.g., alcohol) to remove any residual contamination.[1]

  • Remove PPE Correctly: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last.

  • Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan for this compound and Contaminated Materials

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation
  • Designated Waste Container: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.[7] Do not mix with general laboratory trash.

Step 2: Container Labeling and Storage
  • Proper Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard warnings.[7]

  • Secure Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated, away from incompatible materials.[7]

Step 3: Final Disposal
  • Engage a Licensed Contractor: The disposal of pharmaceutical waste must be handled by a licensed hazardous material disposal company.[7]

  • Recommended Disposal Method: The preferred method for the disposal of this compound is incineration at a permitted hazardous waste treatment facility.[7] This ensures the complete destruction of the active pharmaceutical ingredient.

  • Documentation: Maintain detailed records of all waste disposal activities, including the date, quantity of waste, and the disposal company used.[7]

By adhering to these safety protocols and disposal plans, research professionals can handle this compound responsibly, minimizing risks to both personal health and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vildagliptin
Reactant of Route 2
Reactant of Route 2
Vildagliptin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.